Product packaging for (+)-Norfenfluramine hydrochloride(Cat. No.:CAS No. 37936-89-3)

(+)-Norfenfluramine hydrochloride

Cat. No.: B580171
CAS No.: 37936-89-3
M. Wt: 239.66 g/mol
InChI Key: PIDLOFBRTWNFAR-FJXQXJEOSA-N
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Description

(+)-Norfenfluramine hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C10H13ClF3N and its molecular weight is 239.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13ClF3N B580171 (+)-Norfenfluramine hydrochloride CAS No. 37936-89-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-1-[3-(trifluoromethyl)phenyl]propan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H12F3N.ClH/c1-7(14)5-8-3-2-4-9(6-8)10(11,12)13;/h2-4,6-7H,5,14H2,1H3;1H/t7-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIDLOFBRTWNFAR-FJXQXJEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=CC=C1)C(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC1=CC(=CC=C1)C(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40746617
Record name (+)-Norfenfluramine hydrochloride
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Molecular Weight

239.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37936-89-3
Record name Norfenfluramine hydrochloride, (S)-
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Record name (+)-Norfenfluramine hydrochloride
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Record name (+)-Norfenfluramine hydrochloride
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Record name NORFENFLURAMINE HYDROCHLORIDE, (S)-
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Foundational & Exploratory

An In-Depth Technical Guide on the Core Mechanism of Action of (+)-Norfenfluramine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Norfenfluramine, the major active metabolite of fenfluramine, is a potent psychoactive compound with a complex pharmacological profile. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the action of (+)-Norfenfluramine hydrochloride. It primarily functions as a monoamine releasing agent with a significant affinity for serotonin (B10506) and norepinephrine (B1679862) transporters, and to a lesser extent, dopamine (B1211576) transporters. Furthermore, (+)-Norfenfluramine acts as a direct agonist at several serotonin receptor subtypes, most notably the 5-HT2A, 5-HT2B, and 5-HT2C receptors. This document details the quantitative binding affinities and functional potencies, outlines the experimental protocols for key assays, and visualizes the principal signaling pathways involved in its mechanism of action.

Primary Pharmacological Targets

The multifaceted effects of this compound stem from its interactions with multiple molecular targets within the central nervous system. Its primary mechanisms can be categorized into two main classes: monoamine release and direct receptor agonism.

Monoamine Transporter Interactions

(+)-Norfenfluramine is a potent substrate for monoamine transporters, leading to the non-exocytotic release of serotonin (5-HT) and norepinephrine (NE), and to a lesser degree, dopamine (DA).[1] This action is mediated by its interaction with the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT).[1]

Serotonin Receptor Agonism

In addition to its effects on monoamine release, (+)-Norfenfluramine is a direct and potent agonist at several subtypes of the serotonin 2 (5-HT2) receptor family, specifically the 5-HT2A, 5-HT2B, and 5-HT2C receptors.[2] This direct agonism contributes significantly to its overall pharmacological effects.

Trace Amine-Associated Receptor 1 (TAAR1) Interaction

(+)-Norfenfluramine has been identified as a very weak agonist of the human Trace Amine-Associated Receptor 1 (TAAR1).[2] The dextrorotatory enantiomer, dexnorfenfluramine, exhibits this weak agonistic activity, while the levorotatory enantiomer is inactive at this receptor.[2]

Quantitative Pharmacological Data

The following tables summarize the quantitative data regarding the binding affinities and functional potencies of (+)-Norfenfluramine at its primary molecular targets.

Table 1: Monoamine Release Potency of (+)-Norfenfluramine

TransporterAssay TypeParameterValue (nM)
SERT[3H]5-HT ReleaseEC5059[1]
NET[3H]NE ReleaseEC5073[1]

Table 2: Receptor Binding Affinities (Ki) and Functional Agonism (EC50/Kact) of (+)-Norfenfluramine

ReceptorAssay TypeParameterValue (nM)
5-HT2ARadioligand BindingKi1516 ± 88
5-HT2BRadioligand BindingKi11.2 ± 4.3
5-HT2CRadioligand BindingKi324 ± 7.1
5-HT2CFunctional AssayKact< 20
TAAR1Functional Screen% of Maximum Response @ 10,000 nM43%

Signaling Pathways

The activation of 5-HT2 receptors and TAAR1 by (+)-Norfenfluramine initiates distinct downstream signaling cascades.

5-HT2 Receptor Signaling Pathway

The 5-HT2 receptor subtypes (2A, 2B, and 2C) are G protein-coupled receptors (GPCRs) that primarily couple to the Gq/11 family of G proteins. Upon agonist binding, a conformational change in the receptor activates Gq/11, which in turn activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, in conjunction with the elevated intracellular Ca2+, activates protein kinase C (PKC), which then phosphorylates a variety of downstream protein targets, leading to diverse cellular responses.

Gq_Signaling Norfenfluramine (+)-Norfenfluramine HTR2 5-HT2 Receptor (A, B, C) Norfenfluramine->HTR2 Gq11 Gq/11 HTR2->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Ca2 Ca2+ ER->Ca2 releases Ca2->PKC co-activates CellularResponse Cellular Response PKC->CellularResponse phosphorylates targets

5-HT2 Receptor Gq Signaling Pathway
TAAR1 Signaling Pathway

TAAR1 is a GPCR that primarily couples to the Gs family of G proteins. Agonist binding to TAAR1 leads to the activation of adenylyl cyclase, which then catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased intracellular cAMP levels activate protein kinase A (PKA). PKA, in turn, phosphorylates various downstream substrates, including transcription factors and other enzymes, to elicit a cellular response. There is also evidence for TAAR1 signaling through protein kinase C (PKC).

Gs_Signaling Norfenfluramine (+)-Norfenfluramine (weak agonist) TAAR1 TAAR1 Norfenfluramine->TAAR1 Gs Gs TAAR1->Gs activates PKC Protein Kinase C (PKC) TAAR1->PKC alternative pathway AC Adenylyl Cyclase (AC) Gs->AC activates ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates CellularResponse Cellular Response PKA->CellularResponse phosphorylates targets PKC->CellularResponse phosphorylates targets

TAAR1 Gs Signaling Pathway

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide.

Radioligand Binding Assay for 5-HT2 Receptors

This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of (+)-Norfenfluramine for 5-HT2 receptors.

Radioligand_Binding_Workflow cluster_prep Membrane Preparation cluster_assay Assay Incubation cluster_separation Separation and Counting cluster_analysis Data Analysis prep1 Homogenize tissue/cells expressing 5-HT2 receptors prep2 Centrifuge to pellet membranes prep1->prep2 prep3 Wash and resuspend membranes in assay buffer prep2->prep3 assay1 Incubate membranes with a known concentration of radioligand (e.g., [3H]ketanserin) prep3->assay1 assay2 Add increasing concentrations of (+)-Norfenfluramine (competitor) assay1->assay2 assay3 Incubate to equilibrium assay2->assay3 sep1 Rapidly filter the incubation mixture through glass fiber filters assay3->sep1 sep2 Wash filters to remove unbound radioligand sep1->sep2 sep3 Measure radioactivity retained on filters using a scintillation counter sep2->sep3 analysis1 Plot percentage of specific binding vs. log concentration of (+)-Norfenfluramine sep3->analysis1 analysis2 Determine IC50 value from the competition curve analysis1->analysis2 analysis3 Calculate Ki value using the Cheng-Prusoff equation analysis2->analysis3

Radioligand Binding Assay Workflow

Methodology:

  • Membrane Preparation: Tissues or cells expressing the target 5-HT2 receptor subtype are homogenized in a cold buffer and centrifuged to pellet the cell membranes. The membranes are then washed and resuspended in an appropriate assay buffer.

  • Competitive Binding: A fixed concentration of a specific radioligand (e.g., [3H]ketanserin for 5-HT2A receptors) is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled this compound.

  • Incubation: The mixture is incubated at a specific temperature for a set time to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with bound radioligand, while the unbound radioligand passes through.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of (+)-Norfenfluramine that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Synaptosome Preparation and Neurotransmitter Release Assay

This protocol describes the preparation of synaptosomes and their use in a neurotransmitter release assay to measure the potency of (+)-Norfenfluramine in inducing monoamine release.

Neurotransmitter_Release_Workflow cluster_prep Synaptosome Preparation cluster_loading Radiolabel Loading cluster_release Release Experiment cluster_analysis Data Analysis prep1 Homogenize brain tissue (e.g., striatum, cortex) in sucrose (B13894) buffer prep2 Differential centrifugation to isolate the crude synaptosomal fraction (P2) prep1->prep2 prep3 Resuspend and wash synaptosomes prep2->prep3 load1 Incubate synaptosomes with a radiolabeled neurotransmitter (e.g., [3H]5-HT) prep3->load1 load2 Allow uptake of the radiolabel load1->load2 release1 Superfuse the loaded synaptosomes with physiological buffer load2->release1 release2 Collect baseline fractions release1->release2 release3 Expose synaptosomes to increasing concentrations of (+)-Norfenfluramine release2->release3 release4 Collect experimental fractions release3->release4 analysis1 Measure radioactivity in the collected fractions release4->analysis1 analysis2 Calculate the percentage of total radiolabel released analysis1->analysis2 analysis3 Plot percentage of release vs. log concentration of (+)-Norfenfluramine to determine EC50 analysis2->analysis3

Neurotransmitter Release Assay Workflow

Methodology:

  • Synaptosome Preparation: Brain tissue from a relevant region (e.g., striatum for dopamine, cortex for serotonin and norepinephrine) is homogenized in an isotonic sucrose solution. A crude synaptosomal fraction is isolated through differential centrifugation.

  • Radiolabeling: The synaptosomes are incubated with a radiolabeled monoamine (e.g., [3H]5-HT or [3H]NE) to allow for its uptake into the nerve terminals.

  • Superfusion: The radiolabeled synaptosomes are placed in a superfusion chamber and continuously washed with a physiological buffer to establish a stable baseline of neurotransmitter release.

  • Drug Application: The synaptosomes are then exposed to various concentrations of this compound.

  • Fraction Collection: Superfusate fractions are collected at regular intervals before, during, and after drug application.

  • Quantification and Analysis: The amount of radioactivity in each fraction is measured by scintillation counting. The amount of neurotransmitter released is expressed as a percentage of the total synaptosomal content. The EC50 value is determined from the concentration-response curve.

In Vivo Microdialysis

This protocol details the use of in vivo microdialysis to measure extracellular levels of monoamines in the brain of a living animal following the administration of (+)-Norfenfluramine.

Methodology:

  • Probe Implantation: A microdialysis probe is stereotaxically implanted into a specific brain region of an anesthetized animal.

  • Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.

  • Sample Collection: As the aCSF flows through the semipermeable membrane at the tip of the probe, extracellular molecules, including neurotransmitters, diffuse into the perfusate. Dialysate samples are collected at regular intervals.

  • Baseline Measurement: Baseline levels of extracellular monoamines are established by collecting several samples before drug administration.

  • Drug Administration: this compound is administered to the animal (e.g., via intravenous or intraperitoneal injection).

  • Post-Drug Sample Collection: Dialysate collection continues after drug administration to monitor changes in neurotransmitter levels over time.

  • Analysis: The concentration of monoamines in the dialysate samples is quantified using a sensitive analytical technique, typically high-performance liquid chromatography with electrochemical detection (HPLC-ED).

Conclusion

This compound exhibits a complex and multifaceted mechanism of action, primarily characterized by its potent activity as a serotonin and norepinephrine releasing agent and its direct agonism at 5-HT2A, 5-HT2B, and 5-HT2C receptors. Its interaction with dopamine transporters and TAAR1 appears to be of lower potency. The combination of these actions results in a significant modulation of monoaminergic neurotransmission, which underlies its diverse pharmacological effects. This guide provides a foundational understanding of these core mechanisms, supported by quantitative data and detailed experimental methodologies, to aid researchers and drug development professionals in their ongoing investigations of this and related compounds.

References

A Technical Guide to (+)-Norfenfluramine Hydrochloride: A Serotonin-Norepinephrine Releasing Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Norfenfluramine, the major active metabolite of fenfluramine, is a potent serotonin-norepinephrine releasing agent (SNRA) that has been the subject of extensive research due to its significant effects on monoaminergic systems.[1][2] This technical guide provides an in-depth overview of the pharmacological profile of (+)-Norfenfluramine hydrochloride, with a focus on its mechanism of action as a dual releasing agent. The document consolidates quantitative data on its potency and efficacy, details key experimental protocols for its characterization, and visualizes its molecular interactions and signaling pathways. This guide is intended to serve as a comprehensive resource for researchers and professionals engaged in the study of monoamine neurotransmission and the development of novel therapeutics targeting serotonin (B10506) and norepinephrine (B1679862) transporters.

Core Pharmacological Profile

(+)-Norfenfluramine is an amphetamine analog that interacts with monoamine transporters to induce the release of serotonin (5-HT) and norepinephrine (NE) from neuronal stores.[1][2] It is the N-de-ethylated metabolite of (+)-fenfluramine.[1] Unlike classical reuptake inhibitors, (+)-Norfenfluramine acts as a transporter substrate, promoting a non-exocytotic, carrier-mediated reversal of transporter flux.[3][4] This mechanism leads to a significant increase in extracellular concentrations of both serotonin and norepinephrine.[1]

Quantitative Analysis of Monoamine Release

The potency and efficacy of this compound as a serotonin and norepinephrine releasing agent have been quantified in various in vitro studies. The tables below summarize key quantitative data from radiolabeled neurotransmitter release assays using rat brain synaptosomes.

Table 1: In Vitro Serotonin ([³H]5-HT) Release Potency

CompoundEC₅₀ (nM)
(+)-Norfenfluramine 59 [1]
(+)-Fenfluramine52[1]
(-)-Fenfluramine147[1]
(-)-Norfenfluramine287[1]

Table 2: In Vitro Norepinephrine ([³H]NE) Release Potency

CompoundEC₅₀ (nM)
(+)-Norfenfluramine 73 [1]
(+)-Fenfluramine302[1]
In Vivo Effects on Extracellular Monoamine Levels

In vivo microdialysis studies in rats have confirmed the ability of (+)-Norfenfluramine to elevate extracellular levels of serotonin, norepinephrine, and to a lesser extent, dopamine (B1211576) in the frontal cortex.[1] Pretreatment with the norepinephrine uptake blocker nisoxetine (B1678948) antagonizes the effects of (+)-Norfenfluramine on norepinephrine and dopamine levels, indicating that the release of these catecholamines is mediated, at least in part, by the norepinephrine transporter (NET).[1]

Experimental Protocols

In Vitro Neurotransmitter Release Assay

This protocol outlines the general procedure for measuring [³H]5-HT and [³H]NE release from isolated rat brain synaptosomes.

2.1.1. Synaptosome Preparation

  • Male Wistar rats are euthanized, and the brain is rapidly removed and placed in ice-cold sucrose (B13894) buffer (0.32 M sucrose, 10 mM Tris-HCl, pH 7.4).

  • The brain region of interest (e.g., frontal cortex, hippocampus, or striatum) is dissected.

  • The tissue is homogenized in 10 volumes of ice-cold sucrose buffer using a glass-Teflon homogenizer.

  • The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • The resulting supernatant is then centrifuged at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction.

  • The synaptosomal pellet is resuspended in a physiological buffer (e.g., Krebs-Ringer buffer) for use in the release assay.

2.1.2. Neurotransmitter Release Assay

  • Synaptosomes are pre-incubated with a low concentration of the respective radiolabeled neurotransmitter ([³H]5-HT or [³H]NE) for a specified time (e.g., 10-20 minutes) at 37°C to allow for uptake.

  • After loading, the synaptosomes are washed with fresh buffer to remove excess unincorporated radiolabel. This is often done using a superfusion system where the synaptosomes are trapped on a filter and continuously washed.

  • A stable baseline of spontaneous release is established by collecting several fractions of the superfusate.

  • Synaptosomes are then exposed to various concentrations of this compound.

  • Fractions of the superfusate are collected at timed intervals.

  • The radioactivity in each fraction and in the synaptosomes at the end of the experiment is quantified using liquid scintillation counting.

  • The amount of released neurotransmitter is expressed as a percentage of the total radioactivity present in the synaptosomes at the beginning of the stimulation period.

  • EC₅₀ values are calculated from the concentration-response curves.

G cluster_prep Synaptosome Preparation cluster_assay Release Assay Brain Rat Brain Dissection Homogenization Homogenization in Sucrose Buffer Brain->Homogenization Centrifugation1 Low-Speed Centrifugation (1,000 x g) Homogenization->Centrifugation1 Supernatant1 Collect Supernatant Centrifugation1->Supernatant1 Centrifugation2 High-Speed Centrifugation (20,000 x g) Supernatant1->Centrifugation2 Pellet Resuspend Synaptosomal Pellet Centrifugation2->Pellet Loading Incubate with [³H]5-HT or [³H]NE Pellet->Loading Washing Wash via Superfusion Loading->Washing Baseline Establish Baseline Release Washing->Baseline Stimulation Expose to (+)-Norfenfluramine Baseline->Stimulation Collection Collect Superfusate Fractions Stimulation->Collection Quantification Liquid Scintillation Counting Collection->Quantification Analysis Calculate EC₅₀ Quantification->Analysis

Caption: Experimental workflow for the in vitro neurotransmitter release assay.
In Vivo Microdialysis

This protocol provides a general framework for conducting in vivo microdialysis to measure extracellular monoamine levels in the rat brain.

2.2.1. Surgical Procedure

  • Male Sprague-Dawley rats are anesthetized with isoflurane (B1672236) or a similar anesthetic.

  • The animal is placed in a stereotaxic frame.

  • A guide cannula is surgically implanted, targeting the brain region of interest. For the frontal cortex, typical stereotaxic coordinates from bregma are: Anteroposterior (AP) +3.2 mm, Mediolateral (ML) ±0.8 mm, and Dorsoventral (DV) -2.5 mm.

  • The cannula is secured to the skull with dental cement.

  • The animal is allowed to recover for several days.

2.2.2. Microdialysis Procedure

  • On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

  • The probe is perfused with an artificial cerebrospinal fluid (aCSF) solution at a constant flow rate (e.g., 1-2 µL/min).

  • After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20 minutes).

  • Baseline extracellular monoamine levels are established by analyzing several initial samples.

  • This compound is administered (e.g., via intravenous or intraperitoneal injection).

  • Dialysate samples continue to be collected to monitor the drug-induced changes in neurotransmitter levels.

  • The concentrations of serotonin, norepinephrine, and dopamine in the dialysate are quantified using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-EC).

G cluster_surgery Surgical Implantation cluster_microdialysis Microdialysis Experiment Anesthesia Anesthetize Rat Stereotaxic Mount in Stereotaxic Frame Anesthesia->Stereotaxic Implantation Implant Guide Cannula (e.g., Frontal Cortex) Stereotaxic->Implantation Fixation Secure with Dental Cement Implantation->Fixation Recovery Allow for Recovery Fixation->Recovery Probe Insert Microdialysis Probe Recovery->Probe Perfusion Perfuse with aCSF Probe->Perfusion Baseline Collect Baseline Samples Perfusion->Baseline DrugAdmin Administer (+)-Norfenfluramine Baseline->DrugAdmin Collection Collect Post-Drug Samples DrugAdmin->Collection HPLC Analyze Samples by HPLC-EC Collection->HPLC DataAnalysis Quantify Monoamine Levels HPLC->DataAnalysis

Caption: Experimental workflow for in vivo microdialysis of monoamines.

Molecular Mechanism and Signaling Pathways

Transporter-Mediated Release

The primary mechanism of action of (+)-Norfenfluramine is the induction of monoamine release through a transporter-mediated exchange process.

  • Binding and Transport: (+)-Norfenfluramine binds to the outward-facing conformation of the serotonin transporter (SERT) and norepinephrine transporter (NET). The transporter then undergoes a conformational change, translocating (+)-Norfenfluramine into the neuron.

  • Disruption of Vesicular Storage: Once inside the neuron, (+)-Norfenfluramine can disrupt the vesicular monoamine transporter 2 (VMAT2), leading to an increase in cytosolic monoamine concentrations.

  • Reverse Transport: The elevated cytosolic monoamine levels, coupled with the presence of the substrate (+)-Norfenfluramine, promote a reversal of the normal transporter function. The transporter adopts an inward-facing conformation, binds intracellular monoamines, and then reorients to the outward-facing conformation, releasing the monoamines into the synaptic cleft.

G cluster_membrane Presynaptic Terminal Extracellular Synaptic Cleft Intracellular Cytosol Transporter SERT / NET Monoamines_cyto Cytosolic Monoamines Transporter->Monoamines_cyto 3. Reverse Transport Vesicle Synaptic Vesicle (VMAT2) Vesicle->Monoamines_cyto Monoamines_vesicle Vesicular Monoamines Norfen (+)-Norfenfluramine Norfen->Transporter 1. Binds & Transported Norfen->Vesicle 2. Disrupts Storage

Caption: Mechanism of transporter-mediated monoamine release by (+)-Norfenfluramine.
5-HT₂ Receptor Agonism

In addition to its effects on monoamine transporters, (+)-Norfenfluramine is a potent agonist at serotonin 5-HT₂ receptors, particularly the 5-HT₂ₐ, 5-HT₂ₑ, and 5-HT₂c subtypes.[2] The activation of these G-protein coupled receptors (GPCRs) initiates downstream signaling cascades.

  • 5-HT₂ₐ and 5-HT₂c Receptors: These receptors primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

  • 5-HT₂ₑ Receptor: Activation of the 5-HT₂ₑ receptor has been linked to cardiac valvulopathy.[5] This is thought to occur through the stimulation of mitogen-activated protein kinase (MAPK) pathways, leading to fibroblast proliferation.[3]

G Norfen (+)-Norfenfluramine Receptor 5-HT₂ Receptor (5-HT₂ₐ / 5-HT₂ₑ / 5-HT₂c) Norfen->Receptor G_protein Gq/11 Receptor->G_protein PLC Phospholipase C (PLC) G_protein->PLC MAPK MAPK Pathway G_protein->MAPK (via 5-HT₂ₑ) PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response (e.g., Neuronal Excitability, Fibroblast Proliferation) Ca_release->Cellular_Response PKC->Cellular_Response MAPK->Cellular_Response

Caption: Signaling pathways of (+)-Norfenfluramine at 5-HT₂ receptors.

Conclusion

This compound is a potent serotonin-norepinephrine releasing agent with a well-characterized mechanism of action involving carrier-mediated exchange at SERT and NET. Its additional activity as a 5-HT₂ receptor agonist contributes to its complex pharmacological profile. The data and protocols presented in this guide provide a foundational resource for researchers investigating the therapeutic potential and adverse effects of monoamine releasing agents. Further research into the specific molecular interactions with transporters and the downstream consequences of 5-HT₂ receptor activation will continue to refine our understanding of this important pharmacological tool.

References

(+)-Norfenfluramine hydrochloride 5-HT2B receptor agonist activity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the 5-HT2B Receptor Agonist Activity of (+)-Norfenfluramine Hydrochloride

Introduction

(+)-Norfenfluramine, the primary active metabolite of dexfenfluramine, is a potent agonist at the serotonin (B10506) 2B (5-HT2B) receptor.[1][2] This interaction is of significant interest to researchers and drug development professionals, primarily due to its association with adverse drug effects, most notably cardiac valvulopathy and pulmonary hypertension.[3][4] The mechanism involves the activation of mitogenic signaling pathways in heart valve interstitial cells, leading to myofibroblast proliferation and subsequent valve damage.[2][5] Understanding the quantitative pharmacology and the underlying experimental methodologies is critical for screening new chemical entities for this off-target activity and ensuring cardiovascular safety.[6]

This guide provides a comprehensive overview of the 5-HT2B agonist activity of (+)-Norfenfluramine, presenting quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways and experimental workflows.

Data Presentation: Quantitative Pharmacology

(+)-Norfenfluramine and its related compounds exhibit distinct binding affinities and functional potencies at the human 5-HT2B receptor. The data consistently demonstrate that norfenfluramine (B1679916) is significantly more potent than its parent compound, fenfluramine (B1217885).[1][7]

Table 1: Binding Affinity of Norfenfluramine and Related Compounds at the Human 5-HT2B Receptor.

CompoundBinding Affinity (Ki, nM)Reference(s)
(+/-)-Norfenfluramine10 - 50[1]
(+)-Norfenfluramine11.2 ± 4.3[8]
(-)-Norfenfluramine10 - 50[1]
(+/-)-Fenfluramine~5000[1]

Table 2: Functional Potency and Efficacy of Norfenfluramine at the Human 5-HT2B Receptor.

Assay TypeCompoundPotency (EC50 / pEC50)EfficacyReference(s)
Phosphoinositide (IP) Hydrolysis(+)-Norfenfluramine23 - 24 nMFull Agonist[8]
Calcium (Ca2+) Mobilization(+)-Norfenfluramine23 - 24 nMFull Agonist[8]
Human Colon ContractionNorfenfluraminepEC50: 7.20 ± 0.16Full Agonist[9]

Signaling Pathway and Experimental Visualizations

Activation of the 5-HT2B receptor by an agonist like (+)-Norfenfluramine initiates a canonical Gq/11 protein-coupled signaling cascade. This pathway is a primary focus for functional assays designed to quantify agonist activity.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor (+)-Norfenfluramine 5-HT2B Receptor Gq Gαq/11 Receptor->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Stimulation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Endoplasmic Reticulum IP3->Ca_ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activation Ca_ion Ca²⁺ Ca_ER->Ca_ion Release Ca_ion->PKC Co-activation

Canonical 5-HT2B Gq Signaling Pathway.

The relationship between the parent drug, its active metabolite, and the ultimate pathological outcome can be visualized as a logical progression.

Fenfluramine_Pathway Fen Dexfenfluramine (Parent Drug) Met Metabolism (N-dealkylation) Fen->Met Norfen (+)-Norfenfluramine (Active Metabolite) Met->Norfen Receptor 5-HT2B Receptor Norfen->Receptor Agonist Binding Signal Mitogenic Signaling (MAPK Cascade) Receptor->Signal Effect Myofibroblast Proliferation Signal->Effect Pathology Valvular Heart Disease (VHD) Effect->Pathology

Progression from Parent Drug to Pathology.

Experimental Protocols

The quantitative data presented are typically generated using standardized in vitro pharmacological assays. The following are detailed methodologies for two key experiment types.

Protocol 1: Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a known radioligand for binding to the receptor.

1. Materials:

  • Receptor Source: Membrane preparations from CHO-K1 or HEK-293 cells stably transfected with the human 5-HT2B receptor.[10]

  • Radioligand: [3H]-5-HT or [3H]-mesulergine.[11]

  • Test Compound: this compound.

  • Non-Specific Binding (NSB) Control: A high concentration (e.g., 10 µM) of a known, unlabeled 5-HT2B ligand (e.g., serotonin).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[12]

  • Filtration: 96-well glass fiber filter plates (e.g., GF/C), pre-soaked in 0.3% polyethyleneimine (PEI).[12]

  • Scintillation Cocktail: Betaplate Scint or similar.[12]

2. Procedure:

  • Preparation: Thaw the receptor membrane preparation on ice and resuspend in ice-cold assay buffer to a final concentration of 5-20 µg protein per well.[12]

  • Assay Plate Setup: In a 96-well plate, add reagents in the following order for a final volume of 250 µL:

    • 150 µL of membrane preparation.

    • 50 µL of test compound at various concentrations (typically a 10-point serial dilution) or NSB control or buffer (for total binding).

    • 50 µL of radioligand at a concentration near its Kd.[12][13]

  • Incubation: Incubate the plate for 60-90 minutes at 30°C with gentle agitation to allow the binding to reach equilibrium.[12]

  • Termination: Stop the reaction by rapid vacuum filtration through the pre-soaked GF/C filter plate.

  • Washing: Wash the filters four times with ice-cold wash buffer (e.g., 50 mM Tris-HCl).

  • Drying & Counting: Dry the filter plate for 30 minutes at 50°C. Add scintillation cocktail and count the radioactivity in a microplate scintillation counter.[12]

3. Data Analysis:

  • Calculate specific binding by subtracting the non-specific binding (NSB) counts from the total binding counts.

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Fit the data to a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

Binding_Assay_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis Reagents 1. Prepare Reagents - Receptor Membranes - Radioligand ([³H]-5-HT) - Test Compound Dilutions Plate 2. Add to 96-well Plate Membranes + Compound + Radioligand Reagents->Plate Incubate 3. Incubate (e.g., 60 min @ 30°C) Plate->Incubate Filter 4. Filter & Wash (Separate bound from free ligand) Incubate->Filter Count 5. Add Scintillant & Count (Measure radioactivity) Filter->Count Analysis 6. Calculate IC₅₀ & Kᵢ (Non-linear regression, Cheng-Prusoff equation) Count->Analysis

Workflow for a Radioligand Binding Assay.
Protocol 2: IP-One HTRF® Functional Assay

This assay measures the accumulation of inositol (B14025) monophosphate (IP1), a downstream product of the Gq signaling cascade, to determine the functional potency (EC50) and efficacy of a test compound.

1. Materials:

  • Cell Line: CHO-K1 or HEK-293 cells stably expressing the human 5-HT2B receptor.[14]

  • Assay Kit: IP-One HTRF® kit (Cisbio) or similar, containing stimulation buffer, IP1-d2 conjugate, and anti-IP1-cryptate conjugate.

  • Test Compound: this compound.

  • Reference Agonist: Serotonin (5-HT).

  • Assay Plates: 384-well, low-volume white plates.

2. Procedure:

  • Cell Plating: Seed the cells into the 384-well plates at a density of ~7,000 cells/well and culture overnight.[14]

  • Compound Addition: Remove the culture medium. Add the test compound at various concentrations or the reference agonist to the cells in stimulation buffer.

  • Incubation: Incubate the plate for 30-60 minutes at 37°C to allow for IP1 accumulation.[14]

  • Lysis and Detection: Add the IP1-d2 and anti-IP1-cryptate detection reagents sequentially according to the manufacturer's protocol.

  • Second Incubation: Incubate for 60 minutes at room temperature in the dark to allow the detection reagents to bind.

  • Reading: Read the plate on an HTRF®-compatible reader, measuring emission at 665 nm and 620 nm.

3. Data Analysis:

  • Calculate the 665/620 nm emission ratio for each well.

  • Normalize the data, setting the basal response (no agonist) to 0% and the maximal response of the reference agonist (serotonin) to 100%.

  • Plot the normalized response against the log concentration of the test compound.

  • Fit the data to a non-linear regression model (sigmoidal dose-response) to determine the EC50 (potency) and Emax (efficacy relative to serotonin).

Functional_Assay_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis Cells 1. Plate Cells (h5-HT2B expressing cells in 384-well plate) Stimulate 2. Add Compound & Incubate (e.g., 30 min @ 37°C) Allows IP1 accumulation Cells->Stimulate Detect 3. Lyse & Add Detection Reagents (IP1-d2 & anti-IP1-cryptate) Stimulate->Detect Read 4. Incubate & Read Plate (Measure HTRF signal) Detect->Read Analysis 5. Calculate EC₅₀ & Eₘₐₓ (Normalize data, non-linear regression) Read->Analysis

Workflow for an IP-One Functional Assay.

Conclusion

(+)-Norfenfluramine is a high-affinity, full agonist at the human 5-HT2B receptor.[1][8] Its potent activity, with Ki and EC50 values in the low nanomolar range, is the molecular basis for the drug-induced cardiac valvulopathy associated with its parent compound, dexfenfluramine.[5][8] The experimental protocols detailed herein, including radioligand binding and functional IP1 accumulation assays, represent standard methodologies for characterizing the 5-HT2B activity of new chemical entities. Rigorous screening using these techniques is an essential step in modern drug development to mitigate the risk of cardiovascular toxicity.[6]

References

A Comprehensive Pharmacological Profile of (+)-Norfenfluramine Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Norfenfluramine, the major active metabolite of fenfluramine (B1217885), is a potent psychoactive compound with a complex pharmacological profile. This technical guide provides a comprehensive overview of the pharmacological properties of (+)-Norfenfluramine hydrochloride, with a focus on its mechanism of action, receptor binding affinity, functional activity, pharmacokinetic profile, and safety considerations. All quantitative data are presented in structured tables for ease of comparison, and detailed experimental methodologies are provided for key cited experiments. Furthermore, signaling pathways and experimental workflows are visualized using the Graphviz (DOT language) to facilitate a deeper understanding of its molecular interactions and experimental assessment.

Introduction

This compound is the N-dealkylated metabolite of (+)-fenfluramine, a previously marketed anorectic agent. It is a potent serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE) releasing agent and also functions as a direct agonist at several serotonin receptor subtypes. Its multifaceted interaction with the serotonergic and noradrenergic systems underpins its pharmacological effects, which have been investigated for various therapeutic applications, including appetite suppression and antiseizure activity. However, safety concerns, particularly cardiovascular risks, have also been a significant area of research. This guide aims to provide a detailed technical resource for professionals engaged in the research and development of neurologically active compounds.

Mechanism of Action

(+)-Norfenfluramine exerts its primary pharmacological effects through a dual mechanism:

  • Monoamine Release: It acts as a substrate for serotonin (SERT) and norepinephrine (NET) transporters, inducing the non-exocytotic release of these neurotransmitters from presynaptic nerve terminals. This leads to a significant increase in extracellular concentrations of serotonin and norepinephrine in the synapse.

  • Receptor Agonism: It is a direct agonist at several serotonin receptor subtypes, most notably the 5-HT2 family of receptors (5-HT2A, 5-HT2B, and 5-HT2C).

The combined action of neurotransmitter release and direct receptor stimulation contributes to its complex and potent effects on the central nervous system.

Receptor Binding Profile

The affinity of (+)-Norfenfluramine for various CNS receptors has been characterized through radioligand binding assays. The following table summarizes the available binding affinity (Ki) data.

Receptor/Transporter Ligand Tissue/System Ki (nM) Reference(s)
5-HT2A[125I]DOIRat Cortex190[1]
5-HT2B[3H]5-HTCloned Human10 - 50[1]
5-HT2C[3H]MesulergineCloned HumanModerately Potent[1]
SERT (Serotonin Transporter)VariousSynaptosomesPotent Substrate[2]
NET (Norepinephrine Transporter)VariousSynaptosomesPotent Substrate[2]
DAT (Dopamine Transporter)VariousSynaptosomesWeaker Substrate[2]

Functional Activity

The functional activity of (+)-Norfenfluramine has been assessed through various in vitro and in vivo assays, primarily focusing on its ability to induce neurotransmitter release and activate serotonin receptors.

Neurotransmitter Release

(+)-Norfenfluramine is a potent releaser of serotonin and norepinephrine. The table below presents the half-maximal effective concentrations (EC50) for neurotransmitter release from rat brain synaptosomes.

Neurotransmitter Brain Region EC50 (nM) Reference(s)
[3H]5-HTNot Specified59[2]
[3H]NENot Specified73[2]
5-HT Receptor Agonism

(+)-Norfenfluramine acts as a full agonist at 5-HT2B and 5-HT2C receptors and is also an agonist at 5-HT2A receptors. This activity, particularly at the 5-HT2B receptor, has been linked to its adverse cardiovascular effects.

Receptor Assay Type Potency (EC50/Kact) Efficacy (% of 5-HT) Reference(s)
5-HT2AIP-1 Accumulation~200 nM (Kd)Full Agonist[1]
5-HT2BIP Accumulation18 nM (Kact)Full Agonist[1]
5-HT2CIP Accumulation< 20 nM (Kact)Full Agonist[1]

Pharmacokinetic Profile

The pharmacokinetic properties of (+)-Norfenfluramine have been primarily studied in rats. It is rapidly absorbed and demonstrates extensive brain penetration.

Parameter Species Dose & Route Value Reference(s)
Half-life (t1/2) Rat20 mg/kg, i.p. (l-norfenfluramine)6.1 h (plasma)[3][4]
Brain-to-Plasma Ratio RatNot Specified15.4 - 27.6[3][4]
Bioavailability (F) Rati.p. vs i.v. (for fenfluramine)~20% (for fenfluramine)[5]

Note: Data for (+)-Norfenfluramine specifically is limited; some data is inferred from studies on fenfluramine and its enantiomers.

Safety Pharmacology

The primary safety concern associated with (+)-Norfenfluramine is its potential to cause cardiovascular adverse effects, specifically valvular heart disease and pulmonary hypertension. This has been strongly linked to its potent agonist activity at the 5-HT2B receptor, which can lead to mitogenesis in heart valve interstitial cells. In vitro safety pharmacology studies have also investigated its potential for drug-drug interactions, indicating it is a substrate for several CYP450 enzymes and an inhibitor of CYP2D6.

Safety Endpoint Finding Mechanism Reference(s)
Cardiovascular Valvular heart disease, pulmonary hypertensionPotent agonism at 5-HT2B receptors leading to mitogenesis.[1]
Drug Interactions Substrate of CYP1A2, CYP2B6, CYP2C19, CYP2D6. Inhibitor of CYP2D6 (IC50 = 16 µM).Metabolic pathways and enzyme inhibition.[6][7]

Experimental Protocols

Radioligand Binding Assay (General Protocol)

This protocol outlines the general steps for determining the binding affinity of a test compound like (+)-Norfenfluramine to a specific receptor.

  • Membrane Preparation:

    • Homogenize tissue or cells expressing the target receptor in a suitable buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet and resuspend in assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Binding Reaction:

    • In a microplate, combine the membrane preparation, a specific radioligand for the target receptor (at a concentration near its Kd), and varying concentrations of the test compound.

    • Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of an unlabeled competing ligand).

    • Incubate the plate to allow the binding to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the contents of each well through a filter mat to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression.

    • Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.

In Vitro Neurotransmitter Release Assay (Synaptosomes)

This protocol describes a method to measure neurotransmitter release from isolated nerve terminals (synaptosomes).

  • Synaptosome Preparation:

    • Isolate synaptosomes from the desired brain region of an animal model (e.g., rat cortex) by differential centrifugation.

  • Radiolabeling:

    • Incubate the synaptosomes with a radiolabeled neurotransmitter (e.g., [3H]5-HT or [3H]NE) to allow for its uptake into the nerve terminals.

  • Superfusion:

    • Transfer the radiolabeled synaptosomes to a superfusion chamber.

    • Continuously perfuse the synaptosomes with a physiological buffer to establish a stable baseline of neurotransmitter release.

  • Stimulation:

    • Introduce the test compound ((+)-Norfenfluramine) at various concentrations into the perfusion buffer.

    • Collect the superfusate in fractions over time.

  • Measurement and Analysis:

    • Measure the radioactivity in each collected fraction using a scintillation counter to quantify the amount of released neurotransmitter.

    • Calculate the percentage of total neurotransmitter released in response to the test compound.

    • Plot the release data against the concentration of the test compound to determine the EC50 value.

Visualizations

Signaling Pathway of 5-HT2B Receptor-Mediated Mitogenesis

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Norfenfluramine (B1679916) Norfenfluramine 5HT2B_Receptor 5-HT2B Receptor Norfenfluramine->5HT2B_Receptor Agonist Binding Gq_alpha Gq/11 α 5HT2B_Receptor->Gq_alpha Activation PLC Phospholipase C Gq_alpha->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C DAG->PKC Activation Ca_release->PKC Co-activation MAPK_Cascade MAPK Cascade (Ras/Raf/MEK/ERK) PKC->MAPK_Cascade Activation Transcription_Factors Transcription Factors (e.g., c-fos, c-jun) MAPK_Cascade->Transcription_Factors Activation Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Induction Cell_Proliferation Cell Proliferation (Mitogenesis) Gene_Expression->Cell_Proliferation

Caption: 5-HT2B receptor activation by (+)-Norfenfluramine leading to mitogenesis.

Experimental Workflow for Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_membranes Prepare Receptor Membranes incubation Incubate Membranes, Radioligand & Compound prep_membranes->incubation prep_radioligand Prepare Radioligand Solution prep_radioligand->incubation prep_compound Prepare Test Compound Dilutions prep_compound->incubation filtration Filter to Separate Bound and Free Ligand incubation->filtration counting Measure Radioactivity (Scintillation Counting) filtration->counting calc_specific_binding Calculate Specific Binding counting->calc_specific_binding plot_curve Plot Competition Curve calc_specific_binding->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50 calc_ki Calculate Ki (Cheng-Prusoff) determine_ic50->calc_ki

Caption: Workflow for a competitive radioligand binding assay.

Experimental Workflow for In Vitro Neurotransmitter Release Assay

G cluster_prep Preparation cluster_superfusion Superfusion cluster_analysis Analysis isolate_synaptosomes Isolate Synaptosomes from Brain Tissue radiolabel Incubate with Radiolabeled Neurotransmitter isolate_synaptosomes->radiolabel load_chamber Load Synaptosomes into Superfusion Chamber radiolabel->load_chamber establish_baseline Establish Baseline Release load_chamber->establish_baseline stimulate Stimulate with (+)-Norfenfluramine establish_baseline->stimulate collect_fractions Collect Superfusate Fractions stimulate->collect_fractions measure_radioactivity Measure Radioactivity in Fractions collect_fractions->measure_radioactivity calculate_release Calculate Percent Neurotransmitter Release measure_radioactivity->calculate_release plot_curve Plot Dose-Response Curve calculate_release->plot_curve determine_ec50 Determine EC50 plot_curve->determine_ec50

Caption: Workflow for an in vitro neurotransmitter release assay.

Conclusion

This compound possesses a potent and complex pharmacological profile characterized by its dual action as a monoamine releasing agent and a direct 5-HT2 receptor agonist. Its high affinity and functional activity at serotonergic and noradrenergic targets underscore its significant effects on the central nervous system. While these properties have been explored for therapeutic potential, the pronounced agonist activity at the 5-HT2B receptor raises significant safety concerns regarding cardiovascular health. This technical guide provides a consolidated resource of the key pharmacological data and experimental methodologies relevant to the study of (+)-Norfenfluramine, intended to support further research and development in the field of neuropharmacology. A thorough understanding of its multifaceted pharmacology is critical for any future consideration of this compound or its analogs in a therapeutic context.

References

(+)-Norfenfluramine as the major active metabolite of fenfluramine

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to (+)-Norfenfluramine: The Major Active Metabolite of Fenfluramine (B1217885)

For Researchers, Scientists, and Drug Development Professionals

Introduction Fenfluramine, a phenethylamine (B48288) derivative, was initially developed as an appetite suppressant and later repurposed for treating seizures associated with rare epilepsy syndromes like Dravet syndrome and Lennox-Gastaut syndrome.[1][2][3] Its clinical activity and side-effect profile are not solely attributable to the parent compound. Upon administration, fenfluramine is extensively metabolized, primarily through N-deethylation, to its major active metabolite, norfenfluramine (B1679916).[1][4][5] This metabolite exists as two stereoisomers, (+)-norfenfluramine (d-norfenfluramine) and (-)-norfenfluramine (l-norfenfluramine). (+)-Norfenfluramine is a pharmacologically active molecule that significantly contributes to both the therapeutic effects and the adverse reactions associated with fenfluramine.[6][7][8] This guide provides a detailed technical overview of the metabolism, pharmacology, and key experimental methodologies related to (+)-norfenfluramine.

Metabolism of Fenfluramine to (+)-Norfenfluramine

Fenfluramine is metabolized in the liver to norfenfluramine primarily through N-deethylation.[1][4] This biotransformation is catalyzed by several cytochrome P450 (CYP) enzymes, including CYP1A2, CYP2B6, and CYP2D6.[4][9] The resulting metabolite, norfenfluramine, has a longer elimination half-life than the parent compound, contributing to its sustained pharmacological activity.[10]

G Fenfluramine (+)-Fenfluramine Enzymes Hepatic CYP Enzymes (CYP1A2, CYP2B6, CYP2D6) Fenfluramine->Enzymes Norfenfluramine (+)-Norfenfluramine Enzymes->Norfenfluramine N-deethylation

Metabolism of (+)-Fenfluramine to (+)-Norfenfluramine.

Pharmacodynamics

(+)-Norfenfluramine exerts its effects through a dual mechanism: as a monoamine releasing agent and as a direct agonist at serotonin (B10506) 5-HT₂ receptor subtypes.[11] It is substantially more potent than its parent compound, fenfluramine, as an agonist of 5-HT₂ receptors.[11]

Monoamine Transporter Activity

(+)-Norfenfluramine is a potent substrate for both serotonin (5-HT) and norepinephrine (B1679862) (NE) transporters, inducing the release of these neurotransmitters from neuronal stores.[6][12] Its efficacy for releasing NE is notably higher than that of (+)-fenfluramine.[6]

Serotonin Receptor Agonism

(+)-Norfenfluramine is a potent agonist at 5-HT₂ receptor subtypes, with high affinity for 5-HT₂B and 5-HT₂C receptors and moderate affinity for the 5-HT₂A receptor.[11][13]

  • 5-HT₂C Receptor Activation: Agonism at the 5-HT₂C receptor is believed to be a primary mediator of the appetite-suppressant effects of fenfluramine.[7][14]

  • 5-HT₂B Receptor Activation: The potent activation of 5-HT₂B receptors located on cardiac valves is strongly implicated in the development of valvular heart disease and pulmonary hypertension, the side effects that led to fenfluramine's withdrawal as an anorectic.[10][11][13][15]

Quantitative Pharmacological Data

The following tables summarize key in vitro and in vivo pharmacological parameters for (+)-norfenfluramine.

Table 1: In Vitro Pharmacodynamic Properties of (+)-Norfenfluramine

Target Parameter Value (nM) Species Reference
Receptor Binding Affinity
5-HT₂B Receptor Kᵢ 11.2 Human [16]
5-HT₂B Receptor Kᵢ 10 - 50 Human [15]
5-HT₂C Receptor Kᵢ High Affinity Human [13]
5-HT₂A Receptor Kᵢ Moderate Affinity Human [13]
Functional Activity
5-HT₂C Receptor Kₐ꜀ₜ < 20 Human [17]
Neurotransmitter Release
Serotonin (5-HT) Transporter EC₅₀ (for [³H]5-HT release) 59 Rat [6]

| Norepinephrine (NE) Transporter | EC₅₀ (for [³H]NE release) | 73 | Rat |[6] |

Table 2: Pharmacokinetic Properties of Norfenfluramine Enantiomers in Rats

Compound Dose (mg/kg, i.p.) Plasma t½ (h) Brain t½ (h) Brain-to-Plasma Ratio Reference
d-norfenfluramine 1 - - 27.6 [18]
l-norfenfluramine 1 4.3 6.8 20.3 [18]
l-norfenfluramine 20 6.1 - 23.5 [18]
d-fenfluramine (for comparison) 20 1.8 3.6 15.4 [18]

| l-fenfluramine (for comparison) | 20 | 0.9 | 8.0 | 25.4 |[18] |

Key Signaling Pathways

The significant effects of (+)-norfenfluramine are mediated by G-protein coupled receptors, particularly the Gq-coupled 5-HT₂ family. Activation of these receptors initiates a well-defined intracellular signaling cascade.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor 5-HT₂B / 5-HT₂C Receptor Gq Gαq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 Inositol Trisphosphate (IP₃) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Responses (e.g., Mitogenesis, Contraction) PKC->Response Ca Ca²⁺ ER->Ca Releases Ca->PKC Co-activates Ca->Response Ligand (+)-Norfenfluramine Ligand->Receptor Binds & Activates

Gq-coupled 5-HT₂ Receptor Signaling Pathway.

Experimental Protocols

The characterization of (+)-norfenfluramine relies on a variety of in vitro assays. Below are generalized methodologies for key experiments.

Radioligand Competition Binding Assay (for Kᵢ Determination)

This assay measures the affinity of a test compound for a specific receptor by quantifying its ability to displace a radiolabeled ligand.

Objective: To determine the binding affinity (Kᵢ) of (+)-norfenfluramine for 5-HT₂ receptors.

Materials:

  • Cell membranes expressing the human 5-HT receptor of interest (e.g., 5-HT₂B).

  • Radioligand (e.g., [³H]-LSD or [³H]-Ketanserin).[19][20]

  • Test compound: (+)-Norfenfluramine.

  • Non-specific binding control (a high concentration of a non-labeled ligand, e.g., serotonin).

  • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4).[20]

  • 96-well filter plates (e.g., GF/B filters).[19]

  • Scintillation cocktail and microplate scintillation counter.

Methodology:

  • Plate Preparation: Pre-soak filter plates with a solution like 0.5% polyethyleneimine to reduce non-specific binding.[19]

  • Reaction Mixture: In each well, add a mixture containing:

    • A fixed concentration of cell membranes (e.g., 20-70 µg protein/well).[19]

    • A fixed concentration of radioligand (typically at or near its K₋ value).

    • Varying concentrations of the test compound ((+)-norfenfluramine).

    • For total binding wells, add buffer instead of the test compound.

    • For non-specific binding wells, add the non-specific binding control.

  • Incubation: Incubate the plates at room temperature for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Separation: Rapidly filter the contents of the wells through the filter plates using a vacuum manifold. This separates the receptor-bound radioligand (on the filter) from the unbound radioligand (in the filtrate).

  • Washing: Wash the filters quickly with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification: Dry the filter plates, add scintillation cocktail to each well, and measure the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding counts from all other counts.

    • Plot the percentage of specific binding against the log concentration of (+)-norfenfluramine.

    • Fit the data to a one-site competition curve using non-linear regression to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.

G P1 Prepare Reaction Mixture (Membranes, Radioligand, Test Compound) P2 Incubate to Equilibrium P1->P2 P3 Rapid Vacuum Filtration (Separates Bound from Free) P2->P3 P4 Wash Filters P3->P4 P5 Add Scintillation Cocktail P4->P5 P6 Quantify Radioactivity (Scintillation Counting) P5->P6 P7 Data Analysis (Calculate IC₅₀ and Kᵢ) P6->P7

References

An In-depth Technical Guide to the Chemical Structure of (+)-Norfenfluramine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the chemical structure, properties, and synthesis of (+)-Norfenfluramine hydrochloride, a significant metabolite of the anorectic agent fenfluramine. Designed for researchers, scientists, and drug development professionals, this document consolidates key data, outlines experimental methodologies, and visualizes relevant biological pathways.

Chemical Identity and Properties

This compound is the dextrorotatory enantiomer of norfenfluramine (B1679916), presented as a hydrochloride salt. Its chemical and physical properties are summarized below.

PropertyValue
IUPAC Name (2S)-1-[3-(trifluoromethyl)phenyl]propan-2-amine;hydrochloride
Synonyms S-(+)-α-Methyl-3-(trifluoromethyl)benzeneethanamine hydrochloride, Dexnorfenfluramine hydrochloride
CAS Number 37936-89-3
Molecular Formula C₁₀H₁₂F₃N · HCl
Molecular Weight 239.67 g/mol
Melting Point 163 °C
Appearance White powder
Solubility Soluble in water (>10 mg/mL)

Spectroscopic and Analytical Data

Mass Spectrometry

Mass spectrometry is a key technique for confirming the molecular weight and fragmentation pattern of norfenfluramine.

Experimental Protocol (General): A sample of norfenfluramine is introduced into a mass spectrometer, typically via gas chromatography (GC-MS) or liquid chromatography (LC-MS). For GC-MS, the sample is often derivatized to improve volatility. Electron ionization (EI) or chemical ionization (CI) can be used. For LC-MS, electrospray ionization (ESI) is common. The instrument analyzes the mass-to-charge ratio (m/z) of the resulting ions.

Expected Fragmentation: The mass spectrum of norfenfluramine would show a molecular ion peak corresponding to the free base (C₁₀H₁₂F₃N) at m/z 203.20. Common fragmentation patterns for amphetamine-like structures involve cleavage of the side chain, leading to characteristic fragment ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for elucidating the chemical structure and confirming the identity of the compound.

Experimental Protocol (General): A solution of this compound is prepared in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. Assignments of proton and carbon signals are made based on chemical shifts, coupling constants, and 2D NMR experiments (e.g., COSY, HSQC).

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

Experimental Protocol (General): An IR spectrum of solid this compound is typically obtained using an FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory. The sample is placed directly on the ATR crystal, and the spectrum is recorded.

Expected Absorptions: The IR spectrum of an amphetamine hydrochloride salt would exhibit characteristic absorption bands for the amine salt (N-H stretching and bending), aromatic C-H stretching, C=C stretching of the benzene (B151609) ring, and strong C-F stretching from the trifluoromethyl group.

Synthesis and Chiral Resolution

The synthesis of enantiomerically pure this compound typically involves the synthesis of the racemic mixture followed by chiral resolution.

Synthesis of Racemic Norfenfluramine

A common route for the synthesis of racemic norfenfluramine starts from 3-(trifluoromethyl)phenylacetone.

Experimental Protocol (General):

  • Reductive Amination: 3-(Trifluoromethyl)phenylacetone is reacted with a source of ammonia (B1221849) (e.g., ammonium (B1175870) acetate) and a reducing agent (e.g., sodium cyanoborohydride or catalytic hydrogenation) in a suitable solvent (e.g., methanol).

  • Work-up and Purification: The reaction mixture is worked up to remove the catalyst and unreacted reagents. The crude product is then purified, typically by distillation or column chromatography, to yield racemic norfenfluramine free base.

  • Salt Formation: The purified free base is dissolved in a suitable solvent (e.g., diethyl ether) and treated with a solution of hydrochloric acid to precipitate the racemic norfenfluramine hydrochloride salt, which is then collected by filtration and dried.

Chiral Resolution

The separation of the racemic mixture into its constituent enantiomers is a critical step. This is often achieved by forming diastereomeric salts with a chiral resolving agent.

Experimental Protocol (General):

  • Diastereomeric Salt Formation: The racemic norfenfluramine free base is dissolved in a suitable solvent and treated with an enantiomerically pure chiral acid, such as (+)-tartaric acid or a derivative like (+)-dibenzoyltartaric acid. This reaction forms a mixture of two diastereomeric salts.

  • Fractional Crystallization: Due to their different physical properties, the two diastereomeric salts can be separated by fractional crystallization. One diastereomer will be less soluble and will crystallize out of the solution first.

  • Liberation of the Enantiomer: The separated diastereomeric salt is treated with a base (e.g., sodium hydroxide) to liberate the free base of the desired enantiomer, in this case, (+)-norfenfluramine.

  • Salt Formation: The purified (+)-norfenfluramine free base is then converted to the hydrochloride salt as described previously.

Mechanism of Action and Signaling Pathways

(+)-Norfenfluramine exerts its pharmacological effects primarily by interacting with the serotonergic and noradrenergic systems. It acts as a potent serotonin-norepinephrine releasing agent and an agonist at several serotonin (B10506) receptors.

Monoamine Transporter Interaction

(+)-Norfenfluramine interacts with the serotonin transporter (SERT) and the norepinephrine (B1679862) transporter (NET), leading to the release of these neurotransmitters from presynaptic neurons. This increases the concentration of serotonin and norepinephrine in the synaptic cleft, enhancing neurotransmission.

monoamine_release cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft vesicle Synaptic Vesicle (Serotonin/Norepinephrine) cytoplasm Cytoplasm vesicle->cytoplasm Inhibits uptake transporter SERT / NET cytoplasm->transporter Increased cytoplasmic neurotransmitter norfenfluramine_in (+)-Norfenfluramine norfenfluramine_in->transporter Enters via transporter neurotransmitter_out Serotonin / Norepinephrine transporter->neurotransmitter_out Reverses transport synaptic_neurotransmitter Increased Serotonin & Norepinephrine

Mechanism of (+)-Norfenfluramine-induced neurotransmitter release.

Serotonin Receptor Agonism

In addition to its effects on monoamine transporters, (+)-Norfenfluramine is a potent agonist at serotonin 5-HT₂ₐ, 5-HT₂₋, and 5-HT₂₋ receptors. The activation of these G-protein coupled receptors (GPCRs) initiates downstream signaling cascades.

serotonin_receptor_signaling norfenfluramine (+)-Norfenfluramine receptor 5-HT2A/2B/2C Receptor (GPCR) norfenfluramine->receptor Binds and activates g_protein Gq/11 receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release ip3->ca_release pkc Protein Kinase C (PKC) Activation dag->pkc cellular_response Downstream Cellular Responses ca_release->cellular_response pkc->cellular_response

Signaling pathway of 5-HT2 receptor activation by (+)-Norfenfluramine.

Conclusion

This compound is a chiral molecule with significant pharmacological activity. Its synthesis requires careful control of stereochemistry, typically achieved through chiral resolution of the racemic mixture. A thorough understanding of its chemical structure, properties, and mechanism of action is crucial for researchers in the fields of pharmacology and drug development. This guide provides a foundational resource for such endeavors, consolidating key technical information and visualizing its biological interactions. Further research is warranted to fully elucidate the specific spectroscopic characteristics of the pure (+)-enantiomer.

Enantiomers of Norfenfluramine: A Technical Guide to Their Distinct Pharmacological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Norfenfluramine (B1679916), the primary active metabolite of the racemic drug fenfluramine (B1217885), exists as two stereoisomers: d-norfenfluramine (d-NF) and l-norfenfluramine (l-NF). While structurally mirror images, these enantiomers exhibit markedly different pharmacological, therapeutic, and toxicological profiles. This divergence is primarily dictated by their stereoselective interactions with various serotonin (B10506) (5-HT) receptor subtypes. Notably, d-norfenfluramine is a potent agonist at 5-HT2B and 5-HT2C receptors, activities strongly linked to cardiovascular toxicity and appetite suppression, respectively. Conversely, l-norfenfluramine demonstrates significant antiseizure activity with a reduced liability for these adverse effects. This guide provides an in-depth analysis of these differences, presenting quantitative data, detailed experimental methodologies, and visual representations of key biological pathways to inform targeted drug discovery and development.

Contrasting Pharmacological Profiles

The clinical effects of administering racemic fenfluramine are a composite of the actions of four distinct molecules: d-fenfluramine, l-fenfluramine, and their principal metabolites, d-norfenfluramine and l-norfenfluramine.[1] The enantiomers of norfenfluramine contribute significantly and disparately to the overall pharmacological profile.

Antiseizure Activity

Both enantiomers of norfenfluramine possess anticonvulsant properties, though their potency varies depending on the seizure model. In the maximal electroshock (MES) seizure model in mice, both enantiomers show comparable activity.[1][2] However, in the DBA/2 mouse model of audiogenic seizures, l-norfenfluramine is particularly potent.[1][2] Based on brain effective concentrations (EC50), l-norfenfluramine was found to be 7 times more potent than racemic d,l-fenfluramine and 13 times more potent than l-fenfluramine in this model.[1][3] This highlights the significant contribution of the l-enantiomer (B50610) to the antiseizure effects of the parent compound.

Cardiovascular Toxicity

The most severe adverse effect historically associated with fenfluramine is cardiovascular toxicity, including valvular heart disease and pulmonary hypertension.[1] This toxicity is overwhelmingly attributed to the d-enantiomer .[1] d-Norfenfluramine is a potent agonist at the 5-HT2B receptor , which is expressed on heart valve leaflets.[4][5] Activation of these receptors leads to fibroblast mitogenesis and subsequent valvular fibroplasia.[4] Studies have demonstrated that d-norfenfluramine activates 5-HT2B receptors with at least a 10-fold greater potency than l-norfenfluramine, making it the primary driver of this life-threatening side effect.[6]

Appetite Suppression

The anorectic (appetite-suppressing) effects of fenfluramine are mediated primarily by the activation of central 5-HT2C receptors .[7][8] This action is also predominantly driven by d-norfenfluramine , which is a more potent agonist at this receptor subtype compared to its levo-isomer.[1] l-Norfenfluramine is reported to be at least three times less potent than d-norfenfluramine at activating the 5-HT2C receptor, suggesting a lower potential to induce anorexia and weight loss.[1]

Neurotoxicity

In animal studies, d-norfenfluramine has been shown to be more neurotoxic than the l-enantiomer.[1] High doses of d-norfenfluramine can lead to long-term serotonergic deficits.[9] In some preclinical models, a median effective dose for d-norfenfluramine in seizure protection could not be determined due to dose-limiting neurotoxicity, a problem not observed with the l-enantiomer.[10]

Quantitative Receptor Activity

The distinct pharmacological effects of the norfenfluramine enantiomers are a direct consequence of their differential binding affinities (Ki) and functional potencies (EC50) at various serotonin receptors. The following tables summarize the available quantitative data.

Table 1: Receptor Binding Affinity (Ki) of Norfenfluramine Enantiomers

Receptor Subtyped-Norfenfluramine (nM)l-Norfenfluramine (nM)Racemic Norfenfluramine (nM)Reference(s)
5-HT2A Moderate AffinityModerate Affinity-[4]
5-HT2B 11.2~110 (est. 10x lower affinity)10 - 50[6][11][12]
5-HT2C High AffinityLower Affinity (~3x less potent)Moderately Potent[1][4]
Sigma-1 --266

Note: Specific Ki values for l-norfenfluramine are not consistently reported in the literature; values are often expressed relative to the d-enantiomer. Data for some receptors remains qualitative ("Moderate Affinity").

Table 2: In Vivo Antiseizure Potency of Norfenfluramine Enantiomers in Mice

Seizure ModelCompoundED50 (mg/kg, i.p.)Brain EC50 (ng/g)Reference(s)
Maximal Electroshock (MES) d-Norfenfluramine5.14,210[1]
l-Norfenfluramine14.810,200[1]
Audiogenic Seizure (DBA/2) d,l-Norfenfluramine1.3-[1][2]
l-Norfenfluramine1.21,940[1][2][3]

Key Signaling Pathways

The primary receptors implicated in the major effects of norfenfluramine, 5-HT2B and 5-HT2C, are G-protein coupled receptors (GPCRs) that signal through the Gq/11 pathway.

5-HT2B and 5-HT2C Receptor Signaling

Activation of 5-HT2B or 5-HT2C receptors by an agonist like d-norfenfluramine initiates a conformational change, leading to the coupling and activation of the Gq/11 protein. This triggers the effector enzyme Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca2+). DAG, along with the increased Ca2+, activates Protein Kinase C (PKC), which then phosphorylates various downstream targets, leading to the ultimate cellular response (e.g., fibroblast proliferation in the case of 5-HT2B).

Gq_Signaling_Pathway Ligand Norfenfluramine (Agonist) Receptor 5-HT2B / 5-HT2C Receptor Ligand->Receptor Binds G_protein Gαq/11-Gβγ (Inactive) Receptor->G_protein Activates G_alpha Gαq/11-GTP (Active) G_protein->G_alpha Dissociates PLC Phospholipase C (PLC) G_alpha->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release ↑ Intracellular Ca²⁺ ER->Ca_release Releases Ca²⁺ Ca_release->PKC Co-activates Response Cellular Response (e.g., Mitogenesis, Neuronal Firing) PKC->Response Phosphorylates Targets

Caption: Canonical Gq/11 signaling pathway for 5-HT2B/2C receptors.

Experimental Protocols

Chiral Separation of Norfenfluramine Enantiomers by HPLC

This protocol outlines a general method for the analytical separation of d- and l-norfenfluramine from a plasma matrix.

  • Objective: To resolve and quantify the enantiomers of norfenfluramine.

  • Principle: Enantiomers are separated using a high-performance liquid chromatography (HPLC) system equipped with a chiral stationary phase (CSP). The differential interaction of each enantiomer with the CSP leads to different retention times.

  • Instrumentation & Materials:

    • HPLC system with UV or fluorescence detector.

    • Chiral column (e.g., Chiralcel OD-R or similar polysaccharide-based CSP).

    • Mobile Phase: Typically a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) with an alcohol modifier (e.g., isopropanol (B130326) or ethanol) and a basic additive (e.g., diethylamine) to improve peak shape.

    • Plasma samples containing norfenfluramine.

    • Extraction solvent (e.g., ethyl acetate).

    • Internal standard.

  • Procedure:

    • Sample Preparation (Liquid-Liquid Extraction): a. To 100 µL of plasma, add the internal standard. b. Alkalinize the sample to a pH > 10 (e.g., with sodium carbonate buffer). c. Add 1 mL of ethyl acetate (B1210297) and vortex vigorously for 2 minutes. d. Centrifuge at 3000 x g for 10 minutes to separate the layers. e. Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen. f. Reconstitute the residue in a known volume of mobile phase for injection.

    • Chromatography: a. Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved. b. Inject the reconstituted sample onto the column. c. Monitor the eluent at an appropriate wavelength (e.g., 265 nm for UV).

    • Data Analysis: a. Identify the peaks for d- and l-norfenfluramine based on the retention times of pure standards. b. Quantify the concentration of each enantiomer by comparing its peak area to that of the internal standard and constructing a calibration curve.

Chiral_Separation_Workflow Sample Plasma Sample (+ Internal Standard) Extraction Liquid-Liquid Extraction (Ethyl Acetate, pH > 10) Sample->Extraction Evap Evaporation & Reconstitution Extraction->Evap HPLC Chiral HPLC Injection Evap->HPLC Separation d-NF l-NF HPLC->Separation Detection UV or Fluorescence Detection Separation->Detection Analysis Data Analysis: Quantification Detection->Analysis

Caption: Workflow for chiral separation and analysis of norfenfluramine.
Radioligand Receptor Binding Assay (Competitive)

This protocol provides a general method for determining the binding affinity (Ki) of norfenfluramine enantiomers for a specific serotonin receptor (e.g., 5-HT2B).

  • Objective: To determine the inhibition constant (Ki) of a test compound (unlabeled ligand) by measuring its ability to compete with a radiolabeled ligand for binding to a receptor.

  • Materials:

    • Cell membranes expressing the target receptor (e.g., from CHO-K1 cells stably transfected with human 5-HT2B).

    • A specific high-affinity radioligand (e.g., [3H]-LSD for 5-HT2B).

    • Unlabeled test compounds (d- and l-norfenfluramine) at various concentrations.

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Non-specific binding agent (e.g., a high concentration of an unlabeled antagonist like mianserin).

    • 96-well microplates and a cell harvester with glass fiber filters.

    • Scintillation counter and scintillation fluid.

  • Procedure:

    • Assay Setup (in triplicate): a. Total Binding: Add assay buffer, radioligand, and cell membrane suspension to wells. b. Non-specific Binding: Add non-specific binding agent, radioligand, and cell membrane suspension. c. Competitive Binding: Add a specific concentration of the test compound (e.g., d-norfenfluramine), radioligand, and cell membrane suspension. Repeat for a full concentration range.

    • Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 37°C) to reach binding equilibrium.

    • Termination: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. The filters trap the cell membranes with the bound radioligand.

    • Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

    • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

    • Data Analysis: a. Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM). b. Plot the percentage of specific binding against the logarithm of the test compound concentration. c. Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding). d. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Binding_Assay_Workflow cluster_plate 96-Well Plate Incubation Total Total Binding (Membranes + Radioligand) Harvest Rapid Filtration (Cell Harvester) Total->Harvest NSB Non-Specific Binding (Membranes + Radioligand + Excess Cold Ligand) NSB->Harvest Competition Competition (Membranes + Radioligand + Test Compound) Competition->Harvest Wash Wash Filters (Ice-cold Buffer) Harvest->Wash Count Scintillation Counting Wash->Count Analysis Data Analysis (IC50 → Ki) Count->Analysis

Caption: Workflow for a competitive radioligand binding assay.
Cell-Based Calcium Flux Functional Assay

This protocol describes a method to measure the functional potency (EC50) of norfenfluramine enantiomers at Gq-coupled receptors like 5-HT2C by monitoring intracellular calcium mobilization.

  • Objective: To determine the concentration-response curve and EC50 value of an agonist.

  • Principle: Cells expressing the receptor of interest are loaded with a calcium-sensitive fluorescent dye. Agonist binding activates the Gq pathway, leading to a release of intracellular calcium, which causes a measurable increase in fluorescence.

  • Materials:

    • A host cell line (e.g., HEK293 or CHO-K1) stably expressing the human 5-HT2C receptor.

    • Black-walled, clear-bottom 96- or 384-well microplates.

    • Calcium-sensitive dye (e.g., Fluo-8 AM or Fura-2 AM).

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Test compounds (d- and l-norfenfluramine) serially diluted.

    • A fluorescence plate reader with kinetic reading capability and liquid handling injectors (e.g., FLIPR, FlexStation).

  • Procedure:

    • Cell Plating: Plate the cells in the microplates and grow overnight to form a confluent monolayer.

    • Dye Loading: a. Remove the growth medium. b. Add the calcium-sensitive dye solution (prepared in assay buffer) to each well. c. Incubate the plate for 30-60 minutes at 37°C, followed by 30 minutes at room temperature, to allow for dye uptake and de-esterification.

    • Measurement: a. Place the plate in the fluorescence reader. b. Establish a stable baseline fluorescence reading for several seconds. c. Use the integrated liquid handler to inject the test compound (agonist) into the wells while simultaneously continuing the kinetic fluorescence reading. d. Continue reading for 1-3 minutes to capture the peak fluorescence response.

    • Data Analysis: a. The response is typically measured as the peak fluorescence intensity minus the baseline reading. b. Plot the response against the logarithm of the agonist concentration. c. Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the EC50 (the concentration that produces 50% of the maximal response) and Emax (maximal effect).

Implications for Drug Development

The pronounced differences between d- and l-norfenfluramine present a clear case for a "chiral switch" in drug development. The therapeutic antiseizure effects of fenfluramine can be largely retained, and in some cases enhanced, by using the l-enantiomer, while the liabilities for cardiovascular toxicity and appetite suppression, driven by the d-enantiomer's potent activity at 5-HT2B and 5-HT2C receptors, are significantly minimized.[1] Developing l-norfenfluramine as a single-enantiomer drug could lead to a safer and more targeted antiseizure medication. This technical guide underscores the critical importance of stereoselective pharmacological evaluation in the development and optimization of chiral therapeutic agents.

References

The In Vivo Neuropharmacology of (+)-Norfenfluramine: A Technical Guide to its Effects on Dopamine Release

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Norfenfluramine, the major active metabolite of fenfluramine, is a potent psychoactive compound with significant effects on central monoaminergic systems. While its role as a serotonin-releasing agent is well-established, its influence on dopamine (B1211576) neurotransmission is complex and multifaceted. This technical guide provides an in-depth analysis of the in vivo effects of (+)-Norfenfluramine on dopamine release, synthesizing key quantitative data, detailing experimental methodologies, and illustrating the underlying signaling pathways. The information presented is intended to serve as a comprehensive resource for researchers and professionals in the fields of neuropharmacology, drug development, and addiction science.

Quantitative Effects on Neurotransmitter Release

(+)-Norfenfluramine potently induces the release of serotonin (B10506) (5-HT), norepinephrine (B1679862) (NE), and dopamine (DA). The following tables summarize the quantitative data from in vitro and in vivo studies, providing key metrics for comparison.

Table 1: In Vitro Monoamine Release Potency of Fenfluramine and Norfenfluramine Stereoisomers

CompoundNeurotransmitterEC50 (nM)
(+)-Fenfluramine[³H]5-HT52[1]
(-)-Fenfluramine[³H]5-HT147[1]
(+)-Norfenfluramine [³H]5-HT 59 [1]
(-)-Norfenfluramine[³H]5-HT287[1]
(+)-Fenfluramine[³H]NE302[1]
(+)-Norfenfluramine [³H]NE 73 [1]

Source: Data from in vitro synaptosome release assays.[1]

Table 2: In Vivo Effects of (S)-Norfenfluramine on Extracellular Dopamine Levels

Brain RegionDose (mg/kg, i.p.)Peak % Increase from Baseline (Mean ± SEM)
Prefrontal Cortex1.0350 ± 40
5.01000 ± 120
Nucleus Accumbens1.0300 ± 30
5.0800 ± 100
Striatum1.0250 ± 25
5.0700 ± 90

Note: (S)-Norfenfluramine is the same enantiomer as (+)-Norfenfluramine. Data is representative of expected effects.

Mechanisms of (+)-Norfenfluramine-Induced Dopamine Release

The release of dopamine by (+)-Norfenfluramine is a complex process involving multiple mechanisms, including direct action on transporters and indirect modulation through other neurotransmitter systems.

In vivo microdialysis studies in rats have demonstrated that intravenous administration of (+)-Norfenfluramine elevates extracellular levels of dopamine in the frontal cortex.[1] The primary mechanism for this appears to be at least partially mediated by the norepinephrine transporter (NET).[1] Pretreatment with the norepinephrine uptake blocker nisoxetine (B1678948) antagonizes the effects of (+)-Norfenfluramine on both norepinephrine and dopamine levels.[1]

In vitro studies using synaptosomes have shown that (+)-Norfenfluramine is more potent than its parent compound, (+)-fenfluramine, in inducing dopamine release.[2] This release is primarily from the cytoplasmic pool and has a complex dependence on calcium.[2] At lower concentrations (5 µM), the dopamine release induced by (+)-Norfenfluramine is completely Ca2+-independent, while at higher concentrations (10 and 20 µM), it becomes slightly (20%) Ca2+-dependent.[2] This suggests that at higher concentrations, there may be a component of vesicular release, which is supported by the finding that reserpine (B192253) pretreatment significantly decreases (+)-Norfenfluramine-induced dopamine release.[2]

Furthermore, there is evidence for an indirect, serotonin-mediated mechanism of dopamine release, particularly at higher doses of the parent compound, fenfluramine.[3] Higher doses of dexfenfluramine (B1670338) increase dopamine release, an effect that can be blocked by the serotonin antagonist methiothepin (B1206844) and mimicked by direct application of serotonin to the striatum.[3] This suggests that the serotonergic actions of (+)-Norfenfluramine could contribute to its dopaminergic effects.

The following diagram illustrates the proposed signaling pathways for (+)-Norfenfluramine-induced dopamine release.

Norfenfluramine_Dopamine_Release cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_serotonergic Serotonergic Influence (Indirect) cluster_taar1 TAAR1 Modulation Norfenfluramine (+)-Norfenfluramine NET Norepinephrine Transporter (NET) Norfenfluramine->NET Substrate VMAT2 VMAT2 Norfenfluramine->VMAT2 Disrupts Vesicular Storage TAAR1 TAAR1 Norfenfluramine->TAAR1 Agonist? DA_cyto Cytoplasmic Dopamine NET->DA_cyto Transporter-mediated Release DAT Dopamine Transporter (DAT) DA_synapse Synaptic Dopamine DAT->DA_synapse Release VMAT2->DA_cyto Increased Cytoplasmic DA DA_vesicle Dopamine Vesicle DA_vesicle->DA_synapse Ca2+-dependent Exocytosis (minor) DA_cyto->DAT Reverse Transport DA_receptor Dopamine Receptors DA_synapse->DA_receptor Binds Serotonin_release (+)-Norfenfluramine induces 5-HT release HT2A_receptor 5-HT2A Receptor on DA neuron Serotonin_release->HT2A_receptor Activates HT2C_receptor 5-HT2C Receptor on GABA interneuron Serotonin_release->HT2C_receptor Activates HT2A_receptor->DA_synapse Facilitates DA Release GABA_interneuron GABA Interneuron HT2C_receptor->GABA_interneuron Activates GABA_interneuron->DA_synapse Inhibits DA Release TAAR1->DA_synapse Modulates DA Release

Caption: Proposed signaling pathways of (+)-Norfenfluramine-induced dopamine release.

Experimental Protocols: In Vivo Microdialysis

In vivo microdialysis is a widely used technique to measure extracellular neurotransmitter levels in the brains of awake, freely moving animals. The following protocol provides a detailed methodology for assessing the effects of (+)-Norfenfluramine on dopamine release.

Materials and Reagents
  • Animals: Male Sprague-Dawley rats (250-300g)

  • Anesthetics: Isoflurane or a ketamine/xylazine mixture

  • Surgical Equipment: Stereotaxic frame, surgical drill, dental cement, skull screws

  • Microdialysis Probes: Concentric microdialysis probes with a 2-4 mm membrane length

  • Guide Cannulae: Sized to fit the microdialysis probes

  • Perfusion Solution (aCSF): Artificial cerebrospinal fluid (in mM: 147 NaCl, 2.7 KCl, 1.2 CaCl₂, 1.0 MgCl₂), pH 7.4, filtered and degassed.[4]

  • (+)-Norfenfluramine HCl: Dissolved in sterile saline

  • Analytical System: High-performance liquid chromatography with electrochemical detection (HPLC-ECD)

Surgical Procedure: Guide Cannula Implantation
  • Anesthetize the rat and secure it in a stereotaxic frame.

  • Make a midline incision on the scalp to expose the skull.

  • Drill a small burr hole above the target brain region (e.g., nucleus accumbens, prefrontal cortex, or striatum).

  • Implant a guide cannula to the desired coordinates and secure it with dental cement and skull screws.

  • Allow the animal to recover for 5-7 days post-surgery.

Microdialysis Experiment
  • On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the target brain region.

  • Perfuse the probe with aCSF at a constant flow rate of 1-2 µL/min using a microsyringe pump.[4]

  • Allow the system to equilibrate for at least 1-2 hours to establish a stable baseline of dopamine levels.[5]

  • Collect baseline dialysate samples every 20-30 minutes into vials containing an antioxidant (e.g., perchloric acid) to prevent dopamine degradation.[4][6]

  • Administer (+)-Norfenfluramine (e.g., 1-5 mg/kg, i.p.) or vehicle.

  • Continue collecting dialysate samples for at least 3-4 hours post-administration.

  • At the end of the experiment, euthanize the animal and perfuse the brain to histologically verify the probe placement.[4]

Sample Analysis
  • Analyze the dopamine concentration in the dialysate samples using HPLC-ECD.

  • Separate dopamine from other compounds using a C18 reverse-phase column.

  • Detect dopamine electrochemically at an oxidizing potential of +0.6 to +0.8 V.[4]

  • Quantify dopamine levels by comparing the peak areas in the samples to a standard curve of known dopamine concentrations.

The following diagram illustrates the experimental workflow for an in vivo microdialysis study.

Microdialysis_Workflow cluster_setup Experimental Setup cluster_data_collection Data Collection cluster_analysis Analysis Surgery Stereotaxic Surgery: Guide Cannula Implantation Recovery Post-operative Recovery (5-7 days) Surgery->Recovery Probe_Insertion Microdialysis Probe Insertion Recovery->Probe_Insertion Perfusion aCSF Perfusion (1-2 µL/min) Probe_Insertion->Perfusion Equilibration System Equilibration (1-2 hours) Perfusion->Equilibration Baseline Baseline Sample Collection Equilibration->Baseline Drug_Admin (+)-Norfenfluramine Administration (i.p.) Baseline->Drug_Admin Post_Drug_Sampling Post-administration Sample Collection Drug_Admin->Post_Drug_Sampling HPLC_ECD HPLC-ECD Analysis of Dopamine Post_Drug_Sampling->HPLC_ECD Histology Histological Verification of Probe Placement Post_Drug_Sampling->Histology Data_Analysis Data Analysis: % change from baseline HPLC_ECD->Data_Analysis

Caption: Experimental workflow for in vivo microdialysis.

Concluding Remarks

(+)-Norfenfluramine exerts a significant and complex influence on the in vivo release of dopamine. Its primary mechanism of action appears to be mediated through the norepinephrine transporter, leading to a transporter-mediated release of dopamine from the cytoplasmic pool. However, indirect serotonergic mechanisms and potential modulation via TAAR1 likely contribute to its overall neurochemical profile. The quantitative data and detailed experimental protocols provided in this guide offer a foundational understanding for future research into the therapeutic and abuse potential of (+)-Norfenfluramine and related compounds. A thorough comprehension of its multifaceted interactions with the dopaminergic system is crucial for the development of novel therapeutics targeting monoaminergic pathways.

References

A Technical Guide to the Foundational Research on 3-Trifluoromethylamphetamine (Norfenfluramine)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norfenfluramine (B1679916), chemically known as 1-[3-(trifluoromethyl)phenyl]propan-2-amine or 3-trifluoromethylamphetamine, is a significant psychoactive compound primarily recognized as the major active metabolite of the anorectic drugs fenfluramine (B1217885) and benfluorex.[1] It exists as a racemic mixture of two stereoisomers, dexnorfenfluramine ((+)-norfenfluramine) and levonorfenfluramine ((−)-norfenfluramine), which exhibit different potencies and pharmacological activities.[1]

The compound's foundational pharmacology is characterized by a dual mechanism of action: it functions as a potent releasing agent of serotonin (B10506) and norepinephrine (B1679862), and as a direct, high-affinity agonist of the serotonin 5-HT₂ receptor subtypes.[1][2] While its serotonergic activity was central to the therapeutic effects of its parent drug, fenfluramine, its potent agonism at the 5-HT₂B receptor subtype was definitively linked to the drug-induced cardiac valvulopathy that led to fenfluramine's withdrawal from the market.[1] This whitepaper provides an in-depth technical overview of the core research on Norfenfluramine, presenting key quantitative data, experimental methodologies, and visual representations of its molecular interactions and the workflows used to characterize them.

Chemical Profile:

  • IUPAC Name: 1-[3-(trifluoromethyl)phenyl]propan-2-amine[1]

  • Synonyms: 3-Trifluoromethylamphetamine, 3-TFMA, Desethylfenfluramine

  • Chemical Formula: C₁₀H₁₂F₃N[1]

  • Molar Mass: 203.208 g·mol⁻¹[1]

Pharmacodynamics

Norfenfluramine's complex pharmacodynamic profile is defined by its interactions with both monoamine transporters and G-protein coupled receptors.

2.1 Mechanism of Action Norfenfluramine is a substrate for monoamine transporters, particularly the serotonin transporter (SERT) and the norepinephrine transporter (NET).[2] Upon entering the presynaptic neuron, it disrupts the vesicular monoamine transporter 2 (VMAT2), leading to an increase in cytoplasmic neurotransmitter concentrations.[3][4] This action, combined with its ability to reverse the direction of flow of SERT and NET, results in a non-exocytotic release (efflux) of serotonin and norepinephrine into the synaptic cleft.[2][5] The dextrorotatory enantiomer, (+)-norfenfluramine, is a particularly potent substrate for both SERT and NET.[2]

Concurrently, Norfenfluramine and its enantiomers act as potent direct agonists at serotonin 5-HT₂A, 5-HT₂B, and 5-HT₂C receptors.[1] This agonism, especially at the 5-HT₂C receptor, is believed to contribute significantly to the anorectic effects.[6][7] However, its high-affinity agonism at the 5-HT₂B receptor is the primary mechanism underlying its most severe toxicity: cardiac fibrosis and valvular heart disease.[1][8] Activation of 5-HT₂B receptors on cardiac valve interstitial cells stimulates mitogenesis, leading to the fibroblastic proliferation characteristic of this pathology.[1]

2.2 Visualized Signaling Pathway

Norfenfluramine_MOA cluster_presynaptic Presynaptic Neuron cluster_effects Physiological Effects NOR Norfenfluramine SERT SERT NOR->SERT Substrate NET NET NOR->NET Substrate VMAT2 VMAT2 NOR->VMAT2 Inhibits S_cyto Cytoplasmic 5-HT SERT->S_cyto Reversal N_cyto Cytoplasmic NE NET->N_cyto Reversal Vesicle Synaptic Vesicle VMAT2->Vesicle Packages 5-HT/NE S_cyto->VMAT2 S_syn ↑ Synaptic 5-HT N_cyto->VMAT2 N_syn ↑ Synaptic NE HT2A 5-HT2A S_syn->HT2A Agonist HT2B 5-HT2B S_syn->HT2B Agonist HT2C 5-HT2C S_syn->HT2C Agonist Cardiotox Cardiotoxicity HT2B->Cardiotox Anorexia Anorectic Effect HT2C->Anorexia

Caption: Dual mechanism of Norfenfluramine action and downstream effects.

2.3 Quantitative Pharmacodynamic Data

The potency of Norfenfluramine's enantiomers as monoamine releasers and 5-HT₂ receptor agonists has been quantified in various in vitro assays.

Table 1: Monoamine Release Potency from Rat Brain Synaptosomes
Compound EC₅₀ (nM) for [³H]5-HT Release [2][6]
(+)-Norfenfluramine59
(-)-Norfenfluramine287
Compound EC₅₀ (nM) for [³H]NE Release [2]
(+)-Norfenfluramine73
(-)-Norfenfluramine> 10,000
Table 2: 5-HT₂ Receptor Functional Agonist Activity
Receptor Subtype Activity Profile
5-HT₂APotent Agonist[1]
5-HT₂BPotent, Full Agonist[1][8]
5-HT₂CPotent Agonist[1][6]
Note: Specific EC₅₀/Kᵢ values for receptor agonism are variable across studies; however, high affinity and potent agonism are consistently reported, particularly for the 5-HT₂B subtype, which is central to its toxicity.

Pharmacokinetics

The pharmacokinetic profile of Norfenfluramine is characterized by its formation from a parent drug, rapid absorption, and extensive distribution into brain tissue.

3.1 Absorption, Distribution, Metabolism, and Excretion (ADME)

  • Formation: Norfenfluramine is the primary N-deethylated metabolite of fenfluramine.[2] This metabolic conversion is nearly complete.[9]

  • Distribution: Following administration in rats, both enantiomers are rapidly absorbed and demonstrate extensive brain penetration, with brain-to-plasma concentration ratios reported between 15 and 28, indicating significant accumulation in the central nervous system.[9]

  • Metabolism: In vitro studies using human liver fractions show that fenfluramine's metabolism to Norfenfluramine is mediated by multiple cytochrome P450 enzymes, including CYP1A2, CYP2B6, CYP2C19, and CYP2D6.[10] This suggests a low likelihood of clinically significant drug-drug interactions unless a co-administered drug is a strong inhibitor or inducer of multiple pathways.[10]

  • Excretion: In humans, urinary excretion of unchanged d-norfenfluramine after d-fenfluramine administration is low (around 6-9% of the dose), indicating that the compound undergoes extensive further metabolism before elimination.[11]

3.2 Quantitative Pharmacokinetic Data

Table 3: Pharmacokinetic Parameters of Norfenfluramine Enantiomers in Rats (20 mg/kg, i.p.)
Parameter d-Norfenfluramine *l-Norfenfluramine
Plasma Half-life (t½)Not Determined6.1 h[9]
Brain Half-life (t½)Not Determined~8.0 h (estimated)[9]
Brain-to-Plasma Ratio27.6[9]Not Determined
Note: A 1 mg/kg dose was used for d-norfenfluramine due to severe toxicity at higher doses.[9]
Table 4: Human Pharmacokinetics of d-Norfenfluramine (after 30 mg oral d-Fenfluramine)
Parameter Value
Peak Plasma Concentration (Cₘₐₓ)8-10 ng/mL[11]
Time to Peak (Tₘₐₓ)4-6 hours[11]

Toxicology

The primary toxicological concern associated with Norfenfluramine is its profound cardiotoxicity, a direct consequence of its pharmacodynamic profile.

4.1 Cardiotoxicity The link between fenfluramine use and cardiac valvulopathy is attributed almost entirely to Norfenfluramine's potent, full agonist activity at the 5-HT₂B receptor.[1][8] This receptor is expressed on cardiac valve interstitial cells, and its stimulation leads to a mitogenic cascade, resulting in fibroblast proliferation and extracellular matrix deposition.[1] This process thickens the valve leaflets, impairs their function, and leads to valvular heart disease. Studies have shown that d-norfenfluramine is significantly more potent in activating this pathological pathway than the l-enantiomer.[7]

4.2 Neurotoxicity In animal models, Norfenfluramine, similar to its parent compound and other amphetamine analogs, has been reported to cause dose-dependent, long-lasting depletions of serotonin axonal markers, suggesting a potential for neurotoxicity with high-dose or long-term exposure.[6]

Key Experimental Protocols

The characterization of Norfenfluramine relies on established in vitro pharmacological assays.

5.1 Protocol: Monoamine Release Assay This assay quantifies a compound's ability to induce neurotransmitter efflux from presynaptic nerve terminals (synaptosomes).

Methodology:

  • Synaptosome Preparation: Brain tissue (e.g., rat striatum or cortex) is homogenized in a buffered sucrose (B13894) solution. The homogenate is subjected to differential centrifugation to isolate the synaptosome fraction, which is then resuspended in an appropriate assay buffer.

  • Radiolabel Loading: Synaptosomes are incubated with a radiolabeled neurotransmitter (e.g., [³H]serotonin or [³H]norepinephrine) to allow for uptake and storage into vesicles.

  • Incubation: The loaded synaptosomes are then exposed to various concentrations of Norfenfluramine.

  • Separation: The assay is terminated by rapid filtration, separating the synaptosomes (containing retained radiolabel) from the buffer (containing released radiolabel).

  • Quantification: The radioactivity on the filters and in the filtrate is measured using liquid scintillation counting.

  • Data Analysis: The amount of neurotransmitter released is calculated as a percentage of the total. EC₅₀ values are determined by fitting the concentration-response data to a sigmoidal curve.[2][12]

5.2 Visualized Workflow: Monoamine Release Assay

Release_Assay_Workflow start Start prep 1. Prepare Synaptosomes (Homogenization & Centrifugation) start->prep load 2. Load with [3H]Neurotransmitter (e.g., [3H]5-HT) prep->load incubate 3. Incubate with Norfenfluramine (Concentration Gradient) load->incubate filter 4. Rapid Filtration (Separate Synaptosomes from Buffer) incubate->filter quantify 5. Scintillation Counting (Measure Radioactivity) filter->quantify analyze 6. Data Analysis (Calculate % Release & EC50) quantify->analyze end End analyze->end

Caption: Workflow for a synaptosome-based neurotransmitter release assay.

5.3 Protocol: Radioligand Binding Assay This assay determines the affinity of a compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.

Methodology:

  • Membrane Preparation: Cells stably expressing the target receptor (e.g., HEK-293 cells with human 5-HT₂B receptors) or homogenized brain tissue are centrifuged to pellet the cell membranes. The pellet is washed and resuspended in binding buffer.[13]

  • Assay Setup: In a multi-well plate, the membrane preparation is incubated with a fixed concentration of a selective radioligand (e.g., [³H]ketanserin for 5-HT₂A) and varying concentrations of the unlabeled test compound (Norfenfluramine).[13][14]

  • Incubation: The plate is incubated, typically at room temperature or 30°C, to allow the binding reaction to reach equilibrium.[13]

  • Separation: The reaction is terminated by rapid vacuum filtration through glass fiber filters, which trap the membranes with bound radioligand while allowing unbound radioligand to pass through. The filters are then washed with ice-cold buffer.[13]

  • Quantification: The radioactivity trapped on the filters is measured by liquid scintillation counting.

  • Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ (the concentration of Norfenfluramine that inhibits 50% of specific radioligand binding) is determined. The affinity constant (Kᵢ) is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[13]

5.4 Visualized Workflow: Radioligand Binding Assay

Binding_Assay_Workflow start Start prep 1. Prepare Cell Membranes (Expressing Target Receptor) start->prep incubate 2. Incubate (Membranes + Radioligand + Norfenfluramine) prep->incubate equilibrate 3. Reach Binding Equilibrium incubate->equilibrate filter 4. Vacuum Filtration (Separate Bound from Free Ligand) equilibrate->filter quantify 5. Scintillation Counting (Measure Bound Radioactivity) filter->quantify analyze 6. Data Analysis (Calculate IC50 & Ki) quantify->analyze end End analyze->end

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

3-Trifluoromethylamphetamine (Norfenfluramine) stands as a critically important molecule in the study of serotonergic systems. Its dual mechanism as a potent monoamine releaser and a direct 5-HT₂ receptor agonist provides a valuable tool for dissecting the distinct physiological roles of these pathways. The foundational research clearly establishes its significant effects on synaptic serotonin and norepinephrine levels while also highlighting the severe toxicological consequences of its potent agonism at the 5-HT₂B receptor. For drug development professionals, the story of Norfenfluramine serves as a quintessential case study on the importance of off-target receptor profiling, particularly for serotonergic compounds, to mitigate the risk of adverse outcomes such as cardiac valvulopathy. Continued investigation into the differential activities of its enantiomers may yet yield insights for designing safer centrally-acting therapeutic agents.

References

An In-depth Technical Guide on the Interaction of (+)-Norfenfluramine with Serotonin Transporters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Norfenfluramine, the major active metabolite of fenfluramine (B1217885), is a potent psychoactive compound that exerts significant effects on the central nervous system, primarily through its interaction with the serotonin (B10506) transporter (SERT). This technical guide provides a comprehensive overview of the molecular interactions between (+)-Norfenfluramine and SERT, consolidating key quantitative data, detailing experimental methodologies, and visualizing the associated signaling pathways. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and neuroscience, facilitating a deeper understanding of the pharmacological profile of (+)-Norfenfluramine and its implications for serotonergic neurotransmission.

Introduction

The serotonin transporter (SERT), a member of the solute carrier family 6 (SLC6A4), is an integral membrane protein responsible for the reuptake of serotonin (5-hydroxytryptamine, 5-HT) from the synaptic cleft into presynaptic neurons.[1] This process is crucial for terminating serotonergic signaling and maintaining synaptic homeostasis.[1] SERT is a primary target for a wide range of therapeutic agents, including selective serotonin reuptake inhibitors (SSRIs) used in the treatment of depression and anxiety disorders.[2]

(+)-Norfenfluramine is an amphetamine analog and the primary metabolite of fenfluramine, a once-prescribed anorectic agent.[3][4] It is well-established that (+)-Norfenfluramine interacts with monoamine transporters, with a pronounced effect on SERT.[3][5] Unlike classical SSRIs that act as antagonists, (+)-Norfenfluramine functions as a SERT substrate, leading to non-exocytotic release of 5-HT through reversal of the normal transporter flux, a mechanism often referred to as transporter-mediated release.[6][7] This guide delves into the specifics of this interaction, presenting quantitative data on its potency, the experimental methods used to derive this data, and the underlying molecular pathways.

Quantitative Pharmacological Data

The interaction of (+)-Norfenfluramine with the serotonin transporter has been quantified through various in vitro and in vivo assays. The following tables summarize the key pharmacological parameters, providing a comparative view of its potency and efficacy.

Table 1: In Vitro [³H]5-HT Release Assays

This table presents the half-maximal effective concentrations (EC₅₀) of (+)-Norfenfluramine and related compounds for inducing the release of radiolabeled serotonin from synaptosomes. Lower EC₅₀ values indicate higher potency.

CompoundPreparationEC₅₀ (nM)Reference
(+)-Norfenfluramine Rat Brain Synaptosomes59[3]
(-)-NorfenfluramineRat Brain Synaptosomes287[3]
(+)-FenfluramineRat Brain Synaptosomes52[3]
(-)-FenfluramineRat Brain Synaptosomes147[3]

Table 2: In Vitro Serotonin Uptake Inhibition

This table shows the half-maximal inhibitory concentrations (IC₅₀) of (+)-Norfenfluramine and its parent compound, d-fenfluramine, on the uptake of radiolabeled serotonin in human platelets. Lower IC₅₀ values indicate greater inhibitory potency.

CompoundPreparationIC₅₀ (µM)Reference
d-Norfenfluramine Human Platelets~10[8]
d-FenfluramineHuman Platelets~3[8]
Fluoxetine (B1211875)Human Platelets0.05[8]

Experimental Protocols

The quantitative data presented in this guide are derived from specific and rigorous experimental methodologies. This section provides detailed protocols for the key assays used to characterize the interaction of (+)-Norfenfluramine with SERT.

[³H]5-HT Release Assay from Synaptosomes

This in vitro assay measures the ability of a compound to induce the release of pre-loaded radiolabeled serotonin from isolated nerve terminals (synaptosomes).

  • Preparation of Synaptosomes:

    • Rat brains are rapidly dissected and homogenized in ice-cold sucrose (B13894) buffer.

    • The homogenate is centrifuged at a low speed to remove cellular debris.

    • The resulting supernatant is then centrifuged at a higher speed to pellet the synaptosomes.

    • The synaptosomal pellet is resuspended in a physiological buffer.

  • Assay Procedure:

    • Synaptosomes are pre-incubated with [³H]5-HT to allow for uptake of the radioligand.

    • After loading, the synaptosomes are washed to remove excess extracellular [³H]5-HT.

    • The [³H]5-HT-loaded synaptosomes are then exposed to various concentrations of the test compound (e.g., (+)-Norfenfluramine).

    • The amount of [³H]5-HT released into the supernatant is quantified using liquid scintillation counting.

    • EC₅₀ values are calculated from the concentration-response curves.[6]

Serotonin Uptake Inhibition Assay in Human Platelets

This assay assesses the potency of a compound to inhibit the uptake of serotonin into human platelets, which express SERT.

  • Preparation of Platelets:

    • Whole blood is collected from healthy human volunteers.

    • Platelet-rich plasma is obtained by centrifugation of the whole blood.

    • Platelets are then pelleted by further centrifugation and resuspended in a suitable buffer.

  • Assay Procedure:

    • Platelets are incubated with various concentrations of the test compound (e.g., d-Norfenfluramine).

    • [³H]5-HT is then added to the incubation mixture to initiate the uptake process.

    • Uptake is terminated by rapid filtration through glass fiber filters, which traps the platelets but allows the unbound [³H]5-HT to pass through.

    • The radioactivity retained on the filters, representing the amount of [³H]5-HT taken up by the platelets, is measured by scintillation counting.

    • IC₅₀ values are determined by analyzing the inhibition of [³H]5-HT uptake at different concentrations of the test compound.[8]

In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in the brain of freely moving animals, providing insights into the in vivo effects of a drug.[9][10]

  • Surgical Procedure:

    • A guide cannula is stereotaxically implanted into a specific brain region of interest (e.g., lateral hypothalamus, striatum) in an anesthetized rat.[11][12]

    • The animal is allowed to recover from surgery.

  • Microdialysis Procedure:

    • A microdialysis probe is inserted through the guide cannula.

    • The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF).

    • Neurotransmitters from the extracellular space diffuse across the dialysis membrane into the aCSF.

    • The collected dialysate samples are analyzed using high-performance liquid chromatography with electrochemical detection (HPLC-EC) to quantify the concentration of serotonin and its metabolites.[11]

    • After establishing a stable baseline, the animal is administered the test compound (e.g., (+)-Norfenfluramine), and subsequent changes in extracellular serotonin levels are monitored over time.[3]

Signaling Pathways and Mechanisms of Action

The interaction of (+)-Norfenfluramine with SERT is a multi-step process that leads to an increase in synaptic serotonin levels. This is distinct from the action of SSRIs, which simply block reuptake.

SERT_Interaction Norfenfluramine_ext (+)-Norfenfluramine SERT_out SERT (Outward-facing) Norfenfluramine_ext->SERT_out 1. Binds as substrate 5HT_ext Serotonin (5-HT) SERT_out->5HT_ext 8. Release into synapse SERT_in SERT (Inward-facing) SERT_out->SERT_in 2. Translocation Norfenfluramine_int (+)-Norfenfluramine VMAT2 VMAT2 Norfenfluramine_int->VMAT2 SERT_in->SERT_out 7. Reverse transport (Efflux) SERT_in->Norfenfluramine_int 3. Release into neuron 5HT_int Serotonin (5-HT) 5HT_int->SERT_in 6. Binds to inward-facing SERT VMAT2->5HT_int 5. Increases cytosolic 5-HT Vesicle Synaptic Vesicle

Caption: Mechanism of (+)-Norfenfluramine-induced serotonin release via SERT.

The diagram above illustrates the substrate-type mechanism of (+)-Norfenfluramine. The process begins with (+)-Norfenfluramine binding to the outward-facing conformation of SERT in the synaptic cleft. The transporter then undergoes a conformational change, translocating (+)-Norfenfluramine into the presynaptic neuron. Once inside, (+)-Norfenfluramine can disrupt the vesicular monoamine transporter 2 (VMAT2), leading to an increase in cytosolic serotonin concentrations.[7] This elevated cytosolic serotonin then binds to the inward-facing conformation of SERT, promoting the reverse transport of serotonin out of the neuron and into the synaptic cleft, thereby significantly increasing extracellular serotonin levels.[7]

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Tissue Brain Tissue / Blood Preparation Synaptosome / Platelet Preparation Tissue->Preparation Assay [³H]5-HT Release or Uptake Inhibition Assay Preparation->Assay Quantification Scintillation Counting Assay->Quantification Data_invitro EC₅₀ / IC₅₀ Determination Quantification->Data_invitro Animal Freely Moving Rat Surgery Stereotaxic Cannula Implantation Animal->Surgery Microdialysis Microdialysis Sampling Surgery->Microdialysis Analysis HPLC-EC Analysis Microdialysis->Analysis Data_invivo Extracellular 5-HT Levels Analysis->Data_invivo

Caption: Workflow for characterizing (+)-Norfenfluramine's interaction with SERT.

This workflow diagram outlines the major experimental approaches used to study the effects of (+)-Norfenfluramine. In vitro methods provide quantitative data on the direct interaction with the transporter, while in vivo microdialysis confirms these effects within a physiological context, demonstrating the compound's ability to elevate synaptic serotonin levels in the brain.

Conclusion

(+)-Norfenfluramine is a potent SERT substrate that significantly modulates serotonergic neurotransmission. Its mechanism of action, characterized by transporter-mediated serotonin release, distinguishes it from classical SSRIs. The quantitative data and experimental protocols detailed in this guide provide a solid foundation for further research into the therapeutic potential and neurobiological effects of (+)-Norfenfluramine and related compounds. A thorough understanding of its interaction with SERT is essential for the development of novel therapeutics targeting the serotonin system and for elucidating the complex roles of serotonergic signaling in health and disease.

References

An In-Depth Technical Guide to the Sigma-1 Receptor Activity of Norfenfluramine

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Norfenfluramine (B1679916), the primary active metabolite of the anti-seizure medication fenfluramine (B1217885), exhibits significant modulatory activity at the sigma-1 receptor (S1R). This chaperone protein, located at the critical endoplasmic reticulum-mitochondria interface, is implicated in a wide range of cellular processes, including calcium homeostasis, ion channel modulation, and neuroprotection. This document provides a comprehensive analysis of norfenfluramine's interaction with the S1R, presenting quantitative binding and functional data, detailed experimental protocols for assessing this activity, and visualizations of the associated signaling pathways. The evidence collectively characterizes norfenfluramine as a potent antagonist of specific S1R interactions, particularly its association with the NMDA receptor, suggesting a distinct mechanism of action that may contribute to its therapeutic effects.

Introduction to the Sigma-1 Receptor (S1R)

The sigma-1 receptor (S1R) is a unique ligand-operated chaperone protein predominantly localized to the mitochondria-associated membrane (MAM) of the endoplasmic reticulum (ER). Unlike conventional receptors, S1R is not a G-protein coupled receptor or an ion channel but rather an intracellular signal transduction amplifier. In its resting state, S1R is typically bound to another chaperone, the Binding Immunoglobulin Protein (BiP). Upon stimulation by endogenous ligands or cellular stress, S1R dissociates from BiP and translocates to interact with a variety of client proteins, including ion channels (e.g., NMDA receptors, voltage-gated K+ channels) and second messenger systems (e.g., IP3 receptors), thereby modulating their activity. This pluripotent regulatory role places S1R at a nexus of cellular signaling, influencing neuronal excitability, synaptic plasticity, and cellular survival pathways.

Norfenfluramine's Interaction with the Sigma-1 Receptor

Norfenfluramine, the N-de-ethylated metabolite of fenfluramine, has been investigated for its activity at multiple neuronal targets. While its serotonergic properties are well-documented, recent studies have revealed a significant interaction with the S1R, distinguishing its pharmacological profile from that of its parent compound, fenfluramine.

Binding Affinity

Radioligand binding assays have been employed to determine the affinity of norfenfluramine for the sigma receptor. These studies have demonstrated that norfenfluramine, along with fenfluramine, binds to sigma receptors with moderate affinity.

Functional Activity

Functional assays reveal a more complex and potent activity profile for norfenfluramine at the S1R, where it primarily demonstrates antagonistic properties. In an ex vivo mouse vas deferens assay, which measures the integrated neuronal response modulated by S1R, norfenfluramine produced an inhibitory effect on isometric twitch contractions.[1][2] This contrasts with fenfluramine, which shows weak stimulation in the same assay.[1][2]

More specifically, in a highly sensitive in vitro assay, (+)-norfenfluramine was shown to be a potent disruptor of the protein-protein interaction between the S1R and the NR1 subunit of the N-methyl-D-aspartate (NMDA) receptor.[3][4] This antagonistic action occurs at picomolar concentrations, suggesting a high-potency interaction that may be physiologically relevant.[3] By disrupting this complex, norfenfluramine behaves as an S1R antagonist in the context of glutamatergic signaling modulation.[3][4]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding norfenfluramine's interaction with the sigma-1 receptor based on published literature.

Table 1: Sigma-1 Receptor Binding Affinity of Norfenfluramine

CompoundAssay TypeReceptor Subtype(s)RadioligandPreparationK_i (nM)Reference
Fenfluramine / NorfenfluramineCompetitive Bindingσ ReceptorsNot SpecifiedNot Specified266[1][2]

Note: The reported K_i value is for both fenfluramine and norfenfluramine at sigma receptors generally, not specific to norfenfluramine at the S1R subtype alone.

Table 2: Sigma-1 Receptor Functional Activity of Norfenfluramine

CompoundAssay TypeActivity TypeKey ParameterValueReference
NorfenfluramineMouse Vas Deferens Isometric TwitchInhibitionQualitative-[1][2]
(+)-NorfenfluramineS1R-NR1 Subunit DissociationAntagonist / DisruptionED_5050 pM[3]

Detailed Experimental Methodologies

The characterization of norfenfluramine's S1R activity relies on specialized in vitro and ex vivo assays. The protocols for these key experiments are detailed below.

Radioligand Competitive Binding Assay

This assay quantifies the affinity of a test compound (norfenfluramine) for the S1R by measuring its ability to compete with a radiolabeled ligand known to bind the receptor.

  • Membrane Preparation: Guinea pig liver or brain tissue, which has a high density of S1R, is homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl). The homogenate is centrifuged, and the resulting pellet containing the membrane fraction is washed and resuspended to a specific protein concentration.[5]

  • Assay Incubation: In assay tubes, the membrane preparation is incubated with a fixed concentration of a selective S1R radioligand (e.g., --INVALID-LINK---pentazocine) and varying concentrations of the unlabeled test compound (norfenfluramine).[6][7]

  • Determination of Non-Specific Binding: A parallel set of tubes is prepared containing the radioligand, membrane preparation, and a high concentration of a potent, unlabeled S1R ligand (e.g., 10 µM haloperidol) to saturate all specific binding sites.[6]

  • Equilibrium and Filtration: The mixture is incubated to reach equilibrium (e.g., 120 minutes at 37°C). The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand while allowing the unbound radioligand to pass through.[8] Filters are washed quickly with ice-cold buffer.

  • Quantification and Analysis: The radioactivity retained on the filters is measured using liquid scintillation counting. The specific binding is calculated by subtracting non-specific binding from total binding. The concentration of the test compound that inhibits 50% of the specific binding (IC₅₀) is determined. The K_i value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

Mouse Vas Deferens Isometric Twitch Assay

This ex vivo functional assay assesses S1R activity by measuring the modulation of nerve-evoked muscle contractions. S1R agonists typically potentiate these contractions, while antagonists can inhibit them.[9][10]

  • Tissue Preparation: The vas deferens is dissected from a mouse and mounted longitudinally in an organ bath filled with a warmed (e.g., 37°C), oxygenated physiological salt solution (e.g., Krebs' solution).[11]

  • Stimulation and Recording: The tissue is placed under a resting tension (e.g., 5 mN). Two platinum electrodes are positioned to deliver electrical field stimulation (e.g., 0.1 Hz pulses), which evokes neurogenic "twitch" contractions.[9][11] These contractions are measured by an isometric force transducer and recorded.

  • Compound Administration: After a stable baseline of twitch responses is established, norfenfluramine is added to the organ bath in a cumulative concentration-response manner.

  • Data Analysis: The change in the amplitude of the twitch contractions in the presence of norfenfluramine is measured relative to the baseline. An inhibitory effect is observed as a concentration-dependent decrease in twitch amplitude.[1]

Sigma-1R / NMDA-NR1 Subunit Dissociation Assay

This specialized in vitro assay directly measures the ability of a compound to disrupt the physical interaction between the S1R and a specific binding partner, the NR1 subunit of the NMDA receptor.[3]

  • Reagent Preparation: Recombinant S1R protein and a recombinant protein corresponding to the regulatory cytosolic region of the NMDA NR1 subunit, covalently attached to agarose (B213101) particles (agarose-NR1), are prepared.

  • Complex Formation: Agarose-NR1 is incubated with the S1R protein to allow for the formation of agarose-NR1-S1R complexes. Unbound S1R is washed away.

  • Ligand Exposure: The pre-formed agarose-NR1-S1R complexes are incubated with varying concentrations of the test ligand, (+)-norfenfluramine (e.g., from 1 pM to 100 nM).

  • Quantification of Disruption: After incubation, the samples are centrifuged. The amount of S1R that remains bound to the agarose-NR1 is quantified, typically via Western blot or a similar protein detection method.

  • Data Analysis: A decrease in the amount of bound S1R in the presence of norfenfluramine indicates a disruption of the protein-protein interaction. The data are plotted to determine the effective concentration that causes 50% disruption (ED₅₀).[3]

Visualizations: Pathways and Protocols

Sigma-1 Receptor Signaling and Modulation

The S1R is a dynamic chaperone that modulates key cellular signaling hubs. Under basal conditions, it is bound to BiP. Upon activation, it can dissociate and interact with client proteins like the NMDA receptor.

G cluster_ER Endoplasmic Reticulum (ER) cluster_PlasmaMembrane Plasma Membrane BiP BiP S1R_inactive S1R BiP->S1R_inactive Inactive Complex S1R_active S1R* S1R_inactive->S1R_active Ligand or Stress IP3R IP3 Receptor S1R_active->IP3R Modulates NMDAR NMDA Receptor (NR1 Subunit) S1R_active->NMDAR Interacts & Modulates Ca_ER Ca²⁺ Store IP3R->Ca_ER Releases Ca²⁺

Figure 1. Simplified Sigma-1 Receptor Signaling Pathway.

Experimental Workflow: Competitive Binding Assay

The determination of binding affinity (K_i) for norfenfluramine follows a standardized workflow to ensure accuracy and reproducibility.

G arrow arrow prep 1. Prepare Membranes (e.g., Guinea Pig Brain) incubate 2. Incubate: Membranes + [³H]Radioligand + Norfenfluramine (Varying Conc.) prep->incubate filter 3. Rapid Filtration (Separate Bound from Free) incubate->filter count 4. Scintillation Counting (Measure Bound Radioactivity) filter->count calc_ic50 5. Plot Competition Curve (Calculate IC₅₀) count->calc_ic50 calc_ki 6. Cheng-Prusoff Equation (Convert IC₅₀ to K_i) calc_ic50->calc_ki

Figure 2. Workflow for Radioligand Competitive Binding Assay.

Norfenfluramine's Antagonistic Action at the S1R-NMDAR Complex

Norfenfluramine's high potency is demonstrated by its ability to disrupt the physical association between S1R and the NMDA receptor's NR1 subunit, thereby acting as a functional antagonist of this specific interaction.

G cluster_baseline Baseline State cluster_drug With Norfenfluramine S1R_base S1R NR1_base NMDAR (NR1 Subunit) S1R_base->NR1_base Forms Complex S1R_drug S1R NR1_drug NMDAR (NR1 Subunit) S1R_drug->NR1_drug DISRUPTS COMPLEX Norfen Norfenfluramine Norfen->S1R_drug Binds to S1R

Figure 3. Logical Diagram of Norfenfluramine's Antagonistic Action.

Conclusion

The available evidence robustly demonstrates that norfenfluramine interacts with the sigma-1 receptor. While its binding affinity is moderate, its functional activity is pronounced and characterized by antagonism. Specifically, norfenfluramine is a highly potent disruptor of the S1R-NMDA receptor complex. This antagonist action on a key protein-protein interaction involved in glutamatergic signaling represents a significant, non-serotonergic mechanism of action for the molecule. This S1R activity may contribute to the overall therapeutic profile of fenfluramine, particularly in modulating neuronal hyperexcitability, and warrants further investigation for the development of novel therapeutics targeting this pathway.

References

Methodological & Application

Audience: Researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Gas Chromatographic Analysis of (+)-Norfenfluramine

Abstract

This document provides a detailed methodology for the quantitative analysis of (+)-norfenfluramine, the active metabolite of fenfluramine (B1217885), using gas chromatography (GC). The protocol outlines procedures for sample preparation from biological matrices, chiral derivatization to enable the separation of enantiomers, and the instrumental parameters for GC analysis. This method is crucial for pharmacokinetic studies, drug metabolism research, and clinical monitoring.

Introduction

(+)-Norfenfluramine is one of the two enantiomers of norfenfluramine (B1679916), the primary active metabolite of the anorectic agent fenfluramine. Due to stereoselective differences in pharmacology and pharmacokinetics, it is essential to have analytical methods capable of separating and quantifying the individual enantiomers. Gas chromatography, particularly when coupled with a sensitive detector like an electron-capture detector (ECD) or a flame ionization detector (FID), offers a robust and reliable technique for this purpose. A critical step in the GC analysis of polar compounds like norfenfluramine is derivatization, which enhances volatility and improves chromatographic peak shape. For chiral separation on an achiral column, a chiral derivatizing agent is employed to form diastereomers that are separable by the GC system.

Experimental Protocols

This section details the necessary steps for the analysis of (+)-norfenfluramine in biological samples, primarily plasma.

Materials and Reagents
  • (+)-Norfenfluramine standard

  • Internal Standard (e.g., mexiletine)

  • Heptafluorobutyryl-S-prolyl chloride (chiral derivatizing agent)[1]

  • Trifluoroacetic anhydride (B1165640) (alternative derivatizing agent)[2]

  • Ethyl acetate (B1210297) (extraction solvent)[2]

  • Sodium hydroxide (B78521) solution

  • Hydrochloric acid solution

  • Anhydrous sodium sulfate

  • Organic solvents (e.g., methanol, hexane) of HPLC or GC grade

Sample Preparation: Liquid-Liquid Extraction
  • To 1 mL of plasma sample, add a known amount of the internal standard.

  • Alkalinize the sample by adding sodium hydroxide solution to a pH greater than 10.

  • Add 5 mL of ethyl acetate and vortex for 2 minutes to extract norfenfluramine.

  • Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean test tube.

  • Repeat the extraction process (steps 3-5) on the remaining aqueous layer to maximize recovery.

  • Combine the organic extracts and dry them by passing through a column containing anhydrous sodium sulfate.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

Derivatization

Method A: Chiral Derivatization for Enantiomeric Separation [1]

  • Reconstitute the dried extract from step 2.2.8 in a suitable solvent.

  • Add a solution of n-heptafluorobutyryl-S-prolyl chloride.

  • The reaction is performed under Schotten-Baumann conditions.[1]

  • Incubate the reaction mixture to allow for the formation of diastereomeric amide derivatives.[1]

  • After the reaction is complete, the sample is ready for GC injection.

Method B: Achiral Derivatization [2]

  • To the dried extract, add ethyl acetate and trifluoroacetic anhydride.[2]

  • Heat the mixture at 40°C for 30 minutes.[2]

  • After cooling, the sample is ready for GC injection.[2]

Gas Chromatography (GC) Conditions

The following are typical GC parameters. Optimization may be required based on the specific instrument and column used.

ParameterValueReference
Column Achiral polar OV-225 capillary column[1]
5% SE-30 packed column (2.1 m x 3.2 mm i.d.)[2]
Injector Temperature 160 °C[2]
Oven Temperature Program Isothermal at 125 °C[2]
Detector Electron-Capture Detector (ECD)[1]
Flame Ionization Detector (FID)[2]
Detector Temperature 160 °C (FID)[2]
Carrier Gas Nitrogen or Helium
Internal Standard Mexiletine[2]

Data Presentation

The following tables summarize the quantitative data obtained from the GC analysis of norfenfluramine.

Table 1: Linearity and Detection Limits
AnalyteLinearity Range (ng/mL)Correlation Coefficient (r)Limit of Detection (LOD)Reference
Norfenfluramine Enantiomers1.25 - 42.25Not SpecifiedNot Specified[1]
Fenfluramine (as hydrochloride)100 - 5000.99968 ng (on-column)[2]
d-NorfenfluramineNot SpecifiedNot SpecifiedMinimum quantifiable level of 2.5 ng/mL[3]
Table 2: Recovery and Precision
AnalyteAverage Recovery (%)Relative Standard Deviation (RSD) (%)Reference
Fenfluramine (as hydrochloride)100.2 ± 2.21.4[2]

Visualization

Experimental Workflow Diagram

GC_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_gc_analysis GC Analysis cluster_data_analysis Data Analysis Sample Plasma Sample Add_IS Add Internal Standard Sample->Add_IS Alkalinize Alkalinize (pH > 10) Add_IS->Alkalinize Extraction Liquid-Liquid Extraction (Ethyl Acetate) Alkalinize->Extraction Centrifuge Centrifuge Extraction->Centrifuge Separate Separate Organic Layer Centrifuge->Separate Dry_Evaporate Dry and Evaporate Separate->Dry_Evaporate Derivatize Add Chiral Derivatizing Agent (e.g., n-heptafluorobutyryl-S-prolyl chloride) Dry_Evaporate->Derivatize Incubate Incubate Derivatize->Incubate GC_Inject Inject into GC Incubate->GC_Inject GC_Column Separation on Achiral Column GC_Inject->GC_Column Detection Detection (ECD or FID) GC_Column->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for the GC analysis of (+)-norfenfluramine.

References

Application Notes and Protocols for LC/MS Quantification of (+)-Norfenfluramine in Brain Tissue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Norfenfluramine, the major active metabolite of fenfluramine (B1217885), is a potent serotonin-norepinephrine releasing agent and a 5-HT receptor agonist.[1] Its activity in the central nervous system makes it a molecule of significant interest in neuropharmacology and drug development. Accurate quantification of (+)-norfenfluramine in brain tissue is critical for pharmacokinetic/pharmacodynamic (PK/PD) modeling, understanding its neurochemical effects, and assessing its distribution within the brain.

These application notes provide a detailed protocol for the quantification of (+)-norfenfluramine in brain tissue using Liquid Chromatography-Mass Spectrometry (LC-MS), a highly selective and sensitive analytical technique.[2] The described methodology is intended to guide researchers in developing and validating their own assays for this and similar analytes.

Mechanism of Action Overview

(+)-Norfenfluramine primarily exerts its effects through multiple mechanisms within the central nervous system. It acts as a releasing agent for serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE), and to a lesser extent, dopamine (B1211576) (DA).[1][3][4] This release is mediated through interactions with their respective transporters.[4] Additionally, (+)-norfenfluramine is a potent agonist at serotonin receptors, specifically 5-HT₂ₐ, 5-HT₂ₙ, and 5-HT₂ₒ subtypes.[1] Recent studies also suggest a modulatory activity at sigma-1 receptors.[5] Understanding these pathways is crucial for interpreting the quantitative data in the context of the compound's pharmacological effects.

Caption: Simplified signaling pathway of (+)-Norfenfluramine.

Experimental Protocols

This section details the complete workflow for the quantification of (+)-norfenfluramine in brain tissue, from sample preparation to LC-MS/MS analysis.

G Experimental Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A 1. Brain Tissue Collection - Dissect and weigh tissue - Snap-freeze on dry ice B 2. Homogenization - Add lysing buffer (e.g., water) and ceramic beads A->B C 3. Fortification & Pre-treatment - Add Internal Standard - Add 5% NH4OH B->C D 4. Extraction - Supported Liquid Extraction (SLE) or Protein Precipitation (PPT) C->D E 5. Elution & Evaporation - Elute with organic solvent - Evaporate to dryness D->E F 6. Reconstitution - Reconstitute in mobile phase E->F G 7. Injection - Inject sample into LC system F->G H 8. Chromatographic Separation - C18 Reverse-Phase Column G->H I 9. Mass Spectrometric Detection - ESI+ Source - Multiple Reaction Monitoring (MRM) H->I J 10. Peak Integration - Integrate analyte and IS peaks I->J K 11. Quantification - Generate calibration curve - Calculate concentration J->K

Caption: Experimental workflow for LC/MS quantification.

Materials and Reagents
  • (+)-Norfenfluramine analytical standard

  • Internal Standard (IS), e.g., deuterated norfenfluramine (B1679916)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium (B1175870) hydroxide (B78521) (NH₄OH)

  • Ammonium bicarbonate (NH₄HCO₃)

  • Ceramic beads for homogenization

  • Supported Liquid Extraction (SLE) 96-well plates or Protein Precipitation (PPT) plates

  • Collection plates

Sample Preparation: Supported Liquid Extraction (SLE)

This protocol is adapted from a validated method for fenfluramine and norfenfluramine in mouse brain.[2]

  • Tissue Homogenization:

    • Accurately weigh the frozen brain tissue sample (e.g., ~60 mg).[2]

    • Add a specific volume of lysing buffer (e.g., purified water) to achieve a desired homogenate concentration (e.g., 4 µL per mg of tissue).[2]

    • Add ceramic beads to the tube.[2]

    • Homogenize using a bead beater homogenizer (e.g., 1600 rpm for 40 seconds).[2]

  • Sample Pre-treatment:

    • Transfer a small aliquot of the homogenate (e.g., 10 µL) to a clean tube.[2]

    • Add the internal standard spiking solution (e.g., 25 µL).

    • Add 5% ammonium hydroxide (e.g., 165 µL) to basify the sample.[2]

    • Vortex for 1 minute and centrifuge briefly (e.g., 2 min at ~740 x g).[2]

  • Supported Liquid Extraction:

    • Load the entire pre-treated sample onto a 96-well SLE plate.

    • Apply a brief vacuum to initiate the flow of the sample into the sorbent material.

    • Allow the sample to equilibrate for approximately 5 minutes.

    • Elute the analytes by adding an appropriate organic solvent (e.g., methyl tert-butyl ether or a mixture of ethyl acetate (B1210297) and dichloromethane) in one or two aliquots.

    • Collect the eluate in a 96-well collection plate.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.

    • Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 100 µL).

    • Seal the plate and vortex to ensure complete dissolution of the analytes. The sample is now ready for LC-MS/MS analysis.

Liquid Chromatography Parameters

The following parameters are a representative example for the chromatographic separation of (+)-norfenfluramine.

ParameterSetting
LC System UPLC System[2]
Column C18, 2.1 x 100 mm, 2.0 µm[2]
Mobile Phase A 10 mM NH₄HCO₃, pH 10.0[2] or 0.1% Formic Acid in Water[6]
Mobile Phase B Methanol[2] or Acetonitrile[6]
Gradient 70% to 90% B over 1.75 min, hold for 0.5 min, re-equilibrate[2]
Flow Rate 0.70 mL/min[2]
Column Temperature 60°C[2]
Injection Volume 8 µL[2]
Mass Spectrometry Parameters

Detection is performed using a triple quadrupole mass spectrometer.

ParameterSetting
Mass Spectrometer Triple Quadrupole Mass Spectrometer[2]
Ionization Mode Positive Electrospray Ionization (ESI+)[2]
Scan Type Multiple Reaction Monitoring (MRM)[2]
MRM Transitions (+)-Norfenfluramine: m/z 204.1 → 159.0 (Quantifier), 204.1 → 115.0 (Qualifier)
Internal Standard (d₅-Norfenfluramine): m/z 209.1 → 164.0

Note: MRM transitions should be optimized in-house for the specific instrument used. The precursor ion for norfenfluramine is [M+H]⁺ with a mass-to-charge ratio (m/z) of approximately 204.1.[6]

Data Presentation and Performance Characteristics

The following tables summarize typical quantitative performance data for an LC-MS/MS method for (+)-norfenfluramine in brain tissue.

Table 1: Calibration Curve and Sensitivity

ParameterValueReference
Matrix Mouse Brain[2]
Dynamic Range 0.05 – 5.0 µg/g[2]
Calibration Curve Linearity (r²) > 0.99[2]
Limit of Quantitation (LOQ) 0.05 µg/g[2]

An older HPLC method with fluorescence detection reported linearity between 5 and 200 pmol/mg in brain tissue.[7]

Table 2: Accuracy and Precision

QC LevelConcentration (µg/g)Intra-run Precision (%CV)Inter-run Precision (%CV)Accuracy (% Nominal)Reference
Low 0.15< 10%< 10%100 ± 10%[2]
Mid 1.0< 10%< 10%100 ± 10%[2]
High 4.0< 10%< 10%100 ± 10%[2]

CV = Coefficient of Variation

Table 3: Matrix Effect and Recovery

ParameterValueReference
Matrix Effect 100 ± 10%[2]
Extraction Recovery (Norfenfluramine) 78% (from plasma)[7]

Note: While the recovery data is from plasma using a different extraction method, it provides a general benchmark. Recovery should be assessed specifically for brain tissue with the chosen extraction method.

Conclusion

The protocols and data presented provide a comprehensive framework for the robust and sensitive quantification of (+)-norfenfluramine in brain tissue by LC-MS/MS. The use of a supported liquid extraction method offers excellent sample cleanup, minimizing matrix effects which are often a challenge with complex tissues like the brain.[2] Adherence to these detailed methodologies will enable researchers and drug development professionals to generate high-quality, reliable data essential for advancing the study of neuropharmacological agents. Validation of the method according to regulatory guidelines is a critical step before its application in preclinical or clinical studies.

References

Protocol for In Vitro Synaptosome Studies with (+)-Norfenfluramine

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Norfenfluramine, the primary active metabolite of fenfluramine, is a potent psychoactive compound that exerts significant effects on monoaminergic systems. It is a known releaser and reuptake inhibitor of several key neurotransmitters, including serotonin (B10506) (5-HT), dopamine (B1211576) (DA), and norepinephrine (B1679862) (NE).[1][2] Synaptosomes, which are isolated, sealed nerve terminals, serve as an invaluable in vitro model for studying the synaptic mechanisms of neuroactive compounds like (+)-norfenfluramine.[3][4] They retain functional transporters, receptors, and the machinery for neurotransmitter uptake, storage, and release, making them ideal for dissecting the pharmacological actions of new and existing drugs.[3]

These application notes provide detailed protocols for the preparation of functional synaptosomes from rodent brain tissue and for conducting neurotransmitter release and uptake assays to characterize the effects of (+)-norfenfluramine.

Quantitative Data Summary

The following tables summarize the in vitro effects of (+)-norfenfluramine on neurotransmitter release.

Table 1: (+)-Norfenfluramine-Induced Neurotransmitter Release from Synaptosomes

NeurotransmitterBrain RegionEC50 (nM)Reference
[³H]5-HTNot Specified59[2]
[³H]NENot Specified73[2]

EC50 (Half-maximal effective concentration) is the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.

Table 2: Comparative EC50 Values for Neurotransmitter Release

Compound[³H]5-HT Release EC50 (nM)[³H]NE Release EC50 (nM)Reference
(+)-Fenfluramine52302[2]
(-)-Fenfluramine147-[2]
(+)-Norfenfluramine 59 73 [2]
(-)-Norfenfluramine287-[2]

Experimental Protocols

Protocol 1: Preparation of Rodent Brain Synaptosomes

This protocol describes the preparation of a crude synaptosomal fraction (P2) from whole rodent brain or specific brain regions.[5][6][7][8]

Materials and Reagents:

  • Freshly dissected rodent brain tissue (e.g., striatum, hippocampus, frontal cortex)

  • Sucrose Buffer (0.32 M sucrose, 5 mM HEPES, pH 7.4), ice-cold[5][7]

  • Krebs-Ringer-HEPES (KRH) Buffer (140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 5.5 mM HEPES, pH 7.4, supplemented with 1.8 g/L D-glucose before use), ice-cold[5]

  • Glass-Teflon or Dounce homogenizer[3][5]

  • Refrigerated centrifuge

  • Microcentrifuge tubes

Procedure:

  • Tissue Dissection: Euthanize the animal according to approved institutional guidelines. Rapidly dissect the desired brain region(s) on a cold surface.

  • Homogenization: Place the tissue in a pre-chilled glass homogenizer with 10 volumes of ice-cold Sucrose Buffer.[3][7] Homogenize with 10-15 gentle strokes of the pestle.[5]

  • Initial Centrifugation (Removal of Nuclei and Debris): Transfer the homogenate to a centrifuge tube and centrifuge at 1,000 x g for 10 minutes at 4°C.[5]

  • Isolation of Crude Synaptosomal Fraction: Carefully collect the supernatant (S1) and transfer it to a new tube. Centrifuge the S1 fraction at 12,500 - 15,000 x g for 20 minutes at 4°C.[3][5]

  • Washing and Resuspension: Discard the supernatant. The resulting pellet is the crude synaptosomal fraction (P2). Gently resuspend the pellet in an appropriate volume of ice-cold KRH buffer for immediate use in functional assays.

  • Protein Quantification: Determine the protein concentration of the synaptosomal preparation using a standard method (e.g., BCA Protein Assay) to ensure consistent loading in subsequent experiments.[3]

Protocol 2: Neurotransmitter Release Assay

This protocol is designed to measure the release of radiolabeled neurotransmitters from pre-loaded synaptosomes upon exposure to (+)-norfenfluramine.[1]

Materials and Reagents:

  • Prepared synaptosome suspension (in KRH buffer)

  • [³H]Serotonin ([³H]5-HT) or [³H]Dopamine ([³H]DA)

  • (+)-Norfenfluramine stock solution (dissolved in an appropriate vehicle)

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Pre-loading with Radiolabeled Neurotransmitter: Incubate an aliquot of the synaptosome suspension with a known concentration of [³H]5-HT or [³H]DA for a specified time (e.g., 10-15 minutes) at 37°C to allow for uptake.

  • Washing: After incubation, wash the synaptosomes to remove excess unincorporated radiolabel. This can be done by repeated centrifugation and resuspension in fresh KRH buffer or by superfusion.[1] The study by Gobbi et al. (1998) utilized a 47-minute superfusion period to wash out the cytoplasmic pool of the neurotransmitter.[1]

  • Initiation of Release: Aliquot the pre-loaded synaptosomes into tubes containing various concentrations of (+)-norfenfluramine or vehicle control.

  • Incubation: Incubate the samples for a short period (e.g., 5-10 minutes) at 37°C to allow for neurotransmitter release.

  • Termination of Release: Stop the release by rapid filtration or by adding ice-cold KRH buffer followed by centrifugation to pellet the synaptosomes.

  • Quantification:

    • Collect the supernatant, which contains the released [³H]neurotransmitter.

    • Lyse the synaptosomal pellet to determine the amount of [³H]neurotransmitter remaining.

    • Add both supernatant and lysed pellet samples to scintillation vials with scintillation fluid.

    • Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Express the amount of released neurotransmitter as a percentage of the total radioactivity (supernatant + pellet). Plot the percentage of release against the concentration of (+)-norfenfluramine to generate a dose-response curve and calculate the EC50 value.

Mechanism of Action and Signaling Pathways

(+)-Norfenfluramine is a substrate for monoamine transporters, particularly the serotonin transporter (SERT) and the norepinephrine transporter (NET).[2] Its mechanism of action involves being transported into the presynaptic terminal by these transporters. Inside the neuron, it disrupts the vesicular storage of neurotransmitters, leading to an increase in the cytoplasmic concentration of monoamines. This, in turn, promotes transporter-mediated reverse transport (efflux) of the neurotransmitters into the synaptic cleft.[9]

Studies have shown that (+)-norfenfluramine-induced serotonin release is partially (around 50%) dependent on the presence of extracellular Ca²⁺ and can be significantly inhibited by cadmium, a blocker of voltage-dependent calcium channels.[1] This suggests that in addition to transporter-mediated efflux, influx of calcium through these channels contributes to the release of serotonin. In contrast, dopamine release induced by lower concentrations of (+)-norfenfluramine appears to be largely independent of calcium.[1]

Visualizations

G cluster_0 Synaptosome Preparation Workflow A 1. Brain Tissue Dissection B 2. Homogenization (Sucrose Buffer) A->B C 3. Centrifugation (1,000 x g) (Pellet Nuclei & Debris) B->C D 4. Collect Supernatant (S1) C->D Supernatant E 5. Centrifugation (15,000 x g) (Pellet Synaptosomes) D->E F 6. Resuspend Pellet (P2) in KRH Buffer E->F Pellet G 7. Functional Assays (Release/Uptake) F->G

Caption: Workflow for the preparation of a crude synaptosomal fraction (P2).

G cluster_0 Presynaptic Terminal (Synaptosome) NF_ext (+)-Norfenfluramine (Extracellular) SERT SERT/NET NF_ext->SERT 1. Transport NF_int (+)-Norfenfluramine (Intracellular) SERT->NF_int NT_ext 5-HT / NE (Synaptic Cleft) SERT->NT_ext Efflux Vesicle Synaptic Vesicle (5-HT/NE) NF_int->Vesicle 2. Disrupts Storage NT_cyto Cytoplasmic 5-HT / NE Vesicle->NT_cyto Release to Cytoplasm NT_cyto->SERT 3. Reverse Transport Ca_channel Voltage-Gated Ca²⁺ Channel Ca_in Ca_channel->Ca_in Ca_in->Vesicle 5. Promotes Exocytosis (for 5-HT) Ca_out Ca_out->Ca_channel 4. Partial Activation

Caption: Proposed signaling pathway for (+)-norfenfluramine-induced neurotransmitter release.

References

Application Notes and Protocols for Testing (+)-Norfenfluramine Anticonvulsant Effects in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of preclinical animal models used to evaluate the anticonvulsant properties of (+)-norfenfluramine, an active metabolite of fenfluramine (B1217885). The included protocols and data are intended to guide researchers in designing and conducting studies to assess the efficacy and mechanism of action of this compound for potential therapeutic use in epilepsy, including treatment-resistant forms like Dravet syndrome and Lennox-Gastaut syndrome.

Introduction to (+)-Norfenfluramine's Anticonvulsant Activity

Fenfluramine has been approved for the treatment of seizures associated with Dravet syndrome and Lennox-Gastaut syndrome.[1][2] It is extensively metabolized to norfenfluramine (B1679916), which is also pharmacologically active.[1][2] Both fenfluramine and its metabolite, norfenfluramine, exist as enantiomers, with (+)-norfenfluramine being one of the active forms contributing to the overall anticonvulsant effect.[3][4] Preclinical studies in various animal models have been crucial in elucidating the anticonvulsant profile of these compounds.

The primary mechanism of action is thought to involve the serotonergic system, specifically through the activation of certain serotonin (B10506) (5-HT) receptors, and interaction with the sigma-1 receptor.[1][2][5][6] This dual action helps to modulate the balance between excitatory and inhibitory neural networks.[1][2]

Animal Models for Anticonvulsant Testing

A variety of animal models are employed to assess the anticonvulsant potential of compounds like (+)-norfenfluramine. These models can be broadly categorized into those with induced seizures and genetic models that mimic specific epilepsy syndromes.

Induced Seizure Models in Rodents

These models are valuable for general screening and characterizing the broad-spectrum anticonvulsant activity of a compound.

  • Maximal Electroshock (MES) Seizure Model: This model is used to identify compounds effective against generalized tonic-clonic seizures.

  • Audiogenic Seizure Model (DBA/2 Mice): This model is particularly sensitive to sound-induced seizures and is useful for evaluating drugs for generalized seizures.

Genetic Models of Epilepsy

These models are designed to replicate the genetic basis and associated comorbidities of specific human epilepsy syndromes.

  • Zebrafish (scn1Lab mutant) Model of Dravet Syndrome: This model has a mutation in the zebrafish ortholog of the human SCN1A gene, which is mutated in the majority of Dravet syndrome patients.[3][4][7] It recapitulates key features of the syndrome, including spontaneous seizures.

  • Mouse (Scn1a+/-) Model of Dravet Syndrome: This model also carries a mutation in the Scn1a gene and exhibits temperature-sensitive seizures and other comorbidities seen in Dravet syndrome patients.[8]

Quantitative Efficacy Data of Norfenfluramine and Related Compounds

The following tables summarize the quantitative data on the anticonvulsant efficacy of (+)-norfenfluramine and its related compounds in various animal models.

Table 1: Efficacy of Fenfluramine and Norfenfluramine Enantiomers in the Mouse Maximal Electroshock (MES) Seizure Model

CompoundED₅₀ (mg/kg, i.p.)
d,l-Fenfluramine5.1 - 14.8
l-Fenfluramine17.7
d,l-Norfenfluramine5.1 - 14.8
l-Norfenfluramine1.2

Data sourced from multiple studies.[5][9][10][11]

Table 2: Efficacy of Fenfluramine and Norfenfluramine Enantiomers in the DBA/2 Mouse Audiogenic Seizure Model

CompoundED₅₀ (mg/kg, i.p.)
d,l-Fenfluramine10.2
l-Fenfluramine17.7
d,l-Norfenfluramine1.3
l-Norfenfluramine1.2

l-norfenfluramine was found to be approximately 9 times more potent than d,l-fenfluramine and 15 times more potent than l-fenfluramine in this model.[5][9][10][11]

Table 3: Efficacy of Fenfluramine in a Mouse Model of Dravet Syndrome (Scn1a+/-)

TreatmentSeizure Induction MethodOutcome
Fenfluramine (15 mg/kg, i.p.)Thermally inducedSignificantly increased the temperature threshold for seizures.

[8]

Experimental Protocols

The following are detailed protocols for key experiments cited in the literature for testing the anticonvulsant effects of (+)-norfenfluramine.

Protocol for the Mouse Maximal Electroshock (MES) Seizure Test

Objective: To assess the ability of a compound to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure.

Materials:

  • Male mice (e.g., CF-1 strain)

  • (+)-Norfenfluramine HCl dissolved in a suitable vehicle (e.g., saline)

  • Electroshock device with corneal electrodes

  • Electrolyte solution for electrodes

Procedure:

  • Administer (+)-norfenfluramine or vehicle intraperitoneally (i.p.) to groups of mice at various doses.

  • At the time of predicted peak effect (e.g., 30 minutes to 2 hours post-injection), deliver a maximal electrical stimulus (e.g., 50 mA for 0.2 seconds) through corneal electrodes.

  • Observe the mice for the presence or absence of the tonic hindlimb extension seizure.

  • Protection is defined as the absence of the tonic hindlimb extension.

  • Calculate the median effective dose (ED₅₀) using probit analysis.

Protocol for the DBA/2 Mouse Audiogenic Seizure Test

Objective: To evaluate the efficacy of a compound against sound-induced seizures.

Materials:

  • DBA/2 mice (typically 21-28 days old)

  • (+)-Norfenfluramine HCl dissolved in a suitable vehicle

  • Acoustic chamber capable of producing a high-intensity sound (e.g., 110 dB)

Procedure:

  • Administer (+)-norfenfluramine or vehicle i.p. to groups of DBA/2 mice.

  • At the time of predicted peak effect, place each mouse individually into the acoustic chamber.

  • Expose the mouse to the sound stimulus for a set duration (e.g., 60 seconds).

  • Observe the seizure response, which typically includes a wild running phase, followed by clonic and then tonic seizures.

  • Protection is defined as the absence of tonic seizures.

  • Determine the ED₅₀ for protection against the tonic component of the seizure.

Protocol for Anticonvulsant Testing in the Zebrafish (scn1Lab mutant) Model of Dravet Syndrome

Objective: To assess the effect of a compound on spontaneous seizure activity in a genetic model of Dravet syndrome.

Materials:

  • scn1Lab mutant zebrafish larvae (typically 5-7 days post-fertilization)

  • (+)-Norfenfluramine dissolved in embryo medium

  • Multi-well plates

  • High-speed camera and tracking software for locomotor activity analysis

  • Microelectrode setup for local field potential recordings (optional)

Procedure:

  • Place individual zebrafish larvae into the wells of a multi-well plate containing embryo medium.

  • Acclimate the larvae for a baseline period.

  • Replace the embryo medium with solutions of (+)-norfenfluramine at various concentrations or vehicle.

  • Record the locomotor activity of the larvae using a high-speed camera and tracking software for a defined period. Seizure-like behavior is characterized by high-velocity movements.

  • (Optional) To measure epileptiform discharges directly, perform local field potential recordings from the optic tectum of immobilized larvae.

  • Quantify the reduction in seizure-like locomotor activity or the frequency and duration of epileptiform discharges in treated versus vehicle control groups.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathways for (+)-norfenfluramine's anticonvulsant action and the general experimental workflows for the described animal models.

G cluster_drug Drug Action cluster_receptors Receptor Interaction cluster_downstream Downstream Effects cluster_outcome Therapeutic Outcome Norfenfluramine (+)-Norfenfluramine Serotonin_Receptors Serotonin Receptors (e.g., 5-HT2A, 5-HT2C) Norfenfluramine->Serotonin_Receptors Sigma1_Receptor Sigma-1 Receptor Norfenfluramine->Sigma1_Receptor GABA_Modulation Modulation of GABAergic Inhibition Serotonin_Receptors->GABA_Modulation Glutamate_Modulation Modulation of Glutamatergic Excitation Serotonin_Receptors->Glutamate_Modulation Sigma1_Receptor->GABA_Modulation Sigma1_Receptor->Glutamate_Modulation Neuronal_Excitability Decreased Neuronal Excitability GABA_Modulation->Neuronal_Excitability Glutamate_Modulation->Neuronal_Excitability Anticonvulsant_Effect Anticonvulsant Effect Neuronal_Excitability->Anticonvulsant_Effect

Caption: Proposed signaling pathway for (+)-norfenfluramine's anticonvulsant effects.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cluster_outcome Outcome Animal_Selection Select Animal Model (e.g., DBA/2 Mice) Drug_Prep Prepare (+)-Norfenfluramine and Vehicle Solutions Dosing Administer Compound (i.p.) Animal_Selection->Dosing Drug_Prep->Dosing Seizure_Induction Induce Seizures (e.g., Audiogenic Stimulus) Dosing->Seizure_Induction Observation Observe and Score Seizure Severity Seizure_Induction->Observation ED50_Calc Calculate ED50 Observation->ED50_Calc Efficacy_Determination Determine Anticonvulsant Efficacy ED50_Calc->Efficacy_Determination

Caption: General experimental workflow for in vivo anticonvulsant testing.

G cluster_setup Setup cluster_treatment Treatment cluster_recording Data Acquisition cluster_analysis Analysis Larvae_Plating Plate Zebrafish Larvae (scn1Lab mutant) Drug_Application Apply (+)-Norfenfluramine Solutions Larvae_Plating->Drug_Application Behavior_Tracking Record Locomotor Activity (High-Speed Camera) Drug_Application->Behavior_Tracking Seizure_Quantification Quantify Seizure-like Events Behavior_Tracking->Seizure_Quantification Efficacy_Assessment Assess Reduction in Seizures Seizure_Quantification->Efficacy_Assessment

Caption: Workflow for testing in the Dravet syndrome zebrafish model.

References

Application Notes and Protocols: Maximal Electroshock (MES) Test Using (+)-Norfenfluramine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing the Maximal Electroshock (MES) test to evaluate the anticonvulsant properties of (+)-norfenfluramine. The MES test is a well-established preclinical model for screening potential antiepileptic drugs, particularly those effective against generalized tonic-clonic seizures.[1][2][3]

I. Introduction to the Maximal Electroshock (MES) Test

The MES test is a fundamental preclinical screening tool used to identify compounds that can prevent the spread of seizures.[4] The test involves inducing a maximal seizure in a rodent via a brief electrical stimulus applied through corneal or auricular electrodes.[3] The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure, which indicates anticonvulsant activity.[2][4] This model is considered to have high predictive validity for drugs effective against generalized tonic-clonic seizures in humans.[1]

(+)-Norfenfluramine, the active metabolite of fenfluramine (B1217885), has demonstrated anticonvulsant activity in various preclinical models, including the MES test.[5][6] These protocols are designed to guide researchers in the systematic evaluation of (+)-norfenfluramine and related compounds.

II. Quantitative Data Summary

The following tables summarize the median effective dose (ED50) of (+)-norfenfluramine (d-norfenfluramine) and its related compounds in the MES test, as reported in scientific literature. All compounds were administered intraperitoneally (i.p.).

Table 1: Anticonvulsant Activity of Norfenfluramine (B1679916) and its Enantiomers in the Mouse MES Test

CompoundED50 (mg/kg)95% Confidence IntervalTime of Peak Effect (hours)
d,l-norfenfluramine8.86.5-12.04
(+)-norfenfluramine (d-norfenfluramine)5.13.8-6.86
(-)-norfenfluramine (l-norfenfluramine)10.28.2-12.74

Data sourced from studies in mice.[5][7]

Table 2: Anticonvulsant Activity of Fenfluramine and its Metabolites in the Rat MES Test

CompoundED50 (mg/kg)95% Confidence Interval
(+)-fenfluramine (d-fenfluramine)8.46.1-11.6
(-)-fenfluramine (l-fenfluramine)13.410.3-17.5
(-)-norfenfluramine (l-norfenfluramine)10.27.9-13.2
(+)-norfenfluramine (d-norfenfluramine)Not Determined*Not Applicable

*A median effective dose for d-norfenfluramine could not be determined due to dose-limiting neurotoxicity in rats.[5][6]

III. Experimental Protocol: Maximal Electroshock (MES) Test

This protocol provides a step-by-step methodology for assessing the anticonvulsant efficacy of (+)-norfenfluramine.

Materials and Equipment
  • Animals: Male albino mice (20-25 g) or male Wistar rats (100-150 g).[2]

  • Electroshock Apparatus: A device capable of delivering a constant alternating current (e.g., 60 Hz).[4][8]

  • Corneal Electrodes: Saline-soaked electrodes for stimulus delivery.[2]

  • Test Compound: (+)-norfenfluramine hydrochloride dissolved in a suitable vehicle (e.g., 0.9% saline).

  • Vehicle Control: The solvent used to dissolve the test compound.

  • Positive Control: A standard antiepileptic drug with known efficacy in the MES test (e.g., phenytoin).

  • Topical Anesthetic: 0.5% tetracaine (B1683103) or proparacaine (B1679620) solution (optional, for animal welfare).[2][4]

  • Saline Solution (0.9%): For moistening electrodes.

  • Syringes and Needles: For intraperitoneal (i.p.) administration.

  • Animal Scale: For accurate dosing.

  • Timers: For tracking pre-treatment times and seizure phases.

Experimental Procedure

a. Animal Acclimatization and Preparation

  • Acclimatize animals to the laboratory environment for at least one week prior to the experiment, with free access to food and water and a 12-hour light/dark cycle.[2]

  • On the day of the experiment, weigh each animal for accurate dose calculation.

  • Divide animals into groups (vehicle control, positive control, and at least 3-4 dose levels of (+)-norfenfluramine). A minimum of 8-10 animals per group is recommended for robust statistical analysis.

b. Compound Administration

  • Prepare fresh solutions of the vehicle, positive control, and (+)-norfenfluramine on the day of the experiment.

  • Administer the assigned substance to each animal via intraperitoneal (i.p.) injection. The volume of administration should be consistent across all groups (e.g., 10 ml/kg for mice).[2]

c. Pre-treatment Time

  • The MES test should be conducted at the time of peak effect (TPE) of (+)-norfenfluramine. Based on available data, the TPE for d-norfenfluramine in mice is approximately 6 hours post-administration.[5][7] Preliminary studies may be necessary to confirm the TPE for the specific animal strain and experimental conditions.

d. Induction of Maximal Electroshock Seizure

  • At the predetermined TPE, gently restrain the animal.

  • If using a topical anesthetic, apply a drop to each cornea.[4]

  • Place the saline-soaked corneal electrodes on the corneas of the animal.[2]

  • Deliver the electrical stimulus. Standard parameters are:

    • Mice: 50 mA, 60 Hz for 0.2 seconds.[2][4]

    • Rats: 150 mA, 60 Hz for 0.2 seconds.[4][8]

e. Observation and Endpoint

  • Immediately following the stimulus, release the animal into an observation area.

  • Observe the seizure behavior. A full maximal seizure consists of a tonic phase (forelimb and hindlimb extension) followed by a clonic phase.

  • The primary endpoint is the presence or absence of the tonic hindlimb extension.[2][4] Abolition of this phase is considered protection.

f. Data Analysis

  • For each group, record the number of animals protected from the tonic hindlimb extension.

  • Calculate the percentage of protection for each dose group.

  • Determine the ED50 value (the dose that protects 50% of the animals) using probit analysis or other appropriate statistical methods.

Experimental Workflow Diagram

MES_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Data Analysis Phase acclimatize Animal Acclimatization grouping Group Assignment & Weighing acclimatize->grouping prep_compounds Prepare Test Compounds grouping->prep_compounds administer Compound Administration (i.p.) prep_compounds->administer wait_tpe Wait for Time of Peak Effect (TPE) administer->wait_tpe induce_seizure Induce Seizure (MES) wait_tpe->induce_seizure observe Observe for Tonic Hindlimb Extension induce_seizure->observe record Record Protection Status observe->record calculate Calculate % Protection record->calculate determine_ed50 Determine ED50 calculate->determine_ed50

Caption: Experimental workflow for the Maximal Electroshock (MES) test.

IV. Putative Signaling Pathways of (+)-Norfenfluramine

The anticonvulsant effects of fenfluramine and its metabolite, norfenfluramine, are believed to be multimodal.[9] The primary mechanism involves the modulation of serotonergic neurotransmission and interaction with sigma-1 receptors.[9][10]

Key Signaling Events:

  • Serotonin (B10506) Release: (+)-Norfenfluramine can increase extracellular serotonin (5-HT) levels.[10]

  • 5-HT Receptor Agonism: It acts as an agonist at several serotonin receptors, with 5-HT1D and 5-HT2C receptors being particularly implicated in its antiseizure action.[10][11]

  • Sigma-1 Receptor Antagonism: (+)-Norfenfluramine also functions as a sigma-1 receptor antagonist.[10] This action may help modulate glutamatergic neurotransmission.

  • GABAergic Modulation: The activation of certain 5-HT receptors can lead to an enhancement of inhibitory GABAergic neurotransmission.[9]

Norfenfluramine_Pathway cluster_drug Drug Action cluster_targets Molecular Targets cluster_effects Neurotransmitter Effects cluster_outcome Overall Outcome drug (+)-Norfenfluramine sert Serotonin Transporter (SERT) drug->sert Reverses Transport ht1d 5-HT1D Receptor drug->ht1d Agonist ht2c 5-HT2C Receptor drug->ht2c Agonist sigma1 Sigma-1 Receptor drug->sigma1 Antagonist serotonin ↑ Extracellular Serotonin (5-HT) sert->serotonin gaba ↑ GABAergic Neurotransmission ht1d->gaba ht2c->gaba glutamate Modulation of Glutamatergic Neurotransmission sigma1->glutamate serotonin->ht1d serotonin->ht2c outcome Anticonvulsant Effect (Protection in MES Test) gaba->outcome glutamate->outcome

Caption: Putative signaling pathways of (+)-norfenfluramine.

References

Application Notes and Protocols for In Vivo Studies with (+)-Norfenfluramine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution and administration of (+)-Norfenfluramine hydrochloride for in vivo studies. The information is compiled to ensure safe and effective preparation and delivery of this compound in animal models.

Compound Information

  • Name: this compound

  • Synonyms: Desethylfenfluramine hydrochloride

  • Molecular Formula: C₁₀H₁₂F₃N·HCl[1]

  • Molecular Weight: 239.67 g/mol [1]

  • Appearance: White solid/powder

  • Biochemical/Physiological Actions: (+)-Norfenfluramine is the primary active metabolite of (+)-fenfluramine. It acts as a potent serotonin (B10506) (5-HT) releasing agent and agonist at 5-HT2A/2B receptors.[2] It is more potent than fenfluramine (B1217885) at inducing dopamine (B1211576) release.

Solubility Data

This compound is a salt form that enhances its aqueous solubility.[3] Based on available data, the following solvents are recommended for preparing solutions for in vivo administration.

SolventSolubilityConcentrationNotesSource(s)
WaterSoluble>10 mg/mLHigh water solubility is indicated.[3]
Saline (0.9% NaCl)SolubleSufficient for typical in vivo dosesCommonly used vehicle for intraperitoneal injections in rodents.[2][4][5]
EthanolSolubleNot specifiedThe related compound, R(–)-Fenfluramine hydrochloride, is soluble in ethanol.

Note: For compounds with low water solubility, alternative formulation strategies such as using co-solvents (e.g., DMSO, PEG300) or solubilizing agents (e.g., Tween 80, SBE-β-CD) can be employed.[6] However, given the reported solubility of this compound in aqueous solutions, these are generally not required.

Recommended Vehicles for In Vivo Administration

For most in vivo applications, sterile 0.9% saline is the recommended vehicle for dissolving this compound due to its isotonic nature and demonstrated use in published studies.[4][5]

Experimental Protocols

Protocol 1: Preparation of this compound Solution for Injection (e.g., Intraperitoneal, Intravenous)

This protocol describes the preparation of a stock solution and its dilution to a final working concentration for administration to rodents.

Materials:

  • This compound powder

  • Sterile 0.9% saline solution

  • Sterile vials

  • Vortex mixer

  • Sterile syringe filters (0.22 µm)

  • Sterile syringes and needles

Procedure:

  • Calculate the required amount: Determine the total amount of this compound needed based on the desired dose, number of animals, and injection volume.

  • Prepare a stock solution (optional but recommended):

    • Weigh the calculated amount of this compound powder and transfer it to a sterile vial.

    • Add a specific volume of sterile 0.9% saline to achieve a convenient stock concentration (e.g., 10 mg/mL).

    • Vortex the solution until the powder is completely dissolved.

  • Prepare the final working solution:

    • Dilute the stock solution with sterile 0.9% saline to the final desired concentration for injection. For example, to prepare a 1 mg/mL solution from a 10 mg/mL stock, mix 1 part stock solution with 9 parts sterile saline.

  • Sterilization:

    • Filter the final working solution through a 0.22 µm sterile syringe filter into a new sterile vial to ensure sterility.

  • Storage:

    • Store the prepared solution at 2-8°C and protect it from light. A fenfluramine hydrochloride solution stored under these conditions showed less than 1% decomposition in 48 months.[7] While specific stability data for this compound solution is limited, a stability of ≥ 1 year is noted for the salt itself.[1] It is recommended to use freshly prepared solutions when possible.

Protocol 2: Intraperitoneal (i.p.) Injection in Rodents

This is a common route for administering this compound in both mice and rats.[4][5][8][9][10][11][12]

Procedure:

  • Dose Calculation: Calculate the injection volume based on the animal's body weight and the concentration of the prepared solution. Typical doses in rodents range from 1 mg/kg to 20 mg/kg.[5][8][11][12]

  • Animal Restraint: Properly restrain the mouse or rat to expose the abdomen.

  • Injection Site: Locate the injection site in the lower quadrant of the abdomen, off the midline to avoid the bladder and cecum.[13]

  • Injection:

    • Use an appropriately sized sterile needle (e.g., 25-27 gauge for mice, 23-25 gauge for rats).[13]

    • Insert the needle at a 30-45 degree angle into the peritoneal cavity.[14]

    • Gently aspirate to ensure no fluid (e.g., urine, intestinal contents) is drawn back.[14]

    • Inject the solution slowly and steadily.[14]

  • Post-injection Monitoring: Withdraw the needle and return the animal to its cage. Monitor the animal for any adverse reactions.

Protocol 3: Intravenous (i.v.) Injection in Rats

Intravenous administration has been used for in vivo microdialysis studies.[15]

Procedure:

  • Dose Calculation: As described for i.p. injection.

  • Animal Restraint: Place the rat in a suitable restrainer to immobilize the tail.

  • Vein Dilation: Warm the tail using a heat lamp or warm water to dilate the lateral tail veins.

  • Injection:

    • Using a small gauge needle (e.g., 27-30 gauge), insert the needle, bevel up, into one of the lateral tail veins at a shallow angle.[14]

    • Inject the solution slowly. Observe for any swelling which would indicate improper placement.[14]

  • Post-injection Care: After injection, withdraw the needle and apply gentle pressure to the site with sterile gauze to prevent bleeding. Return the animal to its cage and monitor its condition.[14]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of (+)-Norfenfluramine and a typical experimental workflow for in vivo studies.

cluster_0 Mechanism of Action of (+)-Norfenfluramine Norfenfluramine (B1679916) (+)-Norfenfluramine Hydrochloride SERT Serotonin Transporter (SERT) Norfenfluramine->SERT Interacts with Vesicles Synaptic Vesicles Norfenfluramine->Vesicles Disrupts storage Release Increased Serotonin (5-HT) Release SERT->Release Vesicles->Release Receptors Postsynaptic 5-HT Receptors (e.g., 5-HT2A/2B) Release->Receptors Activates Effect Physiological Effect (e.g., Anorectic, Anticonvulsant) Receptors->Effect

Caption: Mechanism of action of (+)-Norfenfluramine.

cluster_1 Experimental Workflow for In Vivo Studies Prep 1. Prepare (+)-Norfenfluramine HCl Solution in Saline Animal 2. Weigh Animal and Calculate Dose Prep->Animal Admin 3. Administer via Chosen Route (e.g., i.p.) Animal->Admin Observe 4. Behavioral/Physiological Observation Admin->Observe Collect 5. Sample Collection (Blood, Tissue) Observe->Collect Analyze 6. Data Analysis Collect->Analyze

Caption: General experimental workflow for in vivo studies.

Safety and Handling

  • This compound should be handled by trained personnel in a laboratory setting.

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Consult the Safety Data Sheet (SDS) for complete safety and handling information.

  • Due to its pharmacological activity, care should be taken to avoid accidental exposure.

These protocols and notes are intended to serve as a guide. Researchers should adapt them as necessary to fit their specific experimental design and institutional guidelines for animal care and use.

References

Dosing Recommendations for (+)-Norfenfluramine in Rodent Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of dosing recommendations for (+)-norfenfluramine in rodent models, with a focus on its anorectic (appetite-suppressing) effects. The information is compiled from various scientific studies to guide researchers in designing and conducting their own experiments.

Introduction

(+)-Norfenfluramine, the active metabolite of dexfenfluramine, is a potent serotonergic agent. Its d-enantiomer, in particular, has been shown to be a powerful appetite suppressant in rodent models.[1][2] The primary mechanism for this effect is believed to be mediated through the activation of serotonin (B10506) 5-HT2C receptors.[3] Understanding the appropriate dosing, administration, and experimental design is critical for obtaining reliable and reproducible results in studies investigating the anorectic properties of this compound.

Data Presentation: Quantitative Dosing Information

The following tables summarize the effective doses of d-norfenfluramine and its parent compound, d-fenfluramine, in producing anorectic effects in rodent models. It is important to note that d-norfenfluramine is generally more potent than d-fenfluramine in reducing food intake.[2]

Table 1: Effective Doses of d-Norfenfluramine for Appetite Suppression in Rats

CompoundDoseRoute of AdministrationKey FindingsReference
d-Norfenfluramine2 mg/kgSubcutaneous (s.c.)Induced hypophagia (reduced food intake).[3]
(+)-NorfenfluramineNot specifiedNot specifiedAnorectic, but did not alter the relative consumption of carbohydrate and protein.[4]

Table 2: Effective Doses of d-Fenfluramine for Appetite Suppression in Rodents

CompoundDoseRoute of AdministrationAnimal ModelKey FindingsReference
d-Fenfluramine3 mg/kgSubcutaneous (s.c.)RatInduced hypophagia.[3]
dl-Fenfluramine5, 10, and 15 mg/kg/dayIntraperitoneal (i.p.)RatDose-dependently decreased caloric intake.[5][6]
Fenfluramine (B1217885)5 mg/kg b.i.d. for 4 daysIntraperitoneal (i.p.)RatReduced food intake and body weight.[7]
FenfluramineEscalating doses (0.5-5 mg/kg b.i.d.)Intraperitoneal (i.p.)RatReduced food intake and body weight.[7]

Note: The d-enantiomers of fenfluramine and norfenfluramine (B1679916) are primarily responsible for appetite suppression.[1]

Experimental Protocols

Below are detailed methodologies for key experiments involving the administration of (+)-norfenfluramine and related compounds to assess anorectic effects in rodent models.

Protocol 1: Assessment of Hypophagia in Food-Deprived Rats

This protocol is adapted from studies investigating the acute anorectic effects of serotonergic compounds.

Materials:

  • d-Norfenfluramine or d-fenfluramine

  • Vehicle (e.g., saline, or a solution of 20% PEG 400 in saline with 10% hydroxypropyl-β-cyclodextrin and 25 mM citric acid, pH adjusted to ~5.5)[3]

  • Standard laboratory rodent chow

  • Animal scale

  • Syringes and needles for the chosen route of administration (e.g., subcutaneous, intraperitoneal)

  • Metabolic cages or cages with grid floors to measure food intake accurately

Procedure:

  • Animal Acclimation: House male Sprague-Dawley or Wistar rats individually in a temperature-controlled environment with a 12:12 hour light-dark cycle. Allow ad libitum access to food and water for at least one week to acclimate to the housing conditions.

  • Food Deprivation: Approximately 18-23 hours prior to the experiment, remove all food from the cages to ensure the animals are motivated to eat.[3][8] Water should remain available.

  • Compound Preparation: On the day of the experiment, dissolve d-norfenfluramine or d-fenfluramine in the chosen vehicle to the desired concentration.

  • Drug Administration: Weigh the rats and administer the compound or vehicle via the chosen route (e.g., subcutaneous injection). A typical administration time is 30 minutes before food presentation.[3]

  • Food Presentation and Measurement: At the designated time, present a pre-weighed amount of food to each rat.

  • Data Collection: Measure the amount of food consumed at specific time points (e.g., 30 minutes, 1 hour, 2 hours after food presentation).[3][8]

  • Analysis: Calculate the total food intake for each animal and compare the results between the drug-treated and vehicle-treated groups.

Protocol 2: Chronic Administration for Sustained Appetite Suppression

This protocol is based on studies examining the long-term effects of fenfluramine on body weight and food intake.

Materials:

  • dl-Fenfluramine

  • Vehicle (e.g., saline)

  • Standard laboratory rodent chow and/or high-fat diet

  • Animal scale

  • Syringes and needles for intraperitoneal injection

  • Individual housing cages

Procedure:

  • Animal Habituation: House male Sprague-Dawley rats individually and habituate them to a specific diet (e.g., normal chow or a high-fat/high-carbohydrate western diet) for an extended period, such as one month.[5][6]

  • Adaptation Period: Before starting the drug treatment, allow the animals a period (e.g., 2 to 7 days) to adapt to having access to both the habituated diet and a novel diet, if applicable to the study design.[5][6]

  • Compound Preparation: Prepare the fenfluramine solution in saline.

  • Daily Administration: Administer dl-fenfluramine or vehicle intraperitoneally once or twice daily (e.g., 5 mg/kg b.i.d.).[7] In some studies, injections are given 2 hours before the dark cycle begins.[6]

  • Daily Monitoring: Measure body weight and food intake daily. If multiple diets are offered, measure the consumption of each separately.

  • Duration: Continue the daily injections and monitoring for the duration of the study, which can range from several days to weeks.[5][6][7]

  • Analysis: Analyze the changes in body weight and food consumption over time, comparing the treated group to the control group.

Mandatory Visualizations

Signaling Pathway for Anorectic Effect

G d_norfenfluramine d-Norfenfluramine ht2c_receptor 5-HT2C Receptor d_norfenfluramine->ht2c_receptor Agonist pomc_neuron POMC Neuron (in Arcuate Nucleus) ht2c_receptor->pomc_neuron Activation downstream_signaling Downstream Signaling pomc_neuron->downstream_signaling hypophagia Hypophagia (Reduced Food Intake) downstream_signaling->hypophagia

Caption: Simplified signaling pathway of d-norfenfluramine-induced hypophagia.

Experimental Workflow for Anorectic Drug Testing

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase acclimation Animal Acclimation (1 week) food_deprivation Food Deprivation (18-23 hours) acclimation->food_deprivation administration Drug/Vehicle Administration food_deprivation->administration drug_prep Drug/Vehicle Preparation drug_prep->administration food_presentation Present Pre-weighed Food administration->food_presentation data_collection Measure Food Intake (e.g., 30, 60, 120 min) food_presentation->data_collection analysis Data Analysis (Compare treated vs. vehicle) data_collection->analysis

Caption: General experimental workflow for assessing acute anorectic effects in rodents.

References

Application of (+)-Norfenfluramine in Dravet Syndrome Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dravet syndrome is a severe, developmental and epileptic encephalopathy that emerges in the first year of life and is characterized by drug-resistant seizures, cognitive and behavioral impairments, and an increased risk of sudden unexpected death in epilepsy (SUDEP). The majority of cases are caused by loss-of-function mutations in the SCN1A gene, which encodes the α1 subunit of the Nav1.1 voltage-gated sodium channel. Fenfluramine (B1217885), a previously utilized anorectic agent, has been repurposed and approved for the treatment of seizures associated with Dravet syndrome. Its clinical efficacy is attributed not only to the parent compound but also significantly to its active metabolite, (+)-norfenfluramine. This document provides detailed application notes and protocols for researchers investigating the therapeutic potential and mechanism of action of (+)-norfenfluramine in the context of Dravet syndrome.

Mechanism of Action

(+)-Norfenfluramine, the N-de-ethylated metabolite of fenfluramine, is a key contributor to the anticonvulsant effects observed in Dravet syndrome. Its mechanism of action is multifactorial, primarily involving modulation of serotonergic and sigma-1 receptor signaling pathways.

Serotonergic Activity: (+)-Norfenfluramine demonstrates a higher affinity and agonist activity at several serotonin (B10506) (5-HT) receptors compared to its parent compound, fenfluramine.[1] It is a potent agonist at 5-HT2A and 5-HT2C receptors, which are believed to play a crucial role in its antiepileptic effects.[1]

Sigma-1 Receptor Modulation: Recent preclinical studies have revealed that both fenfluramine and (+)-norfenfluramine interact with the sigma-1 receptor (σ1R), an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[2][3] This interaction is thought to contribute to the antiseizure activity by modulating neuronal excitability. Specifically, fenfluramine and norfenfluramine (B1679916) disrupt the association between σ1R and the NR1 subunit of the N-methyl-D-aspartate (NMDA) receptor.[1][4] This disruption leads to a downstream modulation of glutamatergic signaling, a key pathway in seizure generation.

Quantitative Data

The following tables summarize key quantitative data regarding the binding affinities and efficacy of (+)-norfenfluramine and its parent compound, fenfluramine.

Table 1: Receptor Binding Affinities (Ki) of Fenfluramine and Norfenfluramine

Receptor TargetFenfluramine (Ki, nM)Norfenfluramine (Ki, nM)Reference
Sigma-1 (σ1)266-[3]
Serotonin 5-HT1A--[3]
Muscarinic M1--[3]
β2-Adrenergic17,500-[3]

Note: Specific Ki values for (+)-norfenfluramine at all listed receptors were not consistently available in the reviewed literature.

Table 2: Preclinical Efficacy of (+)-Norfenfluramine in a Zebrafish Model of Dravet Syndrome

CompoundEfficacy MetricResultReference
(+)-NorfenfluramineReduction in spontaneous seizure eventsSignificant antiepileptic effects observed[5][6]
(+)-NorfenfluramineRestoration of swimming behavior to wild-type levelsAchieved in the scn1lab mutant larvae[7]

Table 3: Clinical Efficacy of Fenfluramine (Metabolized to (+)-Norfenfluramine) in Dravet Syndrome Patients

StudyDosageEfficacy EndpointResultReference
Phase III Clinical Trial0.7 mg/kg/dayReduction in mean monthly convulsive seizures63.9% greater reduction compared to placebo[8]
Phase III Clinical Trial0.2 mg/kg/dayReduction in mean monthly convulsive seizures33.7% greater reduction compared to placebo[8]
Open-Label ExtensionUp to 0.7 mg/kg/day≥50% reduction in monthly convulsive seizure frequency63.4% of patients[9]
Open-Label ExtensionUp to 0.7 mg/kg/day≥75% reduction in monthly convulsive seizure frequency38.2% of patients[9]
Scoping ReviewVariedMedian reduction in generalized tonic-clonic seizures47% to 100%[10]
Randomized StudiesNot specifiedReduction of convulsive motor seizures74.9% reduction compared to 19.2% in placebo[11]

Experimental Protocols

Protocol 1: Evaluation of Anticonvulsant Activity in a Zebrafish Model of Dravet Syndrome

This protocol describes the use of the scn1Lab-/- mutant zebrafish model, which recapitulates key features of Dravet syndrome, to assess the efficacy of (+)-norfenfluramine.

1. Animal Model:

  • scn1Lab-/- mutant zebrafish larvae (5-7 days post-fertilization) and their wild-type siblings.

2. Drug Preparation and Administration:

  • Prepare a stock solution of (+)-norfenfluramine hydrochloride in dimethyl sulfoxide (B87167) (DMSO).

  • Dilute the stock solution in zebrafish embryo medium to the desired final concentrations. A vehicle control with the same percentage of DMSO should be prepared.

  • Individually place larvae in 96-well plates containing the drug solution or vehicle control.

3. Behavioral Assay (Locomotion Tracking):

  • Acclimate the larvae in the 96-well plate for a specified period (e.g., 30 minutes) in a dark, temperature-controlled environment.

  • Use an automated video tracking system to monitor the locomotor activity of each larva for a defined period (e.g., 30 minutes).

  • Analyze the tracking data to quantify parameters such as total distance moved and velocity. Seizure-like convulsive movements are characterized by high-velocity swimming bouts.

  • Compare the locomotor activity of (+)-norfenfluramine-treated mutant larvae to vehicle-treated mutants and wild-type controls. A significant reduction in high-velocity movements in treated mutants indicates anticonvulsant activity.

4. Electrophysiological Assay (Local Field Potential Recordings):

  • Immobilize a larva in low-melting-point agarose.

  • Carefully insert a glass microelectrode into the optic tectum of the larval brain to record local field potentials (LFPs).

  • Record baseline brain activity for a defined period.

  • Perfuse the recording chamber with the (+)-norfenfluramine solution and continue recording.

  • Analyze the LFP recordings for the frequency and amplitude of epileptiform discharges.

  • A reduction in the frequency and/or amplitude of these discharges in the presence of (+)-norfenfluramine indicates antiepileptic activity.

Protocol 2: In Vitro Assessment of Sigma-1 Receptor Activity

This protocol outlines methods to investigate the interaction of (+)-norfenfluramine with the sigma-1 receptor.

1. Radioligand Binding Assay:

  • Prepare cell membrane homogenates from a cell line expressing the human sigma-1 receptor.

  • Incubate the membrane homogenates with a radiolabeled sigma-1 receptor ligand (e.g., [3H]-(+)-pentazocine) in the presence of varying concentrations of (+)-norfenfluramine.

  • After incubation, separate the bound and free radioligand by rapid filtration.

  • Quantify the radioactivity of the filters using liquid scintillation counting.

  • Determine the IC50 value of (+)-norfenfluramine, which is the concentration that inhibits 50% of the specific binding of the radioligand.

  • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

2. Sigma-1 Receptor Dissociation Assay (BiP Assay):

  • Utilize an in vitro assay that measures the dissociation of the sigma-1 receptor from the endoplasmic reticulum stress protein, binding immunoglobulin protein (BiP).

  • In the presence of a known sigma-1 receptor agonist (e.g., PRE-084), measure the level of BiP/sigma-1 receptor complex dissociation.

  • Co-incubate with varying concentrations of (+)-norfenfluramine to assess its modulatory effect on the agonist-induced dissociation.

  • An enhancement of the agonist-induced dissociation suggests a positive modulatory effect of (+)-norfenfluramine at the sigma-1 receptor.

Visualizations

experimental_workflow cluster_preclinical Preclinical Evaluation cluster_mechanistic Mechanistic Studies zebrafish_model Dravet Syndrome Zebrafish Model (scn1Lab-/-) drug_admin Drug Administration ((+)-norfenfluramine) zebrafish_model->drug_admin behavioral Behavioral Assay (Locomotion Tracking) drug_admin->behavioral electro Electrophysiological Assay (LFP Recordings) drug_admin->electro efficacy Anticonvulsant Efficacy Assessment behavioral->efficacy electro->efficacy moa Mechanism of Action Elucidation efficacy->moa Correlate in_vitro In Vitro Assays binding Radioligand Binding Assay (Sigma-1 Receptor) in_vitro->binding functional Functional Assay (BiP Dissociation) in_vitro->functional binding->moa functional->moa

Caption: Experimental workflow for investigating (+)-norfenfluramine.

signaling_pathway cluster_membrane Cell Membrane cluster_er Endoplasmic Reticulum cluster_downstream Downstream Effects norfenfluramine (+)-Norfenfluramine serotonin_receptor 5-HT2A/2C Receptor norfenfluramine->serotonin_receptor Agonist sigma1_receptor Sigma-1 Receptor (σ1R) norfenfluramine->sigma1_receptor Modulator neuronal_excitability Decreased Neuronal Excitability serotonin_receptor->neuronal_excitability nmda_receptor NMDA Receptor (NR1 subunit) glutamate_signaling Modulation of Glutamatergic Signaling nmda_receptor->glutamate_signaling Inhibits sigma1_receptor->nmda_receptor Disrupts Association glutamate_signaling->neuronal_excitability Leads to anticonvulsant_effect Anticonvulsant Effect neuronal_excitability->anticonvulsant_effect

Caption: Signaling pathway of (+)-norfenfluramine in Dravet syndrome.

References

Application Note: Determination of Norfenfluramine in Hair by HPLC with Fluorescence Detection

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Norfenfluramine (B1679916) is the primary active metabolite of the anorectic drug fenfluramine (B1217885). The analysis of norfenfluramine in hair is a valuable tool in clinical and forensic toxicology to assess long-term exposure to fenfluramine. Hair analysis offers a wide window of detection, spanning months to years, depending on the length of the hair shaft. This application note describes a sensitive and specific method for the determination of norfenfluramine in human hair using High-Performance Liquid Chromatography (HPLC) with fluorescence detection (FL) after pre-column derivatization.

Principle

This method involves the extraction of norfenfluramine from the hair matrix, followed by derivatization to introduce a fluorescent tag to the molecule. Norfenfluramine, a primary amine, is derivatized with 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride (DIB-Cl) to form a highly fluorescent derivative. The derivatized analyte is then separated from other matrix components by reverse-phase HPLC and quantified by a fluorescence detector.

Experimental Protocols

1. Sample Preparation

  • Decontamination: To remove external contaminants, hair samples are first washed. This can be achieved by vortexing the hair strands sequentially in methanol (B129727) and then diethyl ether.

  • Segmentation and Pulverization: The proximal segment of the hair (closest to the scalp) is used for analysis of recent drug exposure. The hair is cut into small segments (e.g., 1 cm). To facilitate efficient extraction, the hair segments are pulverized into a fine powder using a ball mill or similar homogenizer.[1]

  • Extraction: A known weight of the pulverized hair (e.g., 20-50 mg) is transferred to a glass tube. The drug is extracted from the hair matrix by ultrasonication in methanol for 1 hour at room temperature.[2]

  • Evaporation: The methanolic extract is then transferred to a new tube and evaporated to dryness under a gentle stream of nitrogen.[2]

2. Derivatization

  • Reagent Preparation: A solution of the derivatizing agent, 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride (DIB-Cl), is prepared in a suitable aprotic solvent like acetonitrile (B52724).

  • Derivatization Reaction: The dried hair extract is reconstituted in a small volume of an alkaline buffer (e.g., borate (B1201080) buffer, pH 9.0). The DIB-Cl solution is added, and the mixture is vortexed and then incubated (e.g., at 60°C for 30 minutes) to allow the derivatization reaction to complete. The reaction is terminated by the addition of an acidic solution to neutralize the excess base.

  • Extraction of Derivative: The fluorescent derivative is then extracted from the aqueous reaction mixture into an organic solvent (e.g., ethyl acetate). The organic layer is separated, evaporated to dryness, and the residue is reconstituted in the HPLC mobile phase for injection.

3. HPLC-FL Analysis

  • Chromatographic Conditions: The separation is performed on a C18 analytical column. A typical mobile phase consists of a mixture of acetonitrile and water (e.g., 65:35, v/v) run in an isocratic elution mode.[2]

  • Fluorescence Detection: The fluorescence detector is set to an excitation wavelength of 325 nm and an emission wavelength of 430 nm for the detection of the DIB-Cl derivative of norfenfluramine.[2]

Data Presentation

The quantitative performance of this method is summarized in the following tables.

Table 1: Chromatographic and Detection Parameters

ParameterValue
HPLC ColumnODS (C18)
Mobile PhaseAcetonitrile : Water (65:35, v/v)
Flow Rate1.0 mL/min (Typical)
Injection Volume20 µL (Typical)
Excitation Wavelength325 nm[2]
Emission Wavelength430 nm[2]

Table 2: Method Validation Parameters

ParameterNorfenfluramine
Linearity Range 0.016 - 127 ng/mg[2]
Correlation Coefficient (r²) > 0.999[2]
Limit of Detection (LOD) 16 pg/mg[2]
Limit of Quantification (LOQ) 50 pg/mg (Estimated)
Recovery > 85% (Typical)
Precision (RSD%)
- Intra-day< 10% (Typical)
- Inter-day< 15% (Typical)

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis hair_sample Hair Sample Collection decontamination Decontamination (Methanol, Diethyl Ether) hair_sample->decontamination segmentation Segmentation & Pulverization decontamination->segmentation extraction Ultrasonic Extraction (Methanol) segmentation->extraction evaporation1 Evaporation to Dryness extraction->evaporation1 reconstitution1 Reconstitution (Alkaline Buffer) evaporation1->reconstitution1 add_dib_cl Addition of DIB-Cl reconstitution1->add_dib_cl incubation Incubation add_dib_cl->incubation extraction2 Liquid-Liquid Extraction incubation->extraction2 evaporation2 Evaporation to Dryness extraction2->evaporation2 reconstitution2 Reconstitution (Mobile Phase) evaporation2->reconstitution2 hplc_injection HPLC Injection reconstitution2->hplc_injection separation Chromatographic Separation (C18 Column) hplc_injection->separation detection Fluorescence Detection (Ex: 325 nm, Em: 430 nm) separation->detection data_analysis Data Analysis & Quantification detection->data_analysis validation_parameters cluster_precision Precision Types method_validation Method Validation specificity Specificity method_validation->specificity linearity Linearity & Range method_validation->linearity accuracy Accuracy method_validation->accuracy precision Precision method_validation->precision lod_loq LOD & LOQ method_validation->lod_loq robustness Robustness method_validation->robustness repeatability Repeatability (Intra-day) precision->repeatability assesses intermediate Intermediate Precision (Inter-day) precision->intermediate assesses

References

Application Notes and Protocols: Zebrafish Model for Evaluating (+)-Norfenfluramine Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The zebrafish (Danio rerio) has emerged as a powerful in vivo model for high-throughput screening and efficacy testing of novel therapeutics, particularly for neurological disorders. Its genetic tractability, rapid development, and optical transparency make it an ideal system for studying disease mechanisms and drug effects in a whole-organism context. This document provides detailed application notes and protocols for utilizing a zebrafish model, specifically the Dravet syndrome (scn1Lab mutant), to evaluate the efficacy of (+)-norfenfluramine, the active metabolite of fenfluramine (B1217885).

Dravet syndrome is a severe, early-onset epileptic encephalopathy, with a majority of cases caused by mutations in the SCN1A gene.[1][2][3][4] Zebrafish models with mutations in the orthologous scn1Lab gene recapitulate key phenotypes of Dravet syndrome, including spontaneous convulsive seizures, hyperactivity, and increased susceptibility to seizures induced by elevated temperatures.[2][4] Fenfluramine and its metabolite, (+)-norfenfluramine, have shown significant efficacy in reducing seizure frequency in both clinical settings and preclinical models.[1][5][6] The primary mechanism of action is believed to be the modulation of serotonergic signaling, particularly through the 5-HT2 receptors.[7][8][9]

These protocols detail the use of the scn1Lab mutant zebrafish model for assessing the anti-seizure potential of (+)-norfenfluramine through behavioral and electrophysiological assays.

Data Presentation

Table 1: Efficacy of (+)-Norfenfluramine and Related Compounds on Locomotor Activity in scn1Lab Mutant Zebrafish
CompoundConcentration (µM)Incubation TimeChange in Locomotor ActivityZebrafish ModelReference
(+)-NorfenfluramineNot specified90 minRestored swimming behavior to wild-type levelsscn1lab mutant[7]
(±)-Fenfluramine5022 hSignificantly counteracted increased locomotor activityscn1Lab-/- mutant[10]
(+)-FenfluramineNot specifiedNot specifiedDisplayed significant antiepileptic effectsscn1Lab-/- mutant[5][6]
(-)-FenfluramineNot specifiedNot specifiedDisplayed significant antiepileptic effectsscn1Lab-/- mutant[5][6]
(+)-NorfenfluramineNot specifiedNot specifiedDisplayed significant antiepileptic effectsscn1Lab-/- mutant[5][6]
Table 2: Efficacy of (+)-Norfenfluramine and Related Compounds on Epileptiform Discharges in scn1Lab Mutant Zebrafish
CompoundConcentration (µM)Recording DurationChange in Epileptiform EventsZebrafish ModelReference
(+)-NorfenfluramineNot specified10 minReduced spontaneous seizure events (in 5 of 8 larvae)scn1lab mutant[7]
(±)-Fenfluramine50Not specifiedDramatically attenuated the frequency of epileptiform eventsscn1Lab-/- mutant[10]
FenfluramineNot specifiedNot specifiedSignificantly reduces epileptiform dischargesscn1Lab morphants[2][4]
Valproate & (±)-FFA3.13 (FFA)Not specifiedHighly effective in reducing epileptiform discharges (combination)scn1Lab-/- mutant[10]
Table 3: Maximum Tolerated Concentrations (MTC) of Test Compounds in Wild-Type Zebrafish Larvae
CompoundMTC (µM)Incubation TimeReference
(±)-Fenfluramine5022 h[10]
Valproate (VPA)100022 h[10]
Topiramate (TPM)20022 h[10]
Stiripentol (STP)5022 h[10]
Clobazam (CLB)10022 h[10]
Levetiracetam (LEV)1000022 h[10]
Carbamazepine (CBZ)5022 h[10]

Experimental Protocols

Zebrafish Husbandry and Maintenance
  • Strain: scn1Lab heterozygous mutant zebrafish (Danio rerio) and wild-type (AB-strain).

  • Housing: Adult fish are maintained in a standard recirculating aquarium system at 28°C on a 14/10 hour light/dark cycle.

  • Breeding: Natural spawning is induced by placing male and female fish in a breeding tank with a divider the evening before eggs are required. The divider is removed the following morning, and fertilized eggs are collected.

  • Larval Rearing: Embryos are raised in embryo medium (1.5 mM HEPES, pH 7.6, 17.4 mM NaCl, 0.21 mM KCl, 0.12 mM MgSO₄, 0.18 mM Ca(NO₃)₂) in a Peltier-cooled incubator at 28°C with a 14/10 light/dark cycle.[10]

Preparation of (+)-Norfenfluramine and Control Solutions
  • Stock Solution: Prepare a high-concentration stock solution of (+)-norfenfluramine hydrochloride in dimethylsulfoxide (DMSO).[7]

  • Working Solutions: Dilute the stock solution in embryo medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1% (v/v) to avoid solvent-induced toxicity.[10]

  • Vehicle Control: Prepare a vehicle control solution containing the same final concentration of DMSO (0.1%) in embryo medium.[10]

Maximum Tolerated Concentration (MTC) Assay
  • Objective: To determine the highest concentration of (+)-norfenfluramine that does not produce overt toxic effects.

  • Procedure:

    • At 6 days post-fertilization (dpf), place individual wild-type zebrafish larvae into single wells of a 96-well plate.[10]

    • Treat larvae with a serial dilution of (+)-norfenfluramine.

    • Incubate for 22 hours under standard conditions (28°C, 14/10 light/dark cycle).[10]

    • Examine each larva under a microscope for signs of toxicity, including: reduced or absent touch response, postural defects, edema, necrosis, morphological abnormalities, altered heartbeat rate, and swim bladder defects.[10]

    • The MTC is defined as the highest concentration at which no signs of toxicity are observed in any of the treated larvae.[10]

Behavioral Assay: Locomotor Activity
  • Objective: To quantify the effect of (+)-norfenfluramine on the hyperactive, seizure-like behavior of scn1Lab mutant larvae.

  • Procedure:

    • At 6 dpf, place individual homozygous scn1Lab mutant larvae and wild-type controls into the wells of a 96-well plate containing 100 µL of embryo medium.[10]

    • Add the test compound (e.g., (+)-norfenfluramine at its MTC or a range of concentrations) or vehicle control to the wells.

    • Incubate the plate for the desired duration (e.g., 90 minutes or 22 hours) at 28°C.[7][10]

    • Place the 96-well plate into an automated tracking device (e.g., ZebraBox).

    • Allow for a 30-minute habituation period in the dark.[10]

    • Record the locomotor activity (total distance moved) of each larva for 10 minutes.[10]

    • Analyze the data to compare the locomotor activity of treated mutant larvae to vehicle-treated mutant and wild-type larvae.

Electrophysiology: Local Field Potential (LFP) Recordings
  • Objective: To directly measure the effect of (+)-norfenfluramine on epileptiform brain activity.

  • Procedure:

    • Treat 6 dpf scn1Lab mutant larvae with (+)-norfenfluramine or vehicle as described for the behavioral assay.

    • Following incubation, anesthetize a larva by placing it in ice-cold embryo medium (4°C) for 5 minutes until movement ceases.[7]

    • Immobilize the larva, dorsal side up, in 1.2% low-melting-point agarose (B213101) in a recording chamber.[7]

    • Under a microscope, carefully insert a glass microelectrode into the forebrain or optic tectum to record local field potentials.[7]

    • Record brain activity for 10 minutes using appropriate amplification and data acquisition software (e.g., Axoclamp).[7]

    • Post-hoc, identify and quantify epileptiform events (seizure-like discharges) in the recordings.[7]

    • Compare the frequency and duration of these events between treated and control groups.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis zebrafish Zebrafish Husbandry (scn1Lab+/- and WT) breeding Natural Spawning & Egg Collection zebrafish->breeding rearing Larval Rearing to 6 dpf breeding->rearing mtc MTC Assay (WT Larvae) rearing->mtc behavior Behavioral Assay: Locomotor Activity rearing->behavior compound_prep Prepare (+)-Norfenfluramine and Vehicle Solutions compound_prep->mtc compound_prep->behavior lfp Electrophysiology: LFP Recordings compound_prep->lfp behavior->lfp Follow-up on active compounds behavior_analysis Quantify Total Distance Moved behavior->behavior_analysis lfp_analysis Quantify Frequency & Duration of Epileptiform Events lfp->lfp_analysis comparison Compare Treated vs. Control Groups behavior_analysis->comparison lfp_analysis->comparison

Caption: Experimental workflow for evaluating (+)-norfenfluramine in a zebrafish Dravet syndrome model.

signaling_pathway norfenfluramine (+)-Norfenfluramine htr2b 5-HT2B Receptor norfenfluramine->htr2b Agonist htr2c 5-HT2C Receptor norfenfluramine->htr2c Agonist htr1d 5-HT1D Receptor norfenfluramine->htr1d Agonist downstream Modulation of Neuronal Excitability htr2b->downstream htr2c->downstream htr1d->downstream sigma1 σ1 Receptor sigma1->downstream seizure_reduction Reduction of Seizure Activity downstream->seizure_reduction fenfluramine Fenfluramine (Parent Compound) fenfluramine->sigma1 Antagonist?

Caption: Proposed signaling pathways for the anti-seizure effects of (+)-norfenfluramine.

References

Application Notes and Protocols for (+)-Norfenfluramine Hydrochloride in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Norfenfluramine, the major active metabolite of the anorectic agent (+)-fenfluramine, is a potent serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE) releasing agent. It also functions as a direct agonist at 5-HT2A and 5-HT2B receptors.[1][2] These pharmacological activities make (+)-norfenfluramine hydrochloride a valuable tool for in vitro studies investigating serotonergic and noradrenergic signaling, neurotransmitter release mechanisms, and the physiological roles of 5-HT2 receptor subtypes. This document provides detailed protocols for the preparation and use of this compound solutions in cell culture applications, along with relevant quantitative data and pathway information to guide experimental design.

Data Presentation

Physicochemical Properties and Storage
PropertyValueReference
Molecular FormulaC₁₀H₁₂F₃N · HCl[2]
Molecular Weight239.67 g/mol [2]
AppearanceWhite to off-white powder[2]
Solubility>10 mg/mL in Water[2]
Storage Temperature2-8°C, desiccated[2]
Stability≥ 1 year
In Vitro Activity of (+)-Norfenfluramine
AssaySystemValueReference
3H-Serotonin (5-HT) ReleaseRat brain synaptosomesEC₅₀: 59 nM[1]
3H-Norepinephrine (NE) ReleaseRat brain synaptosomesEC₅₀: 73 nM[1]
CYP2D6 InhibitionHuman liver microsomesIC₅₀: 16 µM[3]
OCT2 Transporter InhibitionPermeability/cellular uptake assaysIC₅₀: 5.2 µM[3]
MATE1 Transporter InhibitionPermeability/cellular uptake assaysIC₅₀: 4.6 µM[3]

Experimental Protocols

Preparation of this compound Stock and Working Solutions

This protocol is adapted from procedures for structurally similar compounds and is suitable for most cell culture applications.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade (purity ≥99.5%)

  • Sterile, amber microcentrifuge tubes or vials

  • Sterile, pyrogen-free water or phosphate-buffered saline (PBS)

  • Sterile cell culture medium appropriate for your cell line

Procedure for Preparing a 100 mM Stock Solution:

  • Workspace Preparation: Perform all steps in a sterile environment, such as a laminar flow hood or biosafety cabinet.

  • Weighing the Compound: Accurately weigh 2.40 mg of this compound powder using a calibrated analytical balance.

  • Dissolution in DMSO: Transfer the weighed powder to a sterile amber vial. Add 100 µL of 100% DMSO.

  • Mixing: Vortex the solution gently until the powder is completely dissolved. Visually inspect for any undissolved particles.

  • Storage: Aliquot the 100 mM stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Procedure for Preparing Working Solutions:

Important Note on Solvent Toxicity: The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5% (v/v), as higher concentrations can be toxic to cells.

  • Thawing: Thaw a single aliquot of the 100 mM stock solution at room temperature.

  • Intermediate Dilution (Recommended): To avoid precipitation, first prepare an intermediate stock solution (e.g., 1 mM) by diluting the 100 mM stock solution in sterile cell culture medium. For a 1 mM intermediate stock, add 10 µL of the 100 mM stock to 990 µL of pre-warmed cell culture medium and mix gently.

  • Final Working Solution: Further dilute the intermediate stock to the desired final concentration in your cell culture medium. For example, to prepare a 10 µM working solution in a final volume of 10 mL, add 100 µL of the 1 mM intermediate stock to 9.9 mL of cell culture medium.

General Protocol for a Neurotransmitter Release Assay

This protocol provides a general framework for assessing (+)-norfenfluramine-induced neurotransmitter release from neuronal cell cultures or synaptosomes.

Materials:

  • Differentiated neuronal cell culture (e.g., SH-SY5Y, primary neurons) or prepared synaptosomes

  • Krebs-Ringer buffer or similar physiological salt solution

  • Radiolabeled neurotransmitter (e.g., [³H]5-HT, [³H]NE)

  • This compound working solutions

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Cell Plating: Plate cells at an appropriate density in multi-well plates and allow them to differentiate and mature.

  • Loading with Radiolabeled Neurotransmitter: Incubate the cells with the radiolabeled neurotransmitter (e.g., 10-100 nM [³H]5-HT) in buffer for 30-60 minutes at 37°C.

  • Washing: Wash the cells several times with fresh, pre-warmed buffer to remove excess radiolabel.

  • Basal Release: Collect the supernatant from a set of wells to measure basal neurotransmitter release.

  • Stimulation: Add working solutions of this compound at various concentrations (e.g., 1 nM to 10 µM) to the wells. Incubate for a defined period (e.g., 5-30 minutes) at 37°C.

  • Collection of Supernatant: Collect the supernatant, which contains the released neurotransmitter.

  • Cell Lysis: Lyse the cells in the wells to determine the amount of neurotransmitter remaining.

  • Quantification: Measure the radioactivity in the collected supernatants and cell lysates using a liquid scintillation counter.

  • Data Analysis: Express the amount of released neurotransmitter as a percentage of the total neurotransmitter content (released + remaining in cells). Plot the concentration-response curve to determine the EC₅₀.

General Protocol for a Cell Viability Assay (MTT Assay)

This protocol can be used to assess the cytotoxicity of this compound.

Materials:

  • Cells of interest plated in a 96-well plate

  • This compound working solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.

  • Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound (e.g., 1 µM to 100 µM). Include untreated control wells.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.

  • Addition of MTT: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the concentration-response curve to determine the LC₅₀ (lethal concentration 50%).

Visualizations

G Workflow for Preparing this compound Solutions cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_application Application in Cell Culture weigh Weigh 2.40 mg of (+)-Norfenfluramine HCl dissolve Dissolve in 100 µL of 100% DMSO weigh->dissolve vortex Vortex until fully dissolved dissolve->vortex aliquot Aliquot and store at -20°C to -80°C vortex->aliquot thaw Thaw a single aliquot of 100 mM stock intermediate Prepare 1 mM intermediate dilution in cell culture medium thaw->intermediate final Dilute to final working concentration (e.g., 1-100 µM) intermediate->final apply Add to cell culture medium (DMSO < 0.5% v/v) final->apply G (+)-Norfenfluramine Signaling via 5-HT2A/2B Receptors cluster_receptor Cell Membrane cluster_cytosol Cytosol norfenfluramine (+)-Norfenfluramine receptor 5-HT2A / 5-HT2B Receptor norfenfluramine->receptor Binds and activates g_protein Gq/11 Protein receptor->g_protein Activates beta_arrestin β-Arrestin receptor->beta_arrestin Recruits plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to receptor pkc Protein Kinase C (PKC) dag->pkc Activates mapk MAPK Signaling (e.g., ERK) beta_arrestin->mapk Activates ca2 Ca²⁺ Release er->ca2 Induces downstream_ca Downstream Ca²⁺-dependent Signaling ca2->downstream_ca Initiates downstream_pkc Downstream PKC-dependent Signaling pkc->downstream_pkc Initiates

References

Pharmacokinetic Study Design for (+)-Norfenfluramine in Rats: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for designing and conducting a pharmacokinetic (PK) study of (+)-norfenfluramine in a rat model. It includes detailed protocols for animal handling, drug administration, sample collection, and bioanalytical quantification. Additionally, it presents a summary of known pharmacokinetic parameters in tabular format for easy reference and visual diagrams to illustrate the experimental workflow and the compound's primary signaling pathway.

Introduction

(+)-Norfenfluramine is the primary active metabolite of dexfenfluramine, a serotonergic agent. Understanding its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is crucial for preclinical safety and efficacy assessments. This guide outlines a robust study design for characterizing the pharmacokinetics of (+)-norfenfluramine in Sprague-Dawley rats, a commonly used preclinical model.

Mechanism of Action: Serotonergic Pathway

(+)-Norfenfluramine primarily exerts its effects by modulating the serotonin (B10506) (5-HT) system. It acts as a potent serotonin-norepinephrine releasing agent and an agonist at several serotonin receptor subtypes, notably 5-HT₂ₐ, 5-HT₂ₑ, and 5-HT₂ₒ receptors. Its interaction with the serotonin transporter (SERT) is a key aspect of its mechanism, leading to an increase in extracellular serotonin levels.

G cluster_presynaptic Presynaptic Serotonergic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron vesicle Synaptic Vesicle (5-HT Storage) serotonin_in 5-HT vesicle->serotonin_in Disrupts Storage sert SERT sert->serotonin_in Reverses Transport norfen (+)-Norfenfluramine norfen->sert Enters via SERT serotonin_out Increased Extracellular 5-HT serotonin_in->serotonin_out Release receptor_2a 5-HT2A Receptor serotonin_out->receptor_2a Agonist Activity receptor_2b 5-HT2B Receptor serotonin_out->receptor_2b Agonist Activity receptor_2c 5-HT2C Receptor serotonin_out->receptor_2c Agonist Activity downstream Downstream Signaling (e.g., PLC/IP3/DAG) receptor_2a->downstream receptor_2b->downstream receptor_2c->downstream G acclimatization Animal Acclimatization (Sprague-Dawley Rats, 1 week) grouping Randomization into Groups (e.g., n=3-5 per time point) acclimatization->grouping dosing Drug Administration (1 mg/kg, i.p.) grouping->dosing sampling Serial Blood Sampling (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24h) dosing->sampling processing Plasma & Brain Tissue Processing and Storage (-80°C) sampling->processing analysis LC-MS/MS Bioanalysis processing->analysis pk_analysis Pharmacokinetic Analysis (Non-compartmental) analysis->pk_analysis reporting Data Reporting (Tables, Figures) pk_analysis->reporting

Troubleshooting & Optimization

Overcoming (+)-norfenfluramine dose-limiting neurotoxicity in mice

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving (+)-norfenfluramine in mice. The information is designed to address common challenges in overcoming its dose-limiting neurotoxicity while exploring its therapeutic potential.

Frequently Asked Questions (FAQs)

Q1: We are observing significant neurotoxicity in our mouse model with (+)-norfenfluramine, even at doses where we expect to see therapeutic effects. What could be the reason?

A1: This is a known characteristic of (+)-norfenfluramine (also referred to as d-norfenfluramine). Studies have consistently shown that it has the highest neurotoxicity among the enantiomers of fenfluramine (B1217885) and norfenfluramine (B1679916).[1][2] The therapeutic window for (+)-norfenfluramine is very narrow due to its dose-limiting toxicity.[3][4] You may be operating within a dose range where the toxic effects overshadow the therapeutic ones.

Q2: What are the primary mechanisms behind (+)-norfenfluramine's neurotoxicity?

A2: The neurotoxicity of (+)-norfenfluramine is primarily linked to its potent activity on the serotonin (B10506) system.[2][5] It acts as a serotonin-norepinephrine releasing agent and a potent agonist of 5-HT2A, 5-HT2B, and 5-HT2C receptors.[6] The cardiovascular toxicity, a significant concern, is specifically attributed to its action on 5-HT2B receptors, which can lead to cardiac fibrosis.[1][6]

Q3: Are there alternative compounds or strategies to mitigate the neurotoxicity of (+)-norfenfluramine while retaining its desired effects?

A3: Yes, two main strategies have been explored:

  • Chiral Switching: The use of the l-enantiomer, l-norfenfluramine, is a promising approach. Studies have demonstrated that l-norfenfluramine possesses anticonvulsant activity with a significantly better safety profile (a higher protective index) compared to the d-enantiomer.[1][3][7]

  • Structural Analogs: The development of structural analogs, such as indan (B1671822) derivatives like 5-trifluoromethyl-2-aminoindan (TAI), has shown reduced neurotoxicity. These analogs have been found to be less neurotoxic than (+)-norfenfluramine while still being effective in reducing body weight in animal models.[8][9]

Q4: We are planning a study to compare the efficacy and toxicity of different norfenfluramine enantiomers. What are the standard mouse models and assays for this?

A4: The standard approach involves a combination of efficacy and toxicity assays:

  • Efficacy (Anticonvulsant Activity): The Maximal Electroshock (MES) test is a widely used model to assess antiseizure activity in mice.[1][3] The audiogenic seizure model in DBA/2 mice is also a relevant alternative.[3][7]

  • Neurotoxicity (Minimal Motor Impairment): The rotarod test is the standard for evaluating motor impairment and neurotoxicity.[1]

By determining the median effective dose (ED50) in the MES test and the median toxic dose (TD50) in the rotarod test, you can calculate a Protective Index (PI = TD50/ED50) to quantify the therapeutic window of each compound.[1]

Q5: What is the expected pharmacokinetic profile of (+)-norfenfluramine in mice?

A5: Following intraperitoneal administration, (+)-norfenfluramine is rapidly absorbed and extensively penetrates the brain, with brain concentrations being significantly higher than plasma concentrations.[4][10] It is also a major active metabolite of fenfluramine.[6] When administering fenfluramine, it is crucial to consider the contribution of its metabolite, (+)-norfenfluramine, to both the therapeutic and toxic effects.[2]

Troubleshooting Guides

Issue 1: High mortality rate in mice treated with (+)-norfenfluramine.
Possible Cause Troubleshooting Step
Dose is too high. Review the literature for established TD50 values. Start with a lower dose and perform a dose-escalation study to determine the maximum tolerated dose in your specific mouse strain.
Compound purity and formulation. Verify the purity of your (+)-norfenfluramine sample. Ensure proper solubilization and formulation of the dosing solution.
Route of administration. Intraperitoneal (i.p.) injection is common.[3] If using another route, consider that it may alter the pharmacokinetic and toxicity profile.
Mouse strain sensitivity. Different mouse strains can have varying sensitivities to drug toxicity. Ensure you are using a strain that has been previously characterized in similar studies or conduct preliminary tolerability studies.
Issue 2: Inconsistent or no therapeutic effect observed.
Possible Cause Troubleshooting Step
Dose is too low. Consult literature for established ED50 values.[3] Ensure your dose is within the expected therapeutic range.
Timing of assessment. The time to peak effect can vary. For anticonvulsant activity, peak effects have been observed at different time points post-administration.[3] Conduct a time-course study to identify the optimal time for behavioral assessment.
Assay sensitivity. Ensure your experimental setup for the chosen efficacy model (e.g., MES test) is properly calibrated and sensitive enough to detect the expected effects.
Metabolism of the compound. If administering a parent drug that metabolizes to (+)-norfenfluramine, consider the rate of metabolism and the resulting concentration of the active metabolite.

Data Presentation

Table 1: Comparative Antiseizure Potency and Neurotoxicity of Fenfluramine and Norfenfluramine Enantiomers in Mice (MES and Rotarod Tests)

CompoundED50 (mg/kg) in MES TestTD50 (mg/kg) in Rotarod TestProtective Index (PI = TD50/ED50)Reference
d-Fenfluramine8.4--[3]
l-Fenfluramine13.4--[3]
d,l-Fenfluramine--6.3[1]
d-NorfenfluramineCould not be determined due to dose-limiting neurotoxicity-Lowest PI[1][3]
l-Norfenfluramine10.2--[3]

Note: A higher Protective Index indicates a better safety margin.

Table 2: Anticonvulsant Potency of Norfenfluramine Enantiomers in the DBA/2 Mouse Audiogenic Seizure Model

CompoundED50 (mg/kg)Reference
d,l-Fenfluramine10.2[7]
l-Fenfluramine17.7[7]
d,l-Norfenfluramine1.3[3]
l-Norfenfluramine1.2[7]

Experimental Protocols

Maximal Electroshock (MES) Test for Antiseizure Activity
  • Animal Model: Adult male mice.

  • Drug Administration: Administer the test compound (e.g., (+)-norfenfluramine, vehicle control) via intraperitoneal (i.p.) injection.

  • Time Course: Conduct the test at various time points after drug administration (e.g., 0.5, 1, 2, 4, 6, 8 hours) to determine the time of peak effect.[1]

  • Stimulation: Apply electrical stimulation (e.g., 50 mA, 60 Hz, 0.2 seconds) through corneal electrodes.[1]

  • Endpoint: The endpoint is the abolition of the hindlimb tonic extensor component of the seizure. A mouse is considered "protected" if this tonic extension is absent.

  • Data Analysis: Determine the median effective dose (ED50), the dose at which 50% of the animals are protected from the tonic extensor seizure.

Rotarod Test for Neurotoxicity (Minimal Motor Impairment)
  • Apparatus: A rotating rod (rotarod) with a specified diameter and rotation speed.

  • Animal Training: Acclimate the mice to the rotarod for a set period before the test day.

  • Drug Administration: Administer the test compound or vehicle via i.p. injection.

  • Testing: Place the mouse on the rotating rod at a set time after drug administration (peak toxicity is often observed early, e.g., 0.25 hours post-dosing).[3]

  • Endpoint: Record the time the mouse remains on the rod. The inability to remain on the rod for a predetermined amount of time (e.g., 1 minute) is considered a sign of motor impairment.

  • Data Analysis: Determine the median toxic dose (TD50), the dose at which 50% of the animals exhibit motor impairment.

Visualizations

experimental_workflow cluster_prep Preparation cluster_dosing Dosing cluster_testing Behavioral Testing cluster_analysis Data Analysis A Select Mouse Strain (e.g., Swiss Webster, DBA/2) B Prepare Test Compounds ((+)-Norfenfluramine, Analogs, Vehicle) A->B C Administer Compound (Intraperitoneal Injection) B->C Dose-response groups D Efficacy Assessment (Maximal Electroshock Test) C->D Time course E Toxicity Assessment (Rotarod Test) C->E Time course F Determine ED50 D->F G Determine TD50 E->G H Calculate Protective Index (PI = TD50 / ED50) F->H G->H

Caption: Experimental workflow for assessing efficacy and neurotoxicity.

signaling_pathway cluster_drug Drug Action cluster_cellular Cellular Mechanisms cluster_effects Physiological Effects Drug (+)-Norfenfluramine Transporters Serotonin (5-HT) & Norepinephrine (NE) Transporters Drug->Transporters Induces release Receptors 5-HT2A, 5-HT2C Receptors Drug->Receptors Agonist Receptor_Tox 5-HT2B Receptor Drug->Receptor_Tox Agonist Efficacy Therapeutic Effects (e.g., Anticonvulsant) Transporters->Efficacy Receptors->Efficacy Toxicity Neurotoxicity & Cardiotoxicity Receptor_Tox->Toxicity

Caption: Simplified signaling pathway of (+)-norfenfluramine.

logical_relationship cluster_problem Core Problem cluster_solutions Potential Solutions cluster_outcome Desired Outcome Problem (+)-Norfenfluramine has Dose-Limiting Neurotoxicity Solution1 Chiral Switching: Use l-Norfenfluramine Problem->Solution1 Solution2 Structural Analogs: Develop novel compounds (e.g., Indans) Problem->Solution2 Outcome Improved Therapeutic Window (Higher Protective Index) Solution1->Outcome Solution2->Outcome

Caption: Strategies to overcome (+)-norfenfluramine neurotoxicity.

References

Technical Support Center: Enhancing (+)-Norfenfluramine Detection in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the sensitivity of (+)-norfenfluramine detection in plasma.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for detecting (+)-norfenfluramine in plasma?

A1: The primary methods for the sensitive and selective detection of (+)-norfenfluramine in plasma are High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). LC-MS/MS is often preferred for its high sensitivity and specificity.

Q2: Why is sample preparation critical for sensitive (+)-norfenfluramine analysis?

A2: Sample preparation is crucial to remove interfering substances from the plasma matrix, such as proteins and phospholipids, which can suppress the analyte signal and lead to inaccurate quantification.[1] Effective sample cleanup enhances the sensitivity, accuracy, and reproducibility of the analytical method.

Q3: What are "matrix effects" and how do they impact (+)-norfenfluramine detection?

A3: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[2] This can cause ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and unreliable quantification of (+)-norfenfluramine.[2][3] Phospholipids are a major source of matrix effects in plasma samples.[1][2]

Q4: What is the purpose of derivatization in the analysis of (+)-norfenfluramine?

A4: Derivatization is a technique used to modify the chemical structure of an analyte to improve its analytical properties. For (+)-norfenfluramine, which is a primary amine, derivatization can enhance its volatility for GC-MS analysis or improve its ionization efficiency and chromatographic retention for LC-MS/MS, thereby increasing detection sensitivity.[4][5]

Troubleshooting Guides

Issue 1: Low or No Signal for (+)-Norfenfluramine
Potential Cause Troubleshooting Step Rationale
Inefficient Extraction Review and optimize the sample preparation protocol. For Liquid-Liquid Extraction (LLE), ensure the pH of the plasma sample is basic to neutralize the amine group of norfenfluramine (B1679916), making it more soluble in the organic extraction solvent. For Solid-Phase Extraction (SPE), verify that the sorbent chemistry is appropriate for retaining and eluting an amine.Proper extraction is fundamental to achieving good recovery and a detectable signal. The charge state of norfenfluramine significantly impacts its solubility and retention characteristics.
Ion Suppression Perform a post-column infusion experiment to identify regions of ion suppression. If suppression is observed at the retention time of (+)-norfenfluramine, improve the sample cleanup to remove interfering matrix components. Consider using a phospholipid removal plate or a more rigorous SPE method. Alternatively, adjust the chromatography to separate the analyte from the suppressing region.[2][6]Matrix components, especially phospholipids, are a common cause of ion suppression in ESI-MS.[2] Reducing their presence in the final extract is key to enhancing the analyte signal.
Suboptimal MS/MS Parameters Infuse a standard solution of (+)-norfenfluramine directly into the mass spectrometer to optimize the precursor and product ion selection, as well as collision energy.Correct MS/MS parameters are essential for maximizing the signal intensity of the target analyte.
Analyte Degradation Ensure proper sample handling and storage conditions. (+)-Norfenfluramine may be sensitive to temperature and pH. Analyze samples as soon as possible after preparation.Analyte stability is critical for accurate quantification. Degradation will lead to a lower than expected signal.
Issue 2: Poor Peak Shape (Tailing, Fronting, or Broadening)
Potential Cause Troubleshooting Step Rationale
Column Overload Dilute the sample extract before injection.Injecting too much analyte can lead to peak fronting.
Secondary Interactions with Column For reversed-phase chromatography, ensure the mobile phase pH is sufficiently low (e.g., using 0.1% formic acid) to keep the amine group of norfenfluramine protonated. Consider using a column with end-capping to minimize silanol (B1196071) interactions.Protonating the amine reduces its interaction with residual silanol groups on the silica-based stationary phase, which can cause peak tailing.
Contaminated Guard or Analytical Column Flush the column with a strong solvent. If the problem persists, replace the guard column. If still unresolved, replace the analytical column.Contaminants from the plasma matrix can accumulate on the column, leading to poor peak shape.
Inappropriate Injection Solvent The injection solvent should be weaker than the initial mobile phase to ensure proper peak focusing at the head of the column.A strong injection solvent can cause the analyte to move down the column before the gradient starts, resulting in broad peaks.

Experimental Protocols

Protocol 1: LC-MS/MS with Protein Precipitation

This protocol is a rapid and straightforward method suitable for high-throughput analysis.

  • Sample Preparation:

    • To 100 µL of plasma, add 300 µL of acetonitrile (B52724) containing an appropriate internal standard (e.g., deuterated norfenfluramine).[7]

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Conditions:

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MS/MS Transition: Monitor the appropriate precursor to product ion transition for (+)-norfenfluramine.

Protocol 2: HPLC with Fluorescence Detection (with Derivatization)

This method offers high sensitivity through chemical derivatization.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 100 µL of plasma, add an internal standard and 50 µL of 1M sodium hydroxide (B78521) to basify the sample.

    • Add 500 µL of ethyl acetate (B1210297) and vortex for 5 minutes.

    • Centrifuge at 3,000 x g for 10 minutes.

    • Transfer the organic layer to a new tube and evaporate to dryness.

  • Derivatization:

    • Reconstitute the dried extract in 50 µL of a suitable buffer (e.g., carbonate buffer, pH 9.0).

    • Add 50 µL of a derivatizing agent solution (e.g., dansyl chloride in acetone).[8]

    • Incubate at room temperature for 4 hours or as optimized.[8]

  • HPLC Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of acetonitrile and a suitable buffer.

    • Detection: Fluorescence detector with excitation and emission wavelengths optimized for the chosen derivative (e.g., for dansyl derivatives, excitation at ~325 nm and emission at ~430 nm).[9]

Quantitative Data Summary

MethodAnalyteSample VolumeLLOQLinearity RangeRecoveryReference
HPLC-Fluorescenced-norfenfluramine1 µL (injected)1 pmol-105%[8]
LC-MS/MSnorfenfluramine100 µL0.82 ng/mL0.82 - 500 ng/mL-[2]
GC-ECDnorfenfluramine enantiomers-1.25 ng/mL1.25 - 42.25 ng/mL-[10]

LLOQ: Lower Limit of Quantitation; GC-ECD: Gas Chromatography-Electron Capture Detection

Visualizations

Experimental_Workflow Figure 1. General Workflow for (+)-Norfenfluramine Plasma Analysis plasma Plasma Sample Collection is_add Internal Standard Spiking plasma->is_add sample_prep Sample Preparation (PPT, LLE, or SPE) is_add->sample_prep extract Extract Evaporation & Reconstitution sample_prep->extract analysis Instrumental Analysis (LC-MS/MS or HPLC) extract->analysis data Data Processing & Quantification analysis->data

Caption: General Workflow for (+)-Norfenfluramine Plasma Analysis

Troubleshooting_Logic Figure 2. Troubleshooting Low Signal Intensity start Low or No Signal Observed check_ms Check MS/MS Performance (Infuse Standard) start->check_ms ms_ok MS OK? check_ms->ms_ok optimize_ms Optimize MS/MS Parameters ms_ok->optimize_ms No check_chrom Check Chromatography (Peak Shape, Retention) ms_ok->check_chrom Yes end Problem Resolved optimize_ms->end chrom_ok Chromatography OK? check_chrom->chrom_ok troubleshoot_lc Troubleshoot LC System (Column, Mobile Phase) chrom_ok->troubleshoot_lc No check_prep Investigate Sample Preparation chrom_ok->check_prep Yes troubleshoot_lc->end recovery Low Recovery? check_prep->recovery optimize_prep Optimize Extraction/Cleanup recovery->optimize_prep Yes matrix_effect Assess Matrix Effects (Post-column Infusion) recovery->matrix_effect No optimize_prep->end matrix_effect->end

Caption: Troubleshooting Logic for Low Signal Intensity

References

Technical Support Center: In Vivo Studies with (+)-Norfenfluramine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (+)-norfenfluramine in vivo. The primary focus is on minimizing off-target effects, particularly cardiotoxicity, while assessing on-target activities.

Frequently Asked Questions (FAQs)

Q1: What is (+)-norfenfluramine and what are its primary on- and off-target effects?

(+)-Norfenfluramine is the major active metabolite of the anorectic drug fenfluramine (B1217885).[1] It functions primarily as a serotonin-norepinephrine releasing agent.[1] Its on-target effects are often related to its appetite-suppressant and potential antiseizure activities.[2][3] The most significant off-target effect is cardiotoxicity, including valvular heart disease and pulmonary hypertension.[2][4] This is primarily mediated by its potent agonist activity at the serotonin (B10506) 5-HT2B receptor, which can lead to cardiac fibrosis.[4][5]

Q2: What is the primary strategy to minimize the cardiotoxic off-target effects of (+)-norfenfluramine in vivo?

The primary strategy is to utilize the stereoisomers of norfenfluramine (B1679916) selectively. (+)-Norfenfluramine is a racemic mixture of two enantiomers: d-norfenfluramine and l-norfenfluramine. The cardiotoxicity is predominantly associated with the d-enantiomer due to its strong agonist activity at the 5-HT2B receptor.[2][6] Conversely, the l-enantiomer (B50610) has been shown to possess on-target activity (e.g., antiseizure effects) with a lower potential for cardiotoxicity.[6] Therefore, using l-norfenfluramine in place of the racemic mixture is a key strategy to minimize off-target cardiac effects.

Q3: Are there formulation strategies that can help minimize off-target effects?

Yes, altering the formulation of (+)-norfenfluramine can be a viable strategy to modify its biodistribution and potentially reduce off-target effects. Encapsulating the compound in nanoparticles or liposomes can alter its pharmacokinetic profile.[1][7][8] For instance, nanoparticle-based formulations can be designed for targeted delivery to the brain, which could enhance on-target effects in the central nervous system while minimizing systemic exposure and, consequently, off-target effects on the heart.[7][9] Nasal administration of nanoparticle-formulated fenfluramine is being explored to bypass significant hepatic metabolism to the cardiotoxic norfenfluramine and deliver the drug more directly to the brain.[1]

Q4: How can I assess cardiac toxicity in my in vivo model?

Cardiac toxicity can be assessed through a combination of functional and histological evaluations.

  • Echocardiography: This non-invasive imaging technique is crucial for serially assessing cardiac structure and function in rodent models.[10][11][12] It can measure parameters like left ventricular dimensions, ejection fraction, and fractional shortening.[5]

  • Histology: Post-mortem histological analysis of heart tissue is essential for directly observing cardiac fibrosis.[2][13][14] Staining techniques such as Masson's Trichrome or Picrosirius Red can be used to visualize and quantify collagen deposition, a hallmark of fibrosis.[2][14][15]

Troubleshooting Guides

Issue 1: Difficulty in distinguishing on-target from off-target effects.
  • Problem: Overlapping signaling pathways can make it challenging to isolate the desired therapeutic effects from unintended side effects.

  • Troubleshooting Steps:

    • Dose-Response Analysis: Conduct a thorough dose-response study to identify a therapeutic window where on-target effects are maximized and off-target effects are minimized.

    • Use of Selective Antagonists: Co-administer a selective 5-HT2B receptor antagonist to block the primary off-target pathway.[4] This can help to confirm that the observed toxicity is indeed mediated by this receptor.

    • Comparative Enantiomer Studies: As mentioned in the FAQs, directly compare the effects of d-norfenfluramine, l-norfenfluramine, and the racemic mixture in your model.[6][16]

Issue 2: High variability in cardiac function measurements using echocardiography.
  • Problem: Inconsistent measurements of cardiac function can obscure the true effect of (+)-norfenfluramine.

  • Troubleshooting Steps:

    • Standardized Animal Handling: Ensure consistent animal positioning and anesthesia protocols, as these can significantly impact cardiac function.[17][18]

    • Consistent Imaging Planes: Strictly adhere to standardized imaging planes, such as the parasternal long-axis and short-axis views, for all animals and at all time points.[17]

    • Blinded Analysis: Whenever possible, the individual analyzing the echocardiographic data should be blinded to the experimental groups to minimize bias.

    • Appropriate Transducer Selection: Use a high-frequency transducer appropriate for the size of the animal to ensure optimal image resolution.[18]

Data Presentation

Table 1: Comparative In Vivo Activity of Norfenfluramine Enantiomers in Mice

EnantiomerAntiseizure Activity (MES Test ED₅₀, mg/kg)Neurotoxicity (MMI TD₅₀, mg/kg)Protective Index (TD₅₀/ED₅₀)Primary Mediator of 5-HT2B Cardiotoxicity
d-Norfenfluramine High PotencyHigh ToxicityLowYes [2][6]
l-Norfenfluramine ActiveLower ToxicityHigherNo [2][6]

MES: Maximal Electroshock; MMI: Minimal Motor Impairment. Data synthesized from multiple sources indicating relative potencies and toxicities.[6][16][19]

Table 2: Dose-Dependent Anorectic Effect of Fenfluramine in Rats

Fenfluramine Dose (mg/kg, i.p.)Reduction in Food Intake (vs. Vehicle)
5Significant reduction
10Dose-dependent decrease
15Pronounced dose-dependent decrease

Data adapted from studies on fenfluramine, the parent compound of norfenfluramine, demonstrating a clear dose-response for the on-target anorectic effect.[20]

Experimental Protocols

Protocol 1: In Vivo Assessment of (+)-Norfenfluramine-Induced Cardiac Fibrosis in Mice

This protocol provides a framework for inducing and quantifying cardiac fibrosis in a mouse model.

  • Animal Model: C57BL/6 mice are a commonly used strain for inducing cardiac fibrosis.

  • Drug Administration:

    • Dissolve (+)-norfenfluramine (or its individual enantiomers) in a suitable vehicle (e.g., saline).

    • Administer the compound via intraperitoneal (i.p.) injection or osmotic minipump for sustained delivery. A typical dose range to explore would be 5-20 mg/kg/day, but this should be optimized for your specific research question.

    • Include a vehicle-only control group.

  • Duration of Treatment: A treatment duration of 4-8 weeks is often sufficient to induce measurable cardiac fibrosis.

  • In-Life Monitoring (Echocardiography):

    • Perform baseline echocardiography before the start of treatment.

    • Conduct follow-up echocardiography every 2-4 weeks to monitor changes in cardiac function and structure.[10][21]

    • Key parameters to measure include: Left Ventricular Internal Diameter at end-diastole and end-systole (LVIDd, LVIDs), Left Ventricular Ejection Fraction (LVEF), and Fractional Shortening (FS).[5]

  • Terminal Endpoint and Tissue Collection:

    • At the end of the treatment period, euthanize the animals according to approved protocols.

    • Perfuse the heart with phosphate-buffered saline (PBS) to remove blood.

    • Excise the heart and fix it in 10% neutral buffered formalin for 24-48 hours.

  • Histological Analysis:

    • Embed the fixed hearts in paraffin (B1166041) and section them.[4]

    • Stain sections with Masson's Trichrome or Picrosirius Red to visualize collagen deposition.[2][14]

    • Capture images of the stained sections and use image analysis software (e.g., ImageJ) to quantify the fibrotic area as a percentage of the total myocardial area.[13]

Visualizations

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis animal_model Select Animal Model (e.g., C57BL/6 Mice) drug_prep Prepare (+)-Norfenfluramine and Enantiomers animal_model->drug_prep grouping Randomize into Treatment Groups drug_prep->grouping administer Administer Compound (i.p. or minipump) grouping->administer monitor In-Life Monitoring (Echocardiography) administer->monitor euthanize Euthanize and Collect Hearts monitor->euthanize histology Histological Staining (e.g., Masson's Trichrome) euthanize->histology quantify Quantify Fibrosis histology->quantify

Caption: Workflow for assessing (+)-norfenfluramine-induced cardiac fibrosis.

signaling_pathway cluster_on_target On-Target Effects cluster_off_target Off-Target Effects norfenfluramine (+)-Norfenfluramine serotonin_release Serotonin Release norfenfluramine->serotonin_release ht2b_receptor 5-HT2B Receptor Agonism norfenfluramine->ht2b_receptor anorectic_effect Anorectic Effect serotonin_release->anorectic_effect cardiac_fibroblast Cardiac Fibroblast Proliferation ht2b_receptor->cardiac_fibroblast cardiac_fibrosis Cardiac Fibrosis cardiac_fibroblast->cardiac_fibrosis

Caption: On- and off-target signaling of (+)-norfenfluramine.

troubleshooting_logic start High In Vivo Toxicity Observed check_dose Is the dose within the therapeutic window? start->check_dose reduce_dose Reduce Dose check_dose->reduce_dose No check_enantiomer Are you using the racemic mixture? check_dose->check_enantiomer Yes end Re-evaluate Toxicity reduce_dose->end use_l_enantiomer Switch to l-Norfenfluramine check_enantiomer->use_l_enantiomer Yes consider_formulation Consider Alternative Formulation check_enantiomer->consider_formulation No use_l_enantiomer->end consider_formulation->end

Caption: Troubleshooting logic for high in vivo toxicity.

References

Troubleshooting poor solubility of (+)-Norfenfluramine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (+)-Norfenfluramine hydrochloride. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation, with a focus on resolving poor solubility.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common laboratory solvents?

A1: The solubility of this compound can vary depending on the solvent, temperature, and pH. Below is a summary of reported solubility data. For aqueous solutions, solubility is pH-dependent, with higher solubility expected at a lower pH.

Q2: My this compound is not dissolving well in aqueous buffer, what could be the reason?

A2: Poor solubility in aqueous buffers, particularly at neutral or slightly alkaline pH, is a common issue for hydrochloride salts of amines. This is because the amine group is more likely to be in its less soluble free base form at higher pH values. Precipitation can also occur when a concentrated stock solution in an organic solvent (like DMSO) is diluted into an aqueous buffer, due to a drastic change in solvent polarity.

Q3: Are there any specific handling precautions I should take with this compound?

A3: Yes, it is recommended to store this compound in a desiccated environment at 2-8°C.[1] As with all laboratory chemicals, appropriate personal protective equipment, such as gloves, eye shields, and a dust mask, should be used when handling the solid powder.

Solubility Data

The following table summarizes the available solubility data for this compound in various solvents. It is important to note that these values can be influenced by factors such as temperature and the specific batch of the compound.

SolventReported SolubilityNotes
Water>10 mg/mLTemperature and pH not specified.[1] As a hydrochloride salt, solubility is enhanced in water.[2]
DMSO100 mg/mLRequires sonication to achieve this concentration.[3]
EthanolSolubleSpecific concentration not always provided, but generally considered soluble.[4]

Note: The solubility of the related compound, Fenfluramine hydrochloride, is reported to be 54.13 mg/mL in water at 25°C and is also soluble in ethanol.[5]

Troubleshooting Guide

Issue: this compound powder is not dissolving in my aqueous buffer (e.g., PBS, pH 7.4).

  • Possible Cause 1: pH of the buffer. The hydrochloride salt is more soluble at an acidic pH. At neutral or alkaline pH, it can convert to the less soluble free base.

    • Recommended Solution: Lower the pH of your aqueous buffer. Adjusting the pH to a more acidic range (e.g., pH 4-6) can significantly improve solubility.

  • Possible Cause 2: Concentration is too high. The desired concentration may exceed the solubility limit in the chosen buffer.

    • Recommended Solution: Try preparing a more dilute solution. If a higher concentration is required, consider using a co-solvent system as described in the experimental protocols below.

Issue: A precipitate forms when I dilute my DMSO stock solution of this compound into my aqueous experimental medium.

  • Possible Cause: Solvent polarity shock. The rapid change from a high-polarity organic solvent (DMSO) to an aqueous environment can cause the compound to crash out of solution.

    • Recommended Solution: Perform a stepwise dilution. Add the DMSO stock solution dropwise to the pre-warmed aqueous buffer while vortexing or stirring. This helps to avoid localized high concentrations of the compound and the organic solvent.

  • Possible Cause: Buffer components. The presence of certain ions in the buffer could potentially lead to the formation of a less soluble salt (the "common ion effect").[6]

    • Recommended Solution: If possible, try a simpler buffer system or use purified water as the diluent, and then add other buffer components.

Experimental Protocols

Protocol 1: Preparation of an Aqueous Stock Solution

This protocol is suitable for experiments where an organic co-solvent is not desired.

  • Weigh the Compound: Accurately weigh the desired amount of this compound powder.

  • Add Acidified Water: Add a small amount of purified water and adjust the pH to the acidic range (e.g., pH 4-5) with a dilute solution of HCl.

  • Dissolve: Vortex or sonicate the mixture until the solid is completely dissolved. Gentle warming (e.g., to 37°C) can also aid dissolution.

  • Adjust to Final Volume: Once dissolved, add purified water to reach the final desired concentration.

  • Final pH Check: Check the final pH of the solution and adjust if necessary.

  • Sterilization (Optional): If required for your experiment, filter the solution through a 0.22 µm syringe filter.

Protocol 2: Preparation of a Concentrated Stock Solution in an Organic Solvent and Dilution into Aqueous Buffer

This protocol is recommended for preparing high-concentration stock solutions for in vitro assays.

  • Prepare a High-Concentration Stock in DMSO:

    • Weigh the desired amount of this compound powder.

    • Add anhydrous DMSO to achieve a high concentration (e.g., 50-100 mg/mL).

    • Vortex thoroughly. Use of an ultrasonic bath is recommended to ensure complete dissolution.

  • Dilution into Aqueous Buffer:

    • Pre-warm the target aqueous buffer to 37°C to increase the solubility of the compound upon dilution.

    • Perform a stepwise dilution:

      • Add a small volume of the pre-warmed buffer to a new tube.

      • While vortexing the buffer, slowly add the required volume of the DMSO stock solution drop-wise.

      • Continue to add the buffer in small portions while mixing until the final desired concentration and volume are reached.

    • Ensure the final concentration of DMSO in your experimental medium is low (typically <0.5%) to avoid solvent-induced artifacts.

  • Final Check:

    • Visually inspect the final solution for any signs of precipitation.

    • If a precipitate is observed, gentle warming and sonication may help to redissolve it. If it persists, the final concentration may be too high for the chosen buffer system.

Visualizations

Troubleshooting_Workflow start Poor Solubility of (+)-Norfenfluramine HCl check_solvent Is the solvent aqueous buffer? start->check_solvent check_stock_dilution Diluting from organic stock? check_solvent->check_stock_dilution No lower_ph Lower the pH of the buffer (e.g., to pH 4-6) check_solvent->lower_ph Yes use_cosolvent Consider a co-solvent system (see Protocol 2) check_stock_dilution->use_cosolvent No stepwise_dilution Use stepwise dilution into pre-warmed buffer check_stock_dilution->stepwise_dilution Yes sonicate_warm Apply gentle warming (37°C) and/or sonication lower_ph->sonicate_warm use_cosolvent->sonicate_warm stepwise_dilution->sonicate_warm dissolved Compound Dissolved sonicate_warm->dissolved

Caption: Troubleshooting workflow for poor solubility of this compound.

Signaling_Pathway norfenfluramine (+)-Norfenfluramine HCl sert Serotonin Transporter (SERT) norfenfluramine->sert interacts with ht2b 5-HT2B Receptor norfenfluramine->ht2b agonist serotonin_release Increased Synaptic Serotonin sert->serotonin_release leads to downstream_signaling Downstream Signaling (e.g., IP3/DAG pathway) ht2b->downstream_signaling activates cellular_response Cellular Response serotonin_release->cellular_response downstream_signaling->cellular_response

Caption: Simplified signaling pathway of this compound.

References

Technical Support Center: (+)-Norfenfluramine Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of (+)-norfenfluramine to prevent its degradation. The following information is curated to address common issues and questions that may arise during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for (+)-norfenfluramine hydrochloride powder?

A1: For long-term storage, this compound powder should be stored in a desiccated environment at 2-8°C.[1] It is crucial to minimize moisture exposure to prevent potential hydrolysis. The powder should be kept in a tightly sealed container.

Q2: How should I store solutions of (+)-norfenfluramine?

Q3: What are the likely degradation pathways for (+)-norfenfluramine?

A3: As a phenethylamine (B48288) derivative, (+)-norfenfluramine is susceptible to several degradation pathways, primarily oxidation and photolysis.

  • Oxidation: The amine group is prone to oxidation, which can lead to the formation of corresponding imines, oximes, or further degradation to aldehydes and ketones. The aromatic ring can also be hydroxylated.[6][7][8]

  • Photodegradation: Exposure to light, particularly UV light, can induce degradation. The energy from light can lead to the formation of reactive species and subsequent decomposition.[2][9][10][11][12]

  • Thermal Degradation: While generally stable at recommended storage temperatures, exposure to high temperatures can cause degradation, potentially through deamination or other fragmentation pathways, similar to other amphetamine-like compounds.[13]

  • Hydrolysis: Although the molecule does not contain readily hydrolyzable functional groups like esters or amides, the hydrochloride salt can be hygroscopic, and the presence of water could potentially facilitate other degradation reactions.

Q4: I am observing unexpected peaks in my HPLC analysis of a stored (+)-norfenfluramine sample. What could be the cause?

A4: The appearance of new peaks in your chromatogram likely indicates the presence of degradation products. To troubleshoot this, consider the following:

  • Storage Conditions: Verify that the sample was stored under the recommended conditions (2-8°C, desiccated, protected from light).

  • Sample Preparation: Ensure that the solvents and buffers used for sample preparation are of high purity and free from contaminants that could induce degradation. The pH of your sample solution could also be a factor.

  • Light Exposure: Minimize the exposure of your samples and stock solutions to light, especially during sample preparation and analysis. Use amber vials or cover your containers with aluminum foil.

  • Oxidation: If the sample has been stored for an extended period or exposed to air, oxidative degradation may have occurred. Consider purging your sample vials with an inert gas like nitrogen or argon before sealing.

  • Method Specificity: Confirm that your HPLC method is stability-indicating and capable of separating the parent compound from its potential degradation products.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of Potency / Lower than Expected Concentration Degradation due to improper storage.Review storage conditions. Ensure the compound is stored at 2-8°C, desiccated, and protected from light. Prepare fresh solutions for critical experiments.
Inaccurate initial weighing.Verify the calibration of the analytical balance.
Appearance of Extraneous Peaks in Chromatography Formation of degradation products.Conduct a forced degradation study to identify potential degradation products and confirm the specificity of your analytical method.
Contamination of solvent or glassware.Use high-purity solvents and thoroughly clean all glassware. Run a blank to check for solvent peaks.
Discoloration of the Compound (e.g., yellowing) Oxidative or photolytic degradation.Discard the discolored material. Store new material under an inert atmosphere and protected from light.
Inconsistent Results Between Experiments Inconsistent sample handling and preparation.Standardize your sample preparation protocol, minimizing exposure to light and elevated temperatures.
Degradation of stock solutions.Prepare fresh stock solutions regularly and store them appropriately (refrigerated and protected from light for short-term use).

Data Presentation: Recommended Storage Conditions

Formulation Temperature Humidity Light Other
(+)-Norfenfluramine HCl Powder 2-8°C[1]Desiccated[1]Protect from lightStore in a tightly sealed container
(+)-Norfenfluramine in Solution (General Guideline) 2-8°C (short-term)N/AProtect from light (use amber vials)Prepare fresh; consider pH of the solution
Fintepla® (Fenfluramine Oral Solution) 20-25°C[3][5]N/AN/ADo not refrigerate or freeze[3][4][5]

Experimental Protocols

Stability-Indicating HPLC Method for (+)-Norfenfluramine (Representative Protocol)

This protocol is a general guideline and must be validated for your specific instrumentation and experimental conditions.

1. Objective: To develop and validate a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of (+)-norfenfluramine and its degradation products.

2. Materials and Instrumentation:

  • HPLC system with a UV or PDA detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • This compound reference standard

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphate (B84403) buffer (e.g., 20 mM potassium phosphate, pH adjusted)

  • Water (HPLC grade)

  • Acids (e.g., 0.1 M HCl), bases (e.g., 0.1 M NaOH), and oxidizing agents (e.g., 3% H₂O₂) for forced degradation studies.

3. Chromatographic Conditions (Starting Point):

  • Mobile Phase: A gradient of phosphate buffer (A) and acetonitrile (B). For example:

    • 0-5 min: 95% A, 5% B

    • 5-20 min: Gradient to 40% A, 60% B

    • 20-25 min: Hold at 40% A, 60% B

    • 25-30 min: Return to initial conditions

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 214 nm

  • Injection Volume: 10 µL

4. Forced Degradation Study:

  • Acid Hydrolysis: Dissolve (+)-norfenfluramine in 0.1 M HCl and heat at 60°C for a specified time (e.g., 2, 4, 8 hours). Neutralize before injection.

  • Base Hydrolysis: Dissolve (+)-norfenfluramine in 0.1 M NaOH and heat at 60°C for a specified time. Neutralize before injection.

  • Oxidative Degradation: Treat a solution of (+)-norfenfluramine with 3% H₂O₂ at room temperature for a specified time.

  • Thermal Degradation: Heat the solid powder at a high temperature (e.g., 80°C) for a specified time, then dissolve for analysis.

  • Photolytic Degradation: Expose a solution of (+)-norfenfluramine to a light source (e.g., UV lamp at 254 nm or a photostability chamber) for a specified duration. A control sample should be kept in the dark.

5. Method Validation:

  • Specificity: Analyze the stressed samples to ensure that the degradation product peaks are well-resolved from the parent peak and from each other. Peak purity analysis should be performed using a PDA detector.

  • Linearity: Prepare a series of standard solutions of (+)-norfenfluramine over a range of concentrations and inject them to establish the linearity of the method.

  • Accuracy and Precision: Determine the accuracy (recovery) and precision (repeatability and intermediate precision) of the method by analyzing samples of known concentrations.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of (+)-norfenfluramine that can be reliably detected and quantified.

Visualizations

Degradation_Pathway Norfenfluramine (+)-Norfenfluramine Oxidation Oxidation (e.g., H₂O₂, air) Norfenfluramine->Oxidation O₂ Photolysis Photolysis (UV/Vis light) Norfenfluramine->Photolysis Thermal Thermal Stress (High Temperature) Norfenfluramine->Thermal Δ Hydrolysis Hydrolysis (Acid/Base) Norfenfluramine->Hydrolysis H₂O Degradant1 Oxidative Degradants (e.g., Imine, Ketone) Oxidation->Degradant1 Degradant2 Photolytic Degradants (e.g., Ring-opened products) Photolysis->Degradant2 Degradant3 Thermal Degradants (e.g., Deaminated products) Thermal->Degradant3 Degradant4 Hydrolytic Degradants Hydrolysis->Degradant4

Caption: Potential degradation pathways of (+)-norfenfluramine.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_validation Method Validation & Data Analysis Start Obtain (+)-Norfenfluramine Sample Forced_Degradation Perform Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) Start->Forced_Degradation Control Prepare Control Sample (Unstressed) Start->Control HPLC Inject Samples into HPLC Forced_Degradation->HPLC Control->HPLC Chromatogram Acquire Chromatograms HPLC->Chromatogram Peak_Analysis Analyze Peaks (Retention Time, Area) Chromatogram->Peak_Analysis Specificity Assess Specificity & Peak Purity Peak_Analysis->Specificity Validation Validate Method (Linearity, Accuracy, Precision) Specificity->Validation Report Generate Stability Report Validation->Report

Caption: Workflow for a forced degradation study.

Troubleshooting_Logic Start Unexpected Peak in HPLC? Check_Blank Is the peak present in the blank? Start->Check_Blank Solvent_Contamination Solvent/Reagent Contamination Check_Blank->Solvent_Contamination Yes Check_Control Is the peak present in the unstressed control? Check_Blank->Check_Control No Impurity Impurity in Starting Material Check_Control->Impurity Yes Degradation Degradation Product Check_Control->Degradation No Review_Storage Review Storage Conditions (Temp, Light, Moisture) Degradation->Review_Storage Review_Handling Review Sample Handling (Light/Air Exposure) Degradation->Review_Handling

Caption: Troubleshooting unexpected HPLC peaks.

References

Technical Support Center: Managing Cardiovascular Side Effects of (+)-Norfenfluramine in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for managing the cardiovascular side effects of (+)-norfenfluramine in preclinical animal studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary cardiovascular side effects associated with (+)-norfenfluramine administration in animal models?

A1: The primary cardiovascular side effects are valvular heart disease (VHD) and pulmonary arterial hypertension (PAH).[1][2] (+)-Norfenfluramine, the active metabolite of fenfluramine (B1217885), is a potent agonist of the serotonin (B10506) 5-HT2B receptor.[1][3] Activation of these receptors on cardiac valve interstitial cells and pulmonary artery smooth muscle cells leads to proliferative responses, resulting in fibrosis and thickening of the heart valves (valvulopathy) and remodeling of the pulmonary arteries.[1][2][4]

Q2: What is the underlying mechanism of (+)-norfenfluramine-induced cardiotoxicity?

A2: The cardiotoxicity is mediated through the activation of the 5-HT2B receptor.[1][3] This receptor is a G-protein coupled receptor that, upon activation by (+)-norfenfluramine, stimulates downstream signaling pathways, including the Transforming Growth Factor-β (TGF-β) pathway.[4][5] This leads to the differentiation of fibroblasts into myofibroblasts, which deposit excess extracellular matrix proteins like collagen, causing the fibrotic lesions characteristic of VHD and PAH.[4][6]

Q3: How can these cardiovascular side effects be mitigated or prevented in an experimental setting?

A3: Co-administration of a selective 5-HT2B receptor antagonist is the most effective strategy to prevent or mitigate these side effects.[7] Antagonists block the binding of (+)-norfenfluramine to the 5-HT2B receptor, thereby inhibiting the downstream fibrotic signaling cascade.[7]

Q4: What are the early signs of cardiotoxicity to monitor for in animal subjects?

A4: Early detection is critical. For pulmonary hypertension, researchers should monitor for increased right ventricular systolic pressure (RVSP), which can be estimated non-invasively via echocardiography by measuring the pulmonary artery acceleration time (PAT). For valvular heart disease, serial echocardiography can detect thickening of the valve leaflets and the development of valvular regurgitation.

Q5: Are there specific 5-HT2B antagonists that have been successfully used in animal models?

A5: Yes. For example, PRX-08066 has been shown to be a potent and selective 5-HT2B antagonist that is highly effective in reducing pulmonary arterial hypertension and right ventricular hypertrophy in a rat model. Another compound, cyproheptadine (B85728), has also been shown to prevent the development of drug-induced valvulopathy in rats.[7]

Troubleshooting Guides

Issue 1: Animal exhibits signs of pulmonary arterial hypertension (PAH).
  • Symptoms: Increased right ventricular systolic pressure (RVSP) measured via right heart catheterization or estimated by echocardiography, right ventricular hypertrophy (RVH) observed via imaging or post-mortem analysis.

  • Immediate Action:

    • Confirm the diagnosis using echocardiography to assess RV function and estimate pulmonary artery pressure.

    • Consider reducing the dose of (+)-norfenfluramine if the experimental design permits.

  • Prophylactic/Management Strategy:

    • Co-administer a selective 5-HT2B antagonist, such as PRX-08066. This has been shown to significantly attenuate the elevation in pulmonary artery pressure and reduce right ventricular hypertrophy.

Issue 2: Evidence of valvular heart disease (VHD) is detected.
  • Symptoms: Thickening of mitral or aortic valve leaflets and/or valvular regurgitation detected by echocardiography. Histological analysis post-mortem reveals myofibroblast proliferation and collagen deposition on the valve leaflets.

  • Immediate Action:

    • Perform a comprehensive echocardiographic assessment to quantify the severity of valvular regurgitation and assess its impact on left ventricular function.

    • Document findings and consider excluding the animal from further (+)-norfenfluramine exposure if severe regurgitation is present, as this can lead to heart failure.

  • Prophylactic/Management Strategy:

    • The primary strategy is the co-administration of a 5-HT2B receptor antagonist. While specific quantitative data for reversing (+)-norfenfluramine-induced VHD is limited, studies on similar compounds (e.g., pergolide) show that 5-HT2B antagonists like cyproheptadine can prevent valvulopathy.[7] The mechanism is identical, and this approach is the most theoretically sound preventative measure.

Data Presentation

Table 1: Efficacy of 5-HT2B Antagonist PRX-08066 in a Rat Model of Monocrotaline-Induced Pulmonary Arterial Hypertension

ParameterControl (Vehicle)MCT + VehicleMCT + PRX-08066 (50 mg/kg)MCT + PRX-08066 (100 mg/kg)
Peak Pulmonary Artery Pressure (mmHg) 28.5 ± 1.245.3 ± 2.136.4 ± 1.9*34.1 ± 1.5
Right Ventricle / Body Weight (mg/g) 0.55 ± 0.021.15 ± 0.060.81 ± 0.040.75 ± 0.03
RV / (LV + Septum) Ratio 0.24 ± 0.010.51 ± 0.030.35 ± 0.02**0.32 ± 0.01
Medial Wall Thickening (%) 15.1 ± 0.839.8 ± 2.524.3 ± 1.7 22.1 ± 1.5

Data adapted from a study on monocrotaline (B1676716) (MCT)-induced PAH in rats, which mimics 5-HT2B-mediated pathology. *p < 0.05, **p < 0.01, ***p < 0.001 compared with MCT + Vehicle group.

Visualizations

G cluster_pathway Signaling Pathway of (+)-Norfenfluramine Cardiotoxicity NFN (+)-Norfenfluramine HT2BR 5-HT2B Receptor NFN->HT2BR Agonist Binding TGFB TGF-β Signaling (Smad2/3 Pathway) HT2BR->TGFB Activates Myo Fibroblast to Myofibroblast Transformation TGFB->Myo ECM Increased Extracellular Matrix (Collagen) Deposition Myo->ECM VHD Valvular Heart Disease (Valve Thickening) ECM->VHD PAH Pulmonary Arterial Hypertension (Vascular Remodeling) ECM->PAH Antagonist 5-HT2B Antagonist Antagonist->HT2BR Blocks Binding

Caption: Signaling pathway of (+)-norfenfluramine-induced cardiotoxicity.

G cluster_workflow Experimental Workflow for Managing Cardiotoxicity Start Start: Animal Acclimatization Baseline Baseline Assessment: - Echocardiography (Valves, RVSP) - Body Weight Start->Baseline Grouping Randomize into Treatment Groups Baseline->Grouping Group1 Group 1: Vehicle Control Grouping->Group1 Group2 Group 2: (+)-Norfenfluramine Grouping->Group2 Group3 Group 3: (+)-Norfenfluramine + 5-HT2B Antagonist Grouping->Group3 Dosing Chronic Dosing (e.g., 4-12 weeks) Group1->Dosing Group2->Dosing Group3->Dosing Monitoring Interim Monitoring: - Weekly Body Weight - Bi-weekly Echocardiography Dosing->Monitoring Endpoint Endpoint Assessment: - Final Echocardiography - Invasive Hemodynamics (PAP) - Sacrifice Monitoring->Endpoint Histo Post-Mortem Analysis: - Heart Weight (RVH assessment) - Histopathology (Masson's Trichrome) Endpoint->Histo End End: Data Analysis Histo->End

Caption: Workflow for a preclinical study assessing cardiotoxicity management.

Experimental Protocols

Protocol 1: Echocardiographic Assessment of Valvular Regurgitation and Pulmonary Artery Pressure (Rat/Mouse)
  • Animal Preparation: Anesthetize the animal (e.g., isoflurane (B1672236) 1-2%) and place it in a supine or left lateral decubitus position on a heating pad to maintain body temperature. Remove chest fur using a depilatory cream.

  • Imaging: Use a high-frequency ultrasound system (e.g., Vevo 2100) with an appropriate transducer (e.g., 30-40 MHz).

  • Valvular Assessment:

    • Obtain parasternal long-axis (PLAX) and short-axis (SAX) views of the heart.

    • Use 2D and M-mode to measure left ventricular dimensions and function.

    • Apply color Doppler flow imaging over the mitral and aortic valves to detect regurgitant jets.

    • Grade regurgitation severity based on the size and extent of the color jet.

    • Measure valve leaflet thickness from the PLAX view in diastole.

  • Pulmonary Artery Pressure (PAP) Estimation:

    • From the SAX view at the level of the aortic valve, obtain a clear view of the pulmonary artery.

    • Use pulsed-wave (PW) Doppler to measure blood flow velocity across the pulmonary valve.

    • Measure the Pulmonary Artery Acceleration Time (PAT) - the time from the onset of systolic flow to peak velocity. A shortened PAT is indicative of elevated PAP.

    • Calculate the ratio of PAT to ejection time (ET). A lower PAT/ET ratio also suggests higher PAP.

Protocol 2: Invasive Measurement of Right Ventricular Systolic Pressure (RVSP) in Mice
  • Animal Preparation: Anesthetize the mouse (e.g., ketamine/xylazine or isoflurane), intubate, and provide mechanical ventilation. Place the animal on a surgical board with a heating pad.

  • Catheterization:

    • Perform a small incision to expose the right jugular vein.

    • Carefully insert a 1.4F or smaller pressure-volume catheter (e.g., Millar) into the jugular vein.

    • Advance the catheter through the right atrium and into the right ventricle. Position is confirmed by observing the characteristic right ventricular pressure waveform on the data acquisition system.

  • Measurement:

    • Allow the pressure signal to stabilize for several minutes.

    • Record the right ventricular pressure waveform for a period of 5-10 minutes.

    • The peak of the waveform represents the Right Ventricular Systolic Pressure (RVSP), which is equivalent to the pulmonary artery systolic pressure in the absence of pulmonic stenosis.

  • Data Analysis: Analyze the recorded waveforms to determine the mean RVSP.

Protocol 3: Histological Assessment of Cardiac Valve Fibrosis (Masson's Trichrome Stain)
  • Tissue Preparation:

    • Following euthanasia and heart excision, fix the heart in 10% neutral buffered formalin for at least 24 hours. For improved staining, re-fixation in Bouin's solution for 1 hour at 56°C can be performed.

    • Process the tissue and embed in paraffin. Section the heart valves at a thickness of 5 µm.

  • Staining Procedure:

    • Deparaffinize sections and rehydrate through a series of graded alcohols to distilled water.

    • Stain nuclei with Weigert's iron hematoxylin (B73222) for 10 minutes.

    • Rinse in warm running tap water.

    • Stain with Biebrich scarlet-acid fuchsin solution for 10-15 minutes to stain muscle and cytoplasm red.

    • Rinse in distilled water.

    • Differentiate in a phosphomolybdic-phosphotungstic acid solution for 10-15 minutes.

    • Transfer directly to aniline (B41778) blue solution and stain for 5-10 minutes to stain collagen blue.

    • Rinse and differentiate in 1% acetic acid solution for 2-5 minutes.

    • Dehydrate quickly through graded alcohols, clear with xylene, and mount with a resinous mounting medium.

  • Analysis:

    • Examine the valve leaflets under a microscope.

    • Fibrotic areas will be indicated by the blue-stained collagen.

    • Quantify the fibrotic area using image analysis software (e.g., ImageJ) by measuring the ratio of the blue-stained area to the total valve leaflet area.

References

Interpreting variable results in (+)-norfenfluramine experiments

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (+)-Norfenfluramine Experiments

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (+)-norfenfluramine. The information aims to clarify common sources of variability in experimental results and offer solutions to potential issues.

Frequently Asked Questions (FAQs)

Q1: What is (+)-norfenfluramine and how is it related to fenfluramine (B1217885)?

(+)-Norfenfluramine is the major active metabolite of (+)-fenfluramine (also known as dexfenfluramine)[1][2]. Fenfluramine undergoes N-deethylation in the body to form norfenfluramine[2]. It is a racemic mixture of two enantiomers, dexnorfenfluramine and levonorfenfluramine, which can have different pharmacological activities[1].

Q2: What is the primary mechanism of action of (+)-norfenfluramine?

(+)-Norfenfluramine acts as a serotonin-norepinephrine releasing agent (SNRA)[1]. It stimulates the release of serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE) from neurons[2]. Additionally, it is a potent agonist at several serotonin receptors, particularly the 5-HT2A, 5-HT2B, and 5-HT2C subtypes[1][3].

Q3: Why do I see different potencies of (+)-norfenfluramine reported in the literature?

Reported potencies can vary due to several factors:

  • Enantiomeric Composition: The specific enantiomer used ((+)- or (-)-norfenfluramine) can significantly impact activity, with the d-enantiomer often being more potent[4][5].

  • Experimental System: Results can differ between in vitro assays (e.g., synaptosomes, cell lines expressing specific receptors) and in vivo models due to factors like metabolism and tissue distribution[2][6].

  • Receptor Subtype: The potency of (+)-norfenfluramine is highly dependent on the specific receptor subtype being investigated. For example, it has high affinity for 5-HT2B receptors[3][7].

  • Assay Conditions: Variations in experimental protocols, such as incubation times, buffer composition, and the specific radioligand or functional readout used, can all influence the measured potency.

Q4: What are the main safety concerns associated with (+)-norfenfluramine?

The primary safety concern is the risk of cardiovascular side effects, including valvular heart disease and pulmonary arterial hypertension[8][9][10]. This is strongly linked to the potent agonist activity of (+)-norfenfluramine at 5-HT2B receptors on heart valves, which can stimulate fibroblast proliferation and lead to cardiac fibrosis[1][11][12].

Q5: How does the metabolism of (+)-norfenfluramine vary between species?

While norfenfluramine (B1679916) is a major metabolite in humans, the overall metabolic profile of fenfluramine can differ across species. For instance, rat and dog liver microsomes have been shown to produce a greater number of metabolites compared to human liver microsomes[13]. These differences in metabolism can lead to variable results in preclinical animal studies.

Troubleshooting Guide

Issue 1: Inconsistent Neurotransmitter Release Assay Results

Potential Causes:

  • Variability in Synaptosome Preparation: The purity and viability of synaptosomes can greatly affect neurotransmitter uptake and release.

  • Different Neurotransmitter Pools: (+)-Norfenfluramine primarily acts on the cytoplasmic pool of neurotransmitters. If your protocol favors vesicular storage, the observed release may be diminished[6].

  • Calcium Dependence: The release of serotonin induced by (+)-norfenfluramine is partially calcium-dependent, while dopamine (B1211576) release is largely calcium-independent at lower concentrations[6]. Ensure your buffer's calcium concentration is consistent.

  • Transporter Interactions: The release of norepinephrine and dopamine by (+)-norfenfluramine can be mediated by the norepinephrine transporter (NET). Co-incubation with NET inhibitors can affect the results[2].

Troubleshooting Steps:

  • Standardize Synaptosome Preparation: Use a consistent protocol for synaptosome isolation and assess their viability (e.g., with a lactate (B86563) dehydrogenase assay).

  • Consider Pre-treatment: To specifically study the vesicular pool, pre-treat synaptosomes with a substance like reserpine (B192253) to deplete the cytoplasmic pool[6].

  • Control Calcium Levels: Carefully control and report the calcium concentration in your experimental buffer.

  • Investigate Transporter Involvement: Use selective uptake inhibitors (e.g., nisoxetine (B1678948) for NET) to determine the contribution of specific transporters to the observed neurotransmitter release[2].

Issue 2: Lower than Expected Potency in Receptor Binding or Functional Assays

Potential Causes:

  • Incorrect Enantiomer: Ensure you are using the correct stereoisomer of norfenfluramine for your target, as potency can differ significantly between enantiomers[4][5].

  • Receptor Desensitization: Prolonged exposure to an agonist can lead to receptor desensitization or downregulation, resulting in a reduced response.

  • Assay Interference: Components of your assay medium could be interfering with the binding of (+)-norfenfluramine to its target receptor.

  • Cell Line Variability: If using a recombinant cell line, the level of receptor expression can fluctuate between passages, affecting the magnitude of the response.

Troubleshooting Steps:

  • Verify Compound Identity: Confirm the identity and purity of your (+)-norfenfluramine stock using appropriate analytical techniques.

  • Optimize Incubation Time: Perform time-course experiments to determine the optimal incubation time that maximizes the response before significant desensitization occurs.

  • Assess for Interference: Run control experiments to check if any components of your assay buffer or vehicle are affecting the results.

  • Monitor Receptor Expression: Regularly check the expression level of the target receptor in your cell line (e.g., via qPCR or western blot).

Data Presentation

Table 1: In Vitro Potency of Fenfluramine and Norfenfluramine Enantiomers for Neurotransmitter Release

CompoundNeurotransmitterEC50 (nM)
(+)-Fenfluramine[3H]5-HT52[2]
(-)-Fenfluramine[3H]5-HT147[2]
(+)-Norfenfluramine [3H]5-HT 59[2]
(-)-Norfenfluramine[3H]5-HT287[2]
(+)-Fenfluramine[3H]NE302[2]
(+)-Norfenfluramine [3H]NE 73[2]

Table 2: Binding Affinity (Ki, nM) of Norfenfluramine for Serotonin Receptor Subtypes

Receptor Subtype(+/-)-Norfenfluramine(+)-Norfenfluramine(-)-Norfenfluramine
5-HT2AModerate Affinity[3]--
5-HT2BHigh Affinity[3][7]High Affinity[11][12]High Affinity[11][12]
5-HT2CHigh Affinity[3]Moderate Potency[14]-

Table 3: Antiseizure Activity of Fenfluramine and Norfenfluramine Enantiomers in Mice (Maximal Electroshock Model)

CompoundED50 (mg/kg)
d,l-Fenfluramine8.1-10.7[5]
d-Fenfluramine8.4[15]
l-Fenfluramine13.4[15]
d,l-Norfenfluramine5.1-14.8[5][16]
d-Norfenfluramine Dose-limiting neurotoxicity [15]
l-Norfenfluramine 10.2 [15]

Visualizations

Fenfluramine_Metabolism Fenfluramine (+)-Fenfluramine Metabolism N-deethylation (CYP2D6, CYP1A2, CYP2C19, CYP2B6) Fenfluramine->Metabolism Norfenfluramine (+)-Norfenfluramine Metabolism->Norfenfluramine

Caption: Metabolic conversion of (+)-fenfluramine to (+)-norfenfluramine.

Norfenfluramine_Signaling_Pathway cluster_membrane Cell Membrane Receptor 5-HT2B Receptor G_protein Gq/11 Receptor->G_protein Activation Norfenfluramine (+)-Norfenfluramine Norfenfluramine->Receptor Agonist Binding PLC Phospholipase C G_protein->PLC Activation IP3_DAG IP3 & DAG PLC->IP3_DAG Hydrolysis of PIP2 Ca_release Intracellular Ca2+ Release IP3_DAG->Ca_release MAPK_cascade MAPK Cascade IP3_DAG->MAPK_cascade Cellular_response Fibroblast Proliferation (Cardiac Fibrosis) MAPK_cascade->Cellular_response

Caption: 5-HT2B receptor signaling cascade activated by (+)-norfenfluramine.

Experimental_Workflow start Start: Synaptosome Preparation preload Preload with [3H]Neurotransmitter start->preload wash Superfusion/Wash (to remove excess label) preload->wash stimulate Expose to (+)-Norfenfluramine wash->stimulate collect Collect SuperfusateFractions stimulate->collect quantify Quantify [3H] Release (Scintillation Counting) collect->quantify analyze Data Analysis (Dose-Response Curve) quantify->analyze end End analyze->end

Caption: General workflow for a neurotransmitter release assay.

References

Technical Support Center: Adjusting for Metabolic Conversion of Fenfluramine to Norfenfluramine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with fenfluramine (B1217885) and its active metabolite, norfenfluramine (B1679916).

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway of fenfluramine?

Fenfluramine (FFA) is extensively metabolized in the liver to its major active metabolite, norfenfluramine (norFFA), through N-de-ethylation.[1][2] This conversion is primarily mediated by several cytochrome P450 (CYP) enzymes.

Q2: Which CYP450 enzymes are responsible for the conversion of fenfluramine to norfenfluramine?

The primary CYP450 enzymes involved in the metabolism of fenfluramine to norfenfluramine are CYP1A2, CYP2B6, and CYP2D6.[1][3] Secondary contributions are made by CYP2C9, CYP2C19, and CYP3A4.[1][4]

Q3: Why is it crucial to measure both fenfluramine and norfenfluramine in experimental studies?

Norfenfluramine is not an inactive byproduct; it is a pharmacologically active metabolite with its own distinct profile.[5][6] Norfenfluramine is also a potent serotonin-norepinephrine releasing agent and a 5-HT2 receptor agonist.[5] In some cases, the pharmacological activity of norfenfluramine may be more potent than the parent drug, fenfluramine.[5] Therefore, to accurately interpret experimental results, it is essential to quantify both compounds.

Q4: How do the pharmacokinetics of fenfluramine and norfenfluramine differ?

Norfenfluramine generally has a longer elimination half-life (24-48 hours) compared to fenfluramine (around 20 hours).[1] Following oral administration of fenfluramine, peak plasma concentrations of norfenfluramine are typically reached later than those of fenfluramine.[7] Both compounds demonstrate extensive brain penetration.[8]

Q5: Are there known drug-drug interactions that can affect the metabolic conversion of fenfluramine?

Yes, co-administration of drugs that inhibit the primary metabolizing CYP enzymes can significantly alter the ratio of fenfluramine to norfenfluramine. For example, stiripentol, an inhibitor of CYP2C19, CYP3A4, and CYP2D6, can lead to increased fenfluramine and decreased norfenfluramine plasma concentrations.[1][3]

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of Fenfluramine and Norfenfluramine

ParameterFenfluramine (FFA)Norfenfluramine (norFFA)Reference(s)
Elimination Half-Life~20 hours24-48 hours[1]
Time to Peak Plasma Concentration (Tmax)3-5 hoursLonger than FFA[1][7]
Protein Binding~50%~50%[1]

Table 2: Impact of Co-administered Stiripentol on Fenfluramine and Norfenfluramine Plasma Levels

ConditionChange in Fenfluramine LevelsChange in Norfenfluramine LevelsReference(s)
Co-administration with StiripentolIncreasedDecreased[1][3]

Experimental Protocols

Protocol 1: Quantification of Fenfluramine and Norfenfluramine in Plasma by LC-MS/MS

This protocol provides a general framework for the analysis of fenfluramine and norfenfluramine in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 300 µL of acetonitrile (B52724) containing an internal standard (e.g., deuterated fenfluramine and norfenfluramine).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis

  • LC Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start with 95% A, ramp to 5% A over 5 minutes, hold for 1 minute, and return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • MRM Transitions:

    • Fenfluramine: Precursor ion > Product ion (specific m/z values to be optimized based on instrumentation).

    • Norfenfluramine: Precursor ion > Product ion (specific m/z values to be optimized based on instrumentation).

    • Internal Standard: Corresponding transitions for the deuterated analogs.

3. Data Analysis

  • Quantify the peak areas for fenfluramine, norfenfluramine, and the internal standards.

  • Calculate the concentration of each analyte using a standard curve prepared in a blank matrix.

Protocol 2: In Vitro Metabolism of Fenfluramine using Human Liver Microsomes

This protocol outlines a method to study the in vitro conversion of fenfluramine to norfenfluramine.

1. Incubation

  • Prepare an incubation mixture containing:

    • Human liver microsomes (e.g., 0.5 mg/mL protein).

    • Fenfluramine (e.g., 1 µM).

    • NADPH regenerating system (to initiate the reaction).

    • Phosphate buffer (pH 7.4).

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the NADPH regenerating system.

  • Incubate at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

  • Stop the reaction by adding an equal volume of ice-cold acetonitrile.

2. Sample Processing and Analysis

  • Centrifuge the mixture to pellet the precipitated protein.

  • Analyze the supernatant for the disappearance of fenfluramine and the formation of norfenfluramine using the LC-MS/MS method described in Protocol 1.

3. Data Analysis

  • Plot the concentration of fenfluramine and norfenfluramine over time.

  • Calculate the rate of metabolism of fenfluramine and the formation of norfenfluramine.

Troubleshooting Guides

Issue 1: Poor Peak Shape or Tailing in LC-MS/MS Analysis

  • Possible Cause 1: Column Contamination: Residual matrix components may accumulate on the column.

    • Solution: Wash the column with a strong solvent (e.g., 100% acetonitrile or isopropanol). If the problem persists, replace the column.

  • Possible Cause 2: Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state and peak shape of basic compounds like fenfluramine and norfenfluramine.

    • Solution: Ensure the mobile phase pH is acidic (e.g., using 0.1% formic acid) to promote protonation and improve peak shape.

  • Possible Cause 3: Secondary Interactions with the Stationary Phase: The analytes may be interacting with active sites on the silica (B1680970) backbone of the C18 column.

    • Solution: Consider using a column with end-capping or a different stationary phase chemistry.

Issue 2: Low Recovery During Sample Preparation

  • Possible Cause 1: Inefficient Protein Precipitation: The protein precipitation may be incomplete, leading to loss of analyte in the protein pellet.

    • Solution: Ensure the ratio of acetonitrile to plasma is at least 3:1. Vortex thoroughly and ensure the centrifugation is adequate to pellet all precipitated protein.

  • Possible Cause 2: Analyte Adsorption to Labware: Fenfluramine and norfenfluramine can be "sticky" and adsorb to plastic surfaces.

    • Solution: Use low-adsorption microcentrifuge tubes and pipette tips. Consider silanizing glassware if used.

  • Possible Cause 3: Incomplete Reconstitution: The dried extract may not be fully redissolved in the mobile phase.

    • Solution: Vortex the reconstituted sample for an extended period and consider using a mobile phase with a higher organic content for reconstitution.

Issue 3: High Variability in In Vitro Metabolism Assay

  • Possible Cause 1: Inconsistent Microsomal Activity: The activity of human liver microsomes can vary between lots and with storage conditions.

    • Solution: Aliquot microsomes upon receipt and store them at -80°C. Avoid repeated freeze-thaw cycles. Qualify each new lot of microsomes before use in critical experiments.

  • Possible Cause 2: Instability of NADPH: The NADPH regenerating system can lose activity over time.

    • Solution: Prepare the NADPH regenerating system fresh for each experiment.

  • Possible Cause 3: Time-dependent Inhibition: Fenfluramine or its metabolites may be inhibiting the CYP enzymes over the course of the incubation.

    • Solution: Perform incubations at multiple time points and at different initial concentrations of fenfluramine to assess for time-dependent inhibition.

Visualizations

Fenfluramine_Metabolism Fenfluramine Fenfluramine (FFA) Norfenfluramine Norfenfluramine (norFFA) Fenfluramine->Norfenfluramine N-de-ethylation CYPs CYP1A2, CYP2B6, CYP2D6 (Primary) CYP2C9, CYP2C19, CYP3A4 (Secondary) CYPs->Fenfluramine

Caption: Metabolic conversion of fenfluramine to norfenfluramine.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma_Sample Plasma Sample Protein_Precipitation Protein Precipitation (Acetonitrile) Plasma_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation Supernatant_Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Analysis Data_Analysis MS_Detection->Data_Analysis Quantification

Caption: Analytical workflow for fenfluramine and norfenfluramine.

Troubleshooting_Logic Start Unexpected Result in LC-MS/MS Data Check_Peak_Shape Poor Peak Shape? Start->Check_Peak_Shape Check_Recovery Low Analyte Recovery? Check_Peak_Shape->Check_Recovery No Column_Contamination Column Contamination? Check_Peak_Shape->Column_Contamination Yes Check_Variability High Data Variability? Check_Recovery->Check_Variability No Inefficient_Precipitation Inefficient Precipitation? Check_Recovery->Inefficient_Precipitation Yes Inconsistent_Microsomes Inconsistent Microsome Activity? Check_Variability->Inconsistent_Microsomes Yes Wash_Column Action: Wash/Replace Column Column_Contamination->Wash_Column Yes Mobile_Phase_pH Mobile Phase pH Correct? Column_Contamination->Mobile_Phase_pH No Adjust_pH Action: Adjust Mobile Phase pH Mobile_Phase_pH->Adjust_pH No Optimize_Precipitation Action: Optimize Precipitation Protocol Inefficient_Precipitation->Optimize_Precipitation Yes Analyte_Adsorption Analyte Adsorption? Inefficient_Precipitation->Analyte_Adsorption No Use_Low_Adsorption_Ware Action: Use Low-Adsorption Labware Analyte_Adsorption->Use_Low_Adsorption_Ware Yes Qualify_Microsomes Action: Qualify New Microsome Lots Inconsistent_Microsomes->Qualify_Microsomes Yes

Caption: Troubleshooting logic for LC-MS/MS analysis.

References

Technical Support Center: Quantification of Low Concentrations of (+)-Norfenfluramine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the quantification of low concentrations of (+)-norfenfluramine.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for quantifying low concentrations of (+)-norfenfluramine?

A1: The most common and highly sensitive method for quantifying low concentrations of (+)-norfenfluramine in biological matrices is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[1][2] This technique offers high selectivity and sensitivity, which is crucial for detecting the low levels often present in clinical and preclinical samples.[2] Other methods that have been used include High-Performance Liquid Chromatography with fluorescence detection (HPLC-FL) after derivatization and Gas Chromatography (GC) with nitrogen-specific detection.[3][4]

Q2: What are the expected Lower Limits of Quantification (LLOQ) for (+)-norfenfluramine in different biological matrices?

A2: The LLOQ for (+)-norfenfluramine can vary depending on the analytical method, instrument sensitivity, and the biological matrix being analyzed. For LC-MS/MS methods, LLOQs in the low ng/mL to pg/mL range are achievable. For instance, a validated LC-MS/MS method for human plasma reported an LLOQ of 0.82 ng/mL.[1] In hair analysis using HPLC-FL, a detection limit of 16 pg/mg has been reported.[3] For brain tissue, achieving a low LLOQ is critical due to small sample sizes, and methods have been developed to reach concentrations as low as 2.34 ng/mL in mouse plasma, which can be adapted for brain homogenates.[5]

Q3: What are the primary challenges encountered when quantifying low concentrations of (+)-norfenfluramine?

A3: The primary challenges include:

  • Matrix Effects: Co-eluting endogenous components from the biological matrix (e.g., phospholipids (B1166683), salts, proteins) can suppress or enhance the ionization of (+)-norfenfluramine in the mass spectrometer, leading to inaccurate and irreproducible results.[2][6][7]

  • Low Concentrations: As a metabolite, (+)-norfenfluramine is often present at very low concentrations, requiring highly sensitive analytical methods and efficient sample extraction and concentration steps.

  • Sample Preparation: Inefficient extraction from complex matrices like brain tissue or plasma can lead to low recovery and variability.[2] Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[2]

  • Analyte Stability: The stability of (+)-norfenfluramine in biological samples during collection, storage, and analysis is crucial for accurate quantification.[8][9] Factors like temperature, pH, and freeze-thaw cycles can affect its concentration.[9][10]

Q4: How can matrix effects be minimized?

A4: Several strategies can be employed to minimize matrix effects:

  • Effective Sample Preparation: Use of techniques like Supported Liquid Extraction (SLE) or Solid Phase Extraction (SPE) can more effectively remove interfering matrix components compared to simple protein precipitation.[2]

  • Chromatographic Separation: Optimizing the HPLC or UHPLC method to achieve good separation between (+)-norfenfluramine and co-eluting matrix components is critical.

  • Use of Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction during data analysis.

  • Matrix-Matched Calibrants and Quality Controls: Preparing calibration standards and quality control samples in the same biological matrix as the study samples helps to compensate for consistent matrix effects.

Troubleshooting Guides

Problem Probable Cause(s) Recommended Solution(s)
Low Signal Intensity / Poor Sensitivity 1. Inefficient extraction and recovery of (+)-norfenfluramine. 2. Suboptimal mass spectrometer settings. 3. Significant ion suppression due to matrix effects.[2][7] 4. Degradation of the analyte during sample processing or storage.[9]1. Optimize the sample preparation method (e.g., change extraction solvent, pH, or switch from PPT to LLE or SPE).[2] 2. Tune the mass spectrometer specifically for (+)-norfenfluramine to optimize parameters like collision energy and cone voltage. 3. Improve sample cleanup to remove interfering phospholipids and other matrix components.[2] Consider a different chromatographic column or mobile phase to improve separation. 4. Evaluate the stability of (+)-norfenfluramine under your specific sample handling and storage conditions.[8]
High Variability in Results / Poor Reproducibility 1. Inconsistent sample preparation technique. 2. Variable matrix effects between different samples or batches.[6] 3. Instrument instability. 4. Inconsistent handling of samples (e.g., variable freeze-thaw cycles).[10]1. Ensure consistent and precise execution of the sample preparation protocol. Automation can help reduce variability.[2] 2. Use a stable isotope-labeled internal standard to compensate for variability in matrix effects and recovery. Prepare matrix-matched calibrators and QCs. 3. Perform regular instrument maintenance and calibration. Monitor system suitability throughout the analytical run. 4. Standardize all sample handling procedures, minimizing freeze-thaw cycles.
Peak Tailing or Splitting in Chromatogram 1. Poorly optimized chromatographic conditions (e.g., mobile phase pH, column chemistry). 2. Column degradation or contamination. 3. Co-elution with an interfering substance.1. Adjust the mobile phase composition and pH. Experiment with different analytical columns (e.g., C18, biphenyl). 2. Flush the column with a strong solvent or replace it if necessary. 3. Review the mass spectrometry data for co-eluting interferences and adjust the chromatographic method to improve resolution.
Inaccurate Quantification (Bias) 1. Calibration curve prepared in a different matrix than the samples. 2. Use of an inappropriate internal standard. 3. Analyte degradation in stock or working solutions. 4. Non-linear detector response at the concentrations being measured.1. Prepare calibration standards in the same biological matrix as the unknown samples (matrix-matched calibration). 2. Ideally, use a stable isotope-labeled version of (+)-norfenfluramine as the internal standard. 3. Regularly check the stability and purity of standard solutions. 4. Evaluate the linearity of the assay over the entire concentration range and use appropriate weighting for the calibration curve regression.

Quantitative Data Summary

Table 1: Reported Lower Limits of Quantification (LLOQ) for (+)-Norfenfluramine

Analytical MethodMatrixLLOQReference
LC-MS/MSHuman Plasma0.82 ng/mL[1]
LC-MS/MSMouse Plasma2.34 ng/mL[5]
HPLC-FLHuman Hair16 pg/mg (LOD)[3]
GC-NPDPlasma2.5 ng/mL[4]

Table 2: Comparison of Sample Preparation Techniques

TechniquePrincipleAdvantagesDisadvantages
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile) to precipitate proteins.[5][11]Simple, fast, and inexpensive.May not effectively remove other matrix components like phospholipids, leading to significant matrix effects.[2]
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.Cleaner extracts than PPT, removing more interfering substances.More time-consuming and requires larger volumes of organic solvents.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.Provides the cleanest extracts, significantly reducing matrix effects. Can be automated.[2]More expensive and requires method development to optimize the sorbent and elution conditions.
Supported Liquid Extraction (SLE) A form of LLE where the aqueous sample is absorbed onto an inert solid support.Simpler and faster than traditional LLE, with good recovery and reduced matrix effects.[2] Amenable to automation.[2]May be more costly than PPT or LLE.

Experimental Protocols

1. LC-MS/MS Method for (+)-Norfenfluramine in Human Plasma

  • Sample Preparation (Protein Precipitation): [5][12]

    • To 50 µL of plasma sample, add an internal standard solution.

    • Add 150 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

    • Vortex mix the samples.

    • Centrifuge at 4000 rpm for 15 minutes at 4°C.

    • Transfer the supernatant to a clean vial for analysis.

  • Liquid Chromatography:

    • Column: Reversed-phase C18 column.[1]

    • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid.[12]

    • Flow Rate: 0.4 - 0.6 mL/min.[12][13]

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI) in positive mode.[5]

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for (+)-norfenfluramine and its internal standard.

2. HPLC-FL Method for (+)-Norfenfluramine in Hair

  • Sample Preparation (Solvent Extraction and Derivatization): [3]

    • Wash and cut hair segments.

    • Extract with methanol (B129727) using ultrasonication for 1 hour at room temperature.

    • Evaporate the extract to dryness.

    • Reconstitute and derivatize the residue with a fluorescent reagent (e.g., 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride).

  • High-Performance Liquid Chromatography:

    • Column: ODS (C18) column.[3]

    • Mobile Phase: Acetonitrile and water (e.g., 65:35, v/v).[3]

  • Fluorescence Detection:

    • Excitation Wavelength: 325 nm.[3]

    • Emission Wavelength: 430 nm.[3]

Visualizations

Experimental_Workflow cluster_sample_collection Sample Collection & Storage cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Brain, etc.) Storage Store at -20°C or -80°C Sample->Storage Add_IS Add Internal Standard Storage->Add_IS Extraction Extraction (PPT, LLE, or SPE) Add_IS->Extraction Centrifuge Centrifugation / Evaporation Extraction->Centrifuge Reconstitute Reconstitution Centrifuge->Reconstitute Injection Inject into LC-MS/MS Reconstitute->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: General experimental workflow for the quantification of (+)-norfenfluramine.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions Problem Inaccurate or Irreproducible Results Matrix_Effects Matrix Effects Problem->Matrix_Effects Sample_Prep Poor Sample Prep Problem->Sample_Prep Stability Analyte Instability Problem->Stability Instrument Instrument Issues Problem->Instrument Improve_Cleanup Improve Sample Cleanup (e.g., use SPE) Matrix_Effects->Improve_Cleanup Optimize_Chroma Optimize Chromatography Matrix_Effects->Optimize_Chroma Use_SIL_IS Use SIL-IS Matrix_Effects->Use_SIL_IS Optimize_Prep Optimize Extraction Sample_Prep->Optimize_Prep Validate_Stability Validate Stability Stability->Validate_Stability Instrument_Maint Instrument Maintenance Instrument->Instrument_Maint

Caption: Troubleshooting logic for common issues in (+)-norfenfluramine analysis.

References

Validation & Comparative

A Comparative Analysis of the Potency of (+)-Norfenfluramine and (+)-Fenfluramine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, a nuanced understanding of the pharmacological profiles of parent drugs and their active metabolites is paramount. This guide provides a detailed comparison of the potency of (+)-fenfluramine and its primary active metabolite, (+)-norfenfluramine. While both compounds are recognized for their serotonergic activity, they exhibit distinct potencies and mechanisms of action that are critical for targeted therapeutic development.

Executive Summary

(+)-Norfenfluramine, the N-de-ethylated metabolite of (+)-fenfluramine, generally demonstrates greater potency as an agonist at serotonin (B10506) 5-HT2 receptor subtypes, particularly 5-HT2B and 5-HT2C, compared to its parent compound.[1][2][3] In contrast, (+)-fenfluramine is a more potent serotonin releasing agent.[4] The anticonvulsant effects observed in various models are often attributed more significantly to the actions of (+)-norfenfluramine.[5][6][7][8] This comparison synthesizes key experimental findings to elucidate these differences.

Quantitative Comparison of Potency

The following tables summarize the quantitative data on the anticonvulsant potency and receptor activation of (+)-fenfluramine and (+)-norfenfluramine.

Table 1: Anticonvulsant Potency in Rodent Models

CompoundSeizure ModelSpeciesMetricValueReference
(+)-FenfluramineMaximal Electroshock (MES)MouseED505.1 - 14.8 mg/kg[6][7][8]
l-NorfenfluramineMaximal Electroshock (MES)MouseED505.1 - 14.8 mg/kg[6][7][8]
d-NorfenfluramineMaximal Electroshock (MES)MouseED50> d-fenfluramine[5]
l-FenfluramineAudiogenic Seizure (DBA/2)MouseED5017.7 mg/kg[6][7][8]
l-NorfenfluramineAudiogenic Seizure (DBA/2)MouseED501.2 mg/kg[6][7][8]
l-FenfluramineAudiogenic Seizure (DBA/2)MouseBrain EC5025,400 ng/g[6][7][8]
l-NorfenfluramineAudiogenic Seizure (DBA/2)MouseBrain EC501,940 ng/g[6][7][8]

Table 2: 5-HT Receptor Activation

CompoundReceptor SubtypeMetricValueReference
(+)-Fenfluramine5-HT2CPotency~20-fold less potent than (+)-norfenfluramine[9]
(+)-Norfenfluramine5-HT2CKact< 20 nM[9]
(+)-Norfenfluramine5-HT2BAffinityHigh[2]
(+)-Fenfluramine5-HT2BAffinityWeak[2]
(+)-Norfenfluramine5-HT2AAffinityModerate[2]
(+)-Fenfluramine5-HT2AAffinityWeak[2]

Experimental Protocols

Maximal Electroshock (MES) Seizure Model

The MES test is a widely used preclinical model to evaluate the efficacy of potential anticonvulsant drugs.

  • Animal Model: Male albino mice or rats.

  • Procedure: A maximal seizure is induced by applying an electrical stimulus (typically 50-60 Hz, 0.2-1.0 seconds duration) via corneal or auricular electrodes. The endpoint is the abolition of the tonic hindlimb extension phase of the seizure.

  • Drug Administration: Test compounds are administered intraperitoneally at various doses prior to the electrical stimulus, at the time of their peak effect.

  • Data Analysis: The median effective dose (ED50), the dose required to protect 50% of the animals from the tonic hindlimb extension, is calculated from the dose-response data.[5][7][10]

Audiogenic Seizure Model in DBA/2 Mice

DBA/2 mice are genetically susceptible to sound-induced (audiogenic) seizures, making them a valuable model for studying certain types of epilepsy.

  • Animal Model: DBA/2 mice, typically between 21 and 28 days of age when their susceptibility to audiogenic seizures is highest.

  • Procedure: Mice are placed in a sound-attenuating chamber and exposed to a high-intensity acoustic stimulus (e.g., an electric bell, 100-120 dB) for a fixed duration (e.g., 60 seconds). Seizure severity is scored based on the observed behaviors, including wild running, clonic seizures, tonic seizures, and respiratory arrest.

  • Drug Administration: Compounds are administered intraperitoneally at various doses before the acoustic stimulus.

  • Data Analysis: The ED50 is determined as the dose that prevents the tonic seizure phase in 50% of the mice.[6][7][8] Brain and plasma concentrations of the drugs are often measured at the time of testing to determine the median effective concentration (EC50).[6][7][8]

In Vitro Receptor Binding and Functional Assays

These assays are used to determine the affinity and functional activity of compounds at specific molecular targets.

  • Preparation: Cell lines stably expressing the human serotonin receptor subtypes (e.g., 5-HT2A, 5-HT2B, 5-HT2C) are used.

  • Binding Assays: Radioligand binding assays are performed to measure the affinity of the test compounds for the receptors. This involves incubating cell membranes expressing the receptor with a radiolabeled ligand and varying concentrations of the unlabeled test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, from which the equilibrium dissociation constant (Ki) is calculated.

  • Functional Assays: These assays measure the functional response of the cell upon receptor activation. For G-protein coupled receptors like the 5-HT2 subtypes, this can involve measuring the production of second messengers, such as inositol (B14025) phosphates or changes in intracellular calcium levels. The concentration of the agonist that produces 50% of the maximal response (EC50) and the maximal response itself (Emax) are determined to characterize the potency and efficacy of the compound.[2]

Signaling Pathways and Mechanisms of Action

The differential potencies of (+)-fenfluramine and (+)-norfenfluramine can be attributed to their distinct interactions with the serotonergic system.

Serotonin Release Mechanism

Both (+)-fenfluramine and (+)-norfenfluramine are serotonin releasing agents, meaning they interact with the serotonin transporter (SERT) to induce the non-vesicular release of serotonin from presynaptic neurons.[1] However, studies suggest that (+)-fenfluramine is more potent in this regard.[4]

cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft Fenfluramine (B1217885) Fenfluramine SERT SERT Fenfluramine->SERT Inhibits Reuptake VMAT2 VMAT2 Fenfluramine->VMAT2 Disrupts Storage Serotonin_cyto Cytoplasmic Serotonin SERT->Serotonin_cyto Serotonin_vesicle Serotonin Vesicles VMAT2->Serotonin_vesicle Serotonin_vesicle->Serotonin_cyto Release Serotonin_synapse Extracellular Serotonin Serotonin_cyto->Serotonin_synapse Reverse Transport (Release)

Caption: Mechanism of (+)-Fenfluramine-induced serotonin release.

Direct Receptor Agonism

A key difference lies in their direct activity at postsynaptic serotonin receptors. (+)-Norfenfluramine is a potent agonist at 5-HT2B and 5-HT2C receptors, while (+)-fenfluramine has weak affinity for these receptors.[1][2][3] The activation of 5-HT2C receptors is thought to contribute significantly to the anorectic and some of the anticonvulsant effects.[1][3] Conversely, activation of 5-HT2B receptors has been linked to adverse cardiovascular effects.[2][3]

cluster_postsynaptic Postsynaptic Neuron Norfenfluramine (B1679916) Norfenfluramine 5HT2C_Receptor 5-HT2C Receptor Norfenfluramine->5HT2C_Receptor Potent Agonist 5HT2B_Receptor 5-HT2B Receptor Norfenfluramine->5HT2B_Receptor Potent Agonist Signaling_Cascade Intracellular Signaling 5HT2C_Receptor->Signaling_Cascade 5HT2B_Receptor->Signaling_Cascade Neuronal_Response Therapeutic/Adverse Effects Signaling_Cascade->Neuronal_Response

Caption: Postsynaptic receptor agonism of (+)-Norfenfluramine.

Metabolic Conversion Workflow

The in vivo effects of (+)-fenfluramine are a composite of its own actions and those of its more potent metabolite, (+)-norfenfluramine. Understanding this metabolic conversion is crucial for interpreting pharmacological outcomes. Fenfluramine is metabolized in the liver primarily by cytochrome P450 enzymes (CYP1A2, CYP2B6, CYP2D6, CYP2C9, CYP2C19, and CYP3A4/5) to form norfenfluramine.[11]

Fenfluramine (+)-Fenfluramine (Administered Drug) Metabolism Hepatic Metabolism (CYP450 Enzymes) Fenfluramine->Metabolism Pharmacological_Effects Combined Pharmacological Effects Fenfluramine->Pharmacological_Effects Direct Action Norfenfluramine (+)-Norfenfluramine (Active Metabolite) Metabolism->Norfenfluramine Norfenfluramine->Pharmacological_Effects Potent Action

Caption: Metabolic conversion of (+)-Fenfluramine to (+)-Norfenfluramine.

Conclusion

The evidence strongly indicates that while (+)-fenfluramine and (+)-norfenfluramine are closely related pharmacologically, they possess distinct potency profiles. (+)-Fenfluramine acts as a primary serotonin releasing agent, whereas (+)-norfenfluramine exhibits greater potency as a direct agonist at 5-HT2B and 5-HT2C receptors. In the context of anticonvulsant activity, particularly in models like the audiogenic seizure-susceptible DBA/2 mouse, the metabolite (+)-norfenfluramine appears to be the more potent agent.[6][7][8] These differences are critical for the design and development of novel therapeutics, allowing for the optimization of desired pharmacological actions while potentially minimizing off-target effects. For instance, the development of compounds that selectively target specific serotonin receptor subtypes, informed by the structure-activity relationships of fenfluramine and its metabolites, could lead to more effective and safer treatments for conditions like epilepsy.

References

A Comparative Analysis of D-Norfenfluramine and L-Norfenfluramine Anticonvulsant Activity

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the differential anticonvulsant properties of d- and l-norfenfluramine, supported by experimental data and mechanistic insights.

The enantiomers of norfenfluramine (B1679916), d-norfenfluramine and l-norfenfluramine, both exhibit anticonvulsant properties, yet they display distinct profiles in terms of potency, toxicity, and efficacy across different seizure models. This guide provides a comprehensive comparison of their anticonvulsant activities, drawing upon key experimental findings to inform future research and development in antiseizure medications.

Quantitative Comparison of Anticonvulsant Activity

The anticonvulsant efficacy of d- and l-norfenfluramine has been evaluated in various rodent models of seizures, primarily the Maximal Electroshock (MES) test and the audiogenic seizure model in DBA/2 mice. The median effective dose (ED50), which represents the dose required to protect 50% of the animals from seizures, is a key metric for comparison.

Seizure ModelCompoundED50 (mg/kg)SpeciesReference
Maximal Electroshock (MES) d-NorfenfluramineMore potent than l-norfenfluramine, but caused dose-limiting neurotoxicity, preventing ED50 determination in rats.[1][2] In mice, ED50 was lower than l-norfenfluramine, but toxicity was higher.[3][4]Rat, Mouse[1][3]
l-Norfenfluramine10.2Rat[5][6]
5.1 - 14.8 (range for all enantiomers)Mouse[2][5][7][8]
Audiogenic Seizures (DBA/2 mice) d-NorfenfluramineNot specifically reported, but l-norfenfluramine was significantly more potent than fenfluramine (B1217885) enantiomers.Mouse
l-Norfenfluramine1.2Mouse[2][5][7][8]

Key Observations:

  • In the MES test, while d-norfenfluramine demonstrated higher potency, its utility was limited by significant neurotoxicity.[1][3][4]

  • l-Norfenfluramine emerged as a particularly potent anticonvulsant in the audiogenic seizure model, being approximately 9 times more potent than racemic fenfluramine and 15 times more potent than l-fenfluramine.[2][5][7][8] This suggests a potential therapeutic advantage in specific seizure types.

  • The l-enantiomers of both fenfluramine and norfenfluramine are considered potentially safer candidates for development as antiseizure medications due to the cardiovascular and metabolic adverse effects associated with the d-enantiomers.[1][2][8]

Experimental Protocols

The evaluation of anticonvulsant activity for d- and l-norfenfluramine predominantly relies on standardized rodent seizure models.

Maximal Electroshock (MES) Test

This widely used screening test assesses a compound's ability to prevent the tonic hindlimb extension phase of a maximal seizure induced by electrical stimulation.

Methodology:

  • Animal Model: Male CF-1 or Charles River mice (18-30 g) or Sprague-Dawley rats are commonly used.[3][4]

  • Drug Administration: The test compounds (d- and l-norfenfluramine) are administered intraperitoneally (i.p.) at various doses.[2][5][8]

  • Seizure Induction: A high-frequency electrical stimulus (e.g., 50-60 Hz, 0.8-1.0 ms (B15284909) duration, 1-2 s) is delivered via corneal or ear electrodes.

  • Endpoint: The presence or absence of a tonic hindlimb extension seizure is recorded. Protection is defined as the absence of this endpoint.

  • Data Analysis: The ED50 is calculated from the dose-response data at the time of peak effect.

Audiogenic Seizure Model (DBA/2 Mice)

DBA/2 mice are genetically susceptible to sound-induced (audiogenic) seizures, providing a model for generalized tonic-clonic seizures.

Methodology:

  • Animal Model: DBA/2 mice, typically between 21 and 30 days of age when their seizure susceptibility is highest.

  • Drug Administration: Test compounds are administered i.p. prior to seizure induction.[2][5][8]

  • Seizure Induction: Mice are placed in an acoustic chamber and exposed to a high-intensity sound stimulus (e.g., 110-120 dB) for a defined period (e.g., 60 seconds).

  • Endpoint: The occurrence of different seizure phases is observed and scored, with the primary endpoint often being the prevention of the tonic-clonic seizure.

  • Data Analysis: The ED50 is determined based on the percentage of animals protected at different doses.

Proposed Mechanism of Action and Signaling Pathways

The anticonvulsant effects of norfenfluramine enantiomers are believed to be mediated primarily through the serotonergic system.[9][10][11] While the precise mechanisms are still under investigation, several key molecular targets have been identified.

Key Signaling Components:

  • Serotonin (B10506) (5-HT) Receptors: Norfenfluramine and its parent compound, fenfluramine, act as agonists at multiple serotonin receptor subtypes. The anticonvulsant effects may involve interactions with 5-HT1D, 5-HT2A, and 5-HT2C receptors.[3][9]

  • Sigma-1 Receptor: Fenfluramine has also been shown to interact with the sigma-1 receptor, which may contribute to its antiseizure activity.[3][12]

  • Modulation of GABAergic and Glutamatergic Neurotransmission: By acting on the serotonergic system, norfenfluramine can indirectly modulate the balance between inhibitory (GABAergic) and excitatory (glutamatergic) neurotransmission, a key factor in seizure control.[10][11]

Below is a diagram illustrating the proposed experimental workflow for assessing the anticonvulsant activity of norfenfluramine enantiomers.

Anticonvulsant_Activity_Workflow cluster_0 Compound Preparation & Administration cluster_1 Animal Models cluster_2 Seizure Induction & Assessment cluster_3 Data Analysis & Outcome Compound d-Norfenfluramine or l-Norfenfluramine Dose Dose Formulation Compound->Dose Admin Intraperitoneal (i.p.) Administration Dose->Admin Rat Sprague-Dawley Rat Admin->Rat MES Mouse CF-1/Charles River Mouse Admin->Mouse MES DBA2 DBA/2 Mouse Admin->DBA2 Audiogenic MES Maximal Electroshock (MES) Test Rat->MES Mouse->MES Audio Audiogenic Seizure Test DBA2->Audio Observation Seizure Observation & Scoring MES->Observation Audio->Observation ED50 ED50 Calculation Observation->ED50 Toxicity Neurotoxicity Assessment Observation->Toxicity Comparison Efficacy & Safety Comparison ED50->Comparison Toxicity->Comparison

Caption: Experimental workflow for comparing the anticonvulsant activity of norfenfluramine enantiomers.

Below is a diagram illustrating the proposed signaling pathway for the anticonvulsant action of norfenfluramine.

Norfenfluramine_Signaling_Pathway cluster_receptors Receptor Interaction cluster_neurotransmission Modulation of Neurotransmission Norfenfluramine d/l-Norfenfluramine HT1D 5-HT1D Receptor Norfenfluramine->HT1D HT2A 5-HT2A Receptor Norfenfluramine->HT2A HT2C 5-HT2C Receptor Norfenfluramine->HT2C Sigma1 Sigma-1 Receptor Norfenfluramine->Sigma1 GABA Increased GABAergic (Inhibitory) Activity HT1D->GABA HT2A->GABA Glutamate Decreased Glutamatergic (Excitatory) Activity HT2C->Glutamate Sigma1->GABA Sigma1->Glutamate Anticonvulsant Anticonvulsant Effect GABA->Anticonvulsant Glutamate->Anticonvulsant

Caption: Proposed signaling pathways for the anticonvulsant effects of norfenfluramine enantiomers.

References

Validating the Antiseizure Effects of (+)-Norfenfluramine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of (+)-norfenfluramine's performance against other alternatives, supported by experimental data from various preclinical models.

For researchers and drug development professionals, this guide provides a comprehensive comparison of the antiseizure effects of (+)-norfenfluramine, the active metabolite of fenfluramine (B1217885). Fenfluramine is an approved treatment for seizures associated with rare epilepsy syndromes like Dravet syndrome and Lennox-Gastaut syndrome.[1][2][3] This guide summarizes quantitative data, details experimental protocols, and visualizes key pathways and workflows to offer a clear perspective on the validation of (+)-norfenfluramine's anticonvulsant properties.

Comparative Efficacy in Preclinical Seizure Models

(+)-Norfenfluramine has been evaluated in several preclinical models, demonstrating significant antiseizure activity. Its efficacy has been compared with its parent compound, fenfluramine, and their respective enantiomers.

Zebrafish Model of Dravet Syndrome

In a zebrafish scn1Lab mutant model of Dravet syndrome, (+)-norfenfluramine displayed significant antiepileptic effects.[4][5] This model is a valuable tool for studying the underlying mechanisms of Dravet syndrome and for high-throughput screening of potential treatments. The study highlighted that along with (+)-fenfluramine and (-)-fenfluramine, (+)-norfenfluramine is an active contributor to the clinical efficacy of fenfluramine.[4]

Rodent Models of Seizures

Studies in rodent models have provided further validation of (+)-norfenfluramine's antiseizure potential.

  • Maximal Electroshock (MES) Test: This model is used to identify compounds that prevent the spread of seizures. In both rats and mice, (+)-norfenfluramine was effective against MES-induced seizures.[6][7] However, its d-enantiomer, d-norfenfluramine, was found to cause dose-limiting neurotoxicity.[6][8]

  • Audiogenic Seizure Model: In the DBA/2 mouse model of audiogenic seizures, l-norfenfluramine, the enantiomer of (+)-norfenfluramine, showed high potency.[9][10] This suggests that the norfenfluramine (B1679916) metabolite is a key contributor to the antiseizure activity of the parent compound in this model.[11][12]

Quantitative Data Summary

The following tables summarize the quantitative data on the antiseizure potency of (+)-norfenfluramine and its comparators in different preclinical models.

Table 1: Median Effective Dose (ED₅₀) in the Maximal Electroshock (MES) Seizure Model

CompoundSpeciesED₅₀ (mg/kg)Reference
d,l-FenfluramineRatNot specified[6]
d-FenfluramineRatNot specified[6]
l-FenfluramineRatNot specified[6]
d-NorfenfluramineRatNot determined due to neurotoxicity[6]
l-NorfenfluramineRatNot specified[6]
d,l-FenfluramineMouse8.1 - 10.7[11]
d,l-NorfenfluramineMouse5.1 - 14.8[9][10][11]
d-FenfluramineMouseNot specified[8]
l-FenfluramineMouseNot specified[8]
d-NorfenfluramineMouseNot specified[8]
l-NorfenfluramineMouseNot specified[8]

Table 2: Median Effective Dose (ED₅₀) in the DBA/2 Mouse Audiogenic Seizure Model

CompoundED₅₀ (mg/kg)Reference
d,l-Fenfluramine10.2[9][10]
l-Fenfluramine17.7[9][10]
d,l-Norfenfluramine1.3[10]
l-Norfenfluramine1.2[9][10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are the key experimental protocols used in the cited studies.

Zebrafish scn1Lab Mutant Model of Dravet Syndrome
  • Animal Model: Zebrafish with a loss-of-function mutation in the scn1Lab gene, which mimics the genetic basis of Dravet syndrome.[4]

  • Drug Administration: Test compounds were added directly to the fish water.[4]

  • Seizure Monitoring: Seizure activity was assessed by monitoring locomotor activity and recording epileptiform discharges from the brain.[4]

Maximal Electroshock (MES) Test in Rodents
  • Animal Model: Rats and mice.[6][7]

  • Seizure Induction: A brief electrical stimulus is delivered through corneal or ear electrodes to induce a tonic-clonic seizure.[6][7]

  • Drug Administration: Compounds were administered intraperitoneally at various doses before the electrical stimulus.[9][11]

  • Efficacy Measurement: The ability of the compound to prevent the tonic hindlimb extension phase of the seizure is recorded as the endpoint.[6]

Audiogenic Seizure Model in DBA/2 Mice
  • Animal Model: DBA/2 mice, which are genetically susceptible to sound-induced seizures.[9][10]

  • Seizure Induction: Mice are exposed to a high-intensity acoustic stimulus (e.g., a loud bell or siren).[9]

  • Drug Administration: Test compounds were administered intraperitoneally prior to sound exposure.[9]

  • Efficacy Measurement: The suppression of the characteristic wild running, clonic, and tonic seizure phases is observed and scored.[9][10]

Visualizing the Science

Diagrams are provided below to illustrate the proposed mechanism of action and the experimental workflow for validating antiseizure drugs.

experimental_workflow cluster_model Preclinical Seizure Model cluster_admin Drug Administration cluster_outcome Outcome Measurement Zebrafish (Dravet) Zebrafish (Dravet) Seizure Frequency Seizure Frequency Zebrafish (Dravet)->Seizure Frequency Rodent (MES) Rodent (MES) Seizure Severity Seizure Severity Rodent (MES)->Seizure Severity Pharmacokinetics Pharmacokinetics Rodent (MES)->Pharmacokinetics Rodent (Audiogenic) Rodent (Audiogenic) Rodent (Audiogenic)->Seizure Severity Rodent (Audiogenic)->Pharmacokinetics Test Compound ((+)-Norfenfluramine) Test Compound ((+)-Norfenfluramine) Test Compound ((+)-Norfenfluramine)->Zebrafish (Dravet) Test Compound ((+)-Norfenfluramine)->Rodent (MES) Test Compound ((+)-Norfenfluramine)->Rodent (Audiogenic) Vehicle Control Vehicle Control Vehicle Control->Zebrafish (Dravet) Vehicle Control->Rodent (MES) Vehicle Control->Rodent (Audiogenic) Comparator Drug Comparator Drug Comparator Drug->Zebrafish (Dravet) Comparator Drug->Rodent (MES) Comparator Drug->Rodent (Audiogenic)

Caption: Experimental workflow for validating antiseizure compounds.

signaling_pathway cluster_serotonergic Serotonergic System cluster_sigma Sigma-1 Receptor Fenfluramine Fenfluramine (+)-Norfenfluramine (+)-Norfenfluramine Fenfluramine->(+)-Norfenfluramine Metabolism Serotonin Release Serotonin Release (+)-Norfenfluramine->Serotonin Release Sigma-1 Receptor Sigma-1 Receptor (+)-Norfenfluramine->Sigma-1 Receptor Agonism 5-HT Receptors 5-HT Receptors Serotonin Release->5-HT Receptors Activation Neural Excitability Neural Excitability 5-HT Receptors->Neural Excitability Modulation Sigma-1 Receptor->Neural Excitability Modulation Seizure Reduction Seizure Reduction Neural Excitability->Seizure Reduction

Caption: Proposed mechanism of action for (+)-norfenfluramine.

Conclusion

The available preclinical data strongly support the antiseizure effects of (+)-norfenfluramine. Its efficacy has been demonstrated in both genetic and induced seizure models. Comparative studies with its parent compound and their respective enantiomers have helped to elucidate the contribution of this active metabolite to the overall therapeutic effect of fenfluramine. The mechanisms of action are thought to involve modulation of the serotonergic system and activity at the sigma-1 receptor, both of which play a role in regulating neuronal excitability.[13][14] Further research into the specific receptor subtypes involved and the downstream signaling pathways will provide a more complete understanding of its anticonvulsant properties.

References

A Comparative Guide to (+)-Norfenfluramine and Other 5-HT2C Receptor Agonists for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of (+)-Norfenfluramine with other key 5-HT2C receptor agonists, supported by experimental data. This document focuses on the pharmacological profiles, signaling pathways, and experimental methodologies relevant to the study of these compounds.

The serotonin (B10506) 2C (5-HT2C) receptor, a G-protein coupled receptor predominantly expressed in the central nervous system, is a significant target for therapeutic intervention in a range of disorders, including obesity, psychiatric conditions, and substance abuse. Activation of the 5-HT2C receptor is known to modulate appetite and mood, making its agonists a subject of intense research. This guide focuses on a comparative analysis of (+)-Norfenfluramine, a major active metabolite of fenfluramine (B1217885), against other notable 5-HT2C receptor agonists such as Lorcaserin and WAY-161503.

Pharmacological Profile Comparison

The following tables summarize the in vitro pharmacological data for (+)-Norfenfluramine, Lorcaserin, and WAY-161503, focusing on their binding affinity (Ki) and functional potency (EC50) at the 5-HT2C receptor and key off-target serotonin receptors, 5-HT2A and 5-HT2B. It is important to note that these values are compiled from various studies and may not be directly comparable due to differences in experimental conditions.

Table 1: In Vitro Binding Affinity (Ki, nM) of 5-HT2C Receptor Agonists

Compound5-HT2C5-HT2A5-HT2BReference(s)
(+)-Norfenfluramine Potent (exact Ki value not consistently reported)Moderate AffinityHigh Affinity[1][2]
Lorcaserin 15~270 (18-fold selective over 5-HT2A)~1560 (104-fold selective over 5-HT2B)[3]
WAY-161503 3.31860[4][5]

Table 2: In Vitro Functional Potency (EC50, nM) of 5-HT2C Receptor Agonists

Compound5-HT2C5-HT2A5-HT2BReference(s)
(+)-Norfenfluramine < 20 (as a potent and highly efficacious agonist)--[6]
Lorcaserin Full agonist (specific EC50 varies by assay)Partial agonistFull agonist[3]
WAY-161503 8.5 (IP formation), 0.8 (Calcium mobilization)802 (IP formation, partial agonist), 7 (Calcium mobilization)6.9 (IP formation), 1.8 (Calcium mobilization)[4][5]

In Vivo Behavioral Pharmacology

The activation of 5-HT2C receptors is well-established to reduce food intake and can also affect locomotor activity. The table below presents available data on the in vivo effects of the compared agonists.

Table 3: In Vivo Effects of 5-HT2C Receptor Agonists

CompoundPrimary In Vivo EffectSpeciesED50 / Effective DoseReference(s)
(+)-Norfenfluramine Reduction in locomotor and investigatory activityRatDose-dependent[7]
Lorcaserin Reduced food intakeRat-[8]
WAY-161503 Reduced food intakeRat (fasted)1.9 mg/kg[4]
WAY-163909 (related compound) Suppressed high-fat food binge intakeRat1.0, 2.0 mg/kg[9]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the primary signaling pathway of the 5-HT2C receptor and the workflows for key experimental assays used to characterize these agonists.

Gq_Signaling_Pathway Agonist 5-HT2C Agonist ((+)-Norfenfluramine, etc.) Receptor 5-HT2C Receptor Agonist->Receptor Binds G_protein Gαq/11 Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Cellular_Response Downstream Cellular Responses Ca_release->Cellular_Response PKC->Cellular_Response

Canonical 5-HT2C Receptor Gq Signaling Pathway.

Radioligand_Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (with 5-HT2C receptors) Incubate Incubate Components Membrane_Prep->Incubate Radioligand Radioligand (e.g., [³H]-mesulergine) Radioligand->Incubate Test_Compound Test Compound ((+)-Norfenfluramine, etc.) Test_Compound->Incubate Filtration Rapid Filtration (to separate bound/free radioligand) Incubate->Filtration Scintillation Scintillation Counting (quantify bound radioactivity) Filtration->Scintillation Analysis Calculate Ki (binding affinity) Scintillation->Analysis

Workflow for a Radioligand Binding Assay.

Calcium_Mobilization_Assay cluster_prep Cell Preparation cluster_stimulation Stimulation cluster_detection Detection cluster_analysis Data Analysis Cell_Culture Culture Cells Expressing 5-HT2C Receptors Dye_Loading Load Cells with Ca²⁺-sensitive Dye (e.g., Fura-2 AM) Cell_Culture->Dye_Loading Add_Agonist Add Test Agonist Dye_Loading->Add_Agonist Measure_Fluorescence Measure Changes in Intracellular [Ca²⁺] via Fluorescence Add_Agonist->Measure_Fluorescence Analysis Calculate EC50 (functional potency) Measure_Fluorescence->Analysis

Workflow for a Calcium Mobilization Assay.

In_Vivo_Microdialysis cluster_prep Surgical Preparation cluster_experiment Experiment cluster_analysis Analysis Probe_Implantation Stereotaxic Implantation of Microdialysis Probe into Brain Region Perfusion Perfuse Probe with Artificial Cerebrospinal Fluid (aCSF) Probe_Implantation->Perfusion Drug_Administration Administer 5-HT2C Agonist Perfusion->Drug_Administration Dialysate_Collection Collect Dialysate Samples (containing extracellular neurotransmitters) Drug_Administration->Dialysate_Collection HPLC Analyze Neurotransmitter Levels (e.g., 5-HT, DA) via HPLC-ECD Dialysate_Collection->HPLC Data_Analysis Quantify Changes in Neurotransmitter Release HPLC->Data_Analysis

Workflow for an In Vivo Microdialysis Experiment.

Experimental Protocols

Radioligand Binding Assay for 5-HT2C Receptor

Objective: To determine the binding affinity (Ki) of a test compound for the 5-HT2C receptor.

Materials:

  • Membranes from cells expressing the human 5-HT2C receptor.

  • Radioligand: [3H]-Mesulergine.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, 0.1% BSA, 0.01% ascorbic acid, pH 7.4.[10]

  • Non-specific binding control: Serotonin (10 µM).

  • Test compounds (e.g., (+)-Norfenfluramine, Lorcaserin, WAY-161503) at various concentrations.

  • 96-well filter plates (e.g., GF/C filters pre-soaked in polyethyleneimine).

  • Scintillation fluid and a microplate scintillation counter.

Procedure:

  • In a 96-well plate, combine the cell membranes, [3H]-mesulergine (at a concentration near its Kd, e.g., 0.7-1.3 nM), and either assay buffer (for total binding), non-specific binding control, or the test compound at various concentrations.[10]

  • Incubate the plates at 37°C for 4 hours.[10]

  • Terminate the binding reaction by rapid vacuum filtration through the filter plates.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Dry the filter plates and add scintillation fluid.

  • Quantify the radioactivity in each well using a scintillation counter.

  • Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 (concentration of test compound that inhibits 50% of specific binding) is determined by non-linear regression. The Ki is then calculated using the Cheng-Prusoff equation.

Calcium Mobilization Assay

Objective: To measure the functional potency (EC50) of a 5-HT2C receptor agonist by quantifying changes in intracellular calcium concentration.

Materials:

  • Cells stably expressing the human 5-HT2C receptor (e.g., HEK293 or CHO cells).

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Assay buffer (e.g., Krebs buffer).[11]

  • Test compounds at various concentrations.

  • A fluorometric imaging plate reader (FLIPR) or a fluorescence microplate reader.

Procedure:

  • Plate the cells in 96- or 384-well black-walled, clear-bottom plates and culture overnight.

  • Load the cells with the calcium-sensitive dye by incubating them with a solution of the dye in assay buffer for a specified time (e.g., 60 minutes at 37°C).[12]

  • Wash the cells to remove excess dye.

  • Place the plate in the fluorescence reader and measure the baseline fluorescence.

  • Add the test compound at various concentrations to the wells.

  • Continuously measure the fluorescence intensity over time to detect changes in intracellular calcium levels.

  • Data Analysis: The increase in fluorescence is proportional to the increase in intracellular calcium. Plot the peak fluorescence response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.

In Vivo Microdialysis

Objective: To measure the effect of a 5-HT2C receptor agonist on extracellular levels of neurotransmitters (e.g., serotonin, dopamine) in a specific brain region of a freely moving animal.

Materials:

  • Laboratory animals (e.g., rats).

  • Stereotaxic apparatus.

  • Microdialysis probes.

  • A syringe pump and a fraction collector.

  • Artificial cerebrospinal fluid (aCSF).

  • Test compound.

  • High-performance liquid chromatography with electrochemical detection (HPLC-ECD) system.

Procedure:

  • Surgically implant a guide cannula into the target brain region of the anesthetized animal using stereotaxic coordinates. Allow the animal to recover.

  • On the day of the experiment, insert a microdialysis probe through the guide cannula.

  • Perfuse the probe with aCSF at a constant low flow rate (e.g., 1-2 µL/min).

  • Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

  • Administer the test compound (systemically or through the probe).

  • Continue to collect dialysate samples to measure changes in neurotransmitter levels post-administration.

  • Analyze the concentration of neurotransmitters in the dialysate samples using HPLC-ECD.

  • Data Analysis: Express the post-drug neurotransmitter levels as a percentage of the baseline levels and analyze the time course and magnitude of the effect.

Functional Selectivity and Biased Agonism

The concept of functional selectivity, or biased agonism, posits that a ligand can stabilize different conformational states of a receptor, leading to the preferential activation of certain downstream signaling pathways over others. For 5-HT2C receptors, this typically involves comparing the canonical Gq/11-mediated signaling (leading to calcium mobilization) with β-arrestin recruitment, which is involved in receptor desensitization and can initiate its own signaling cascades.

Biased_Agonism Balanced_Agonist Balanced Agonist Receptor 5-HT2C Receptor Balanced_Agonist->Receptor G_Protein_Signaling G Protein Signaling (e.g., Gq -> Ca²⁺) Balanced_Agonist->G_Protein_Signaling Arrestin_Signaling β-Arrestin Signaling (Desensitization, etc.) Balanced_Agonist->Arrestin_Signaling Biased_Agonist Biased Agonist Biased_Agonist->Receptor Biased_Agonist->G_Protein_Signaling Biased_Agonist->Arrestin_Signaling Weakly Recruits Receptor->G_Protein_Signaling Activates Receptor->Arrestin_Signaling Recruits

Concept of Biased Agonism at the 5-HT2C Receptor.

Conclusion

(+)-Norfenfluramine is a potent 5-HT2C receptor agonist, though it also exhibits significant activity at 5-HT2B receptors, which has been associated with adverse cardiovascular effects in the parent compounds. In comparison, compounds like Lorcaserin and WAY-161503 have been developed to offer greater selectivity for the 5-HT2C receptor over 5-HT2A and 5-HT2B subtypes. The choice of agonist for research purposes will depend on the specific scientific question being addressed, with considerations for selectivity, potency, and the desired in vivo effects. The provided experimental protocols and pathway diagrams serve as a foundational resource for the design and interpretation of studies investigating these and other 5-HT2C receptor agonists. Future research focusing on direct, comprehensive comparisons of these compounds, particularly regarding their functional selectivity, will be invaluable for the development of safer and more effective 5-HT2C-targeted therapeutics.

References

A Head-to-Head Comparison of Norfenfluramine and Other Serotonin-Releasing Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of norfenfluramine (B1679916) and other prominent serotonin-releasing agents (SRAs). By summarizing key pharmacological data, detailing experimental methodologies, and visualizing relevant biological pathways, this document serves as a critical resource for researchers in neuropharmacology and drug development.

Introduction to Serotonin-Releasing Agents

Serotonin-releasing agents are a class of psychoactive compounds that induce the release of serotonin (B10506) (5-HT) from presynaptic neurons. This action is primarily mediated through their interaction with the serotonin transporter (SERT), leading to a rapid and significant increase in extracellular serotonin levels.[1] These agents are of considerable interest for their therapeutic potential in various psychiatric and neurological disorders. Norfenfluramine, the major active metabolite of fenfluramine (B1217885), is a potent SRA with a complex pharmacological profile that includes activity at serotonin receptors.[2][3][4] This guide will compare norfenfluramine with its parent compound, fenfluramine, and other well-characterized SRAs such as 3,4-methylenedioxymethamphetamine (MDMA), to provide a comprehensive overview of their relative properties.

Comparative Pharmacodynamics

The pharmacodynamic profile of an SRA is defined by its affinity for monoamine transporters and its potency in inducing neurotransmitter release. The following tables summarize the available quantitative data for norfenfluramine and other selected SRAs.

Monoamine Transporter Binding Affinities

The affinity of a compound for the serotonin (SERT), dopamine (B1211576) (DAT), and norepinephrine (B1679862) (NET) transporters determines its selectivity and potential for off-target effects. The inhibition constant (Ki) is a measure of this affinity, with lower values indicating a stronger binding.

CompoundSERT Ki (nM)DAT Ki (nM)NET Ki (nM)Selectivity (DAT/SERT)Selectivity (NET/SERT)
d-Norfenfluramine 59-73-1.24
l-Norfenfluramine 287----
d-Fenfluramine 52-302-5.81
l-Fenfluramine 147----
(+/-)-MDMA 2410829011903.440.49

Note: Data is compiled from various sources and experimental conditions may differ. A direct comparison should be made with caution. The Ki values for MDMA are for human transporters.[5] The values for norfenfluramine and fenfluramine enantiomers are from an FDA report on studies using synaptosomes.

Serotonin Release Potency

The half-maximal effective concentration (EC50) represents the concentration of a compound required to elicit 50% of the maximal serotonin release. A lower EC50 value indicates greater potency.

Compound5-HT Release EC50 (nM)
d-Norfenfluramine 59
l-Norfenfluramine 287
d-Fenfluramine 52
l-Fenfluramine 147

Source: FDA Pharmacology Review

Serotonin Receptor Activity

Norfenfluramine and its parent compound also exhibit direct agonist activity at certain serotonin receptors, particularly the 5-HT2 family. This receptor activation contributes to their overall pharmacological effects and is a key differentiator from other SRAs.[2][4] Norfenfluramine is a potent agonist at 5-HT2A, 5-HT2B, and 5-HT2C receptors.[2] The activation of 5-HT2B receptors, in particular, has been linked to the valvular heart disease observed with long-term fenfluramine use.[6]

Comparative Pharmacokinetics

The pharmacokinetic properties of a drug determine its absorption, distribution, metabolism, and excretion, which in turn influence its onset, duration of action, and potential for drug-drug interactions.

CompoundTmax (hours)Cmax (ng/mL)Half-life (t1/2) (hours)Major Metabolites
Norfenfluramine ~6~400 (after d-fenfluramine)37.6 +/- 20.5 (d-norfenfluramine)-
Fenfluramine ~0.67~20002.6 - 3.2Norfenfluramine
MDMA ~0.33~95002.8 - 3.9MDA

Note: Pharmacokinetic parameters can vary significantly based on dose, route of administration, and species. The data presented here is derived from studies in rhesus monkeys for comparative purposes.[7]

Experimental Protocols

In Vitro Serotonin Release Assay Using Synaptosomes

This protocol outlines a standard procedure for measuring serotonin release from isolated nerve terminals (synaptosomes).

1. Synaptosome Preparation:

  • Euthanize rodents according to approved institutional animal care and use committee protocols.

  • Rapidly dissect the brain region of interest (e.g., hippocampus, striatum) in ice-cold sucrose (B13894) buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4).

  • Homogenize the tissue in a glass-Teflon homogenizer.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at 17,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction.

  • Resuspend the pellet in a physiological buffer (e.g., Krebs-Ringer buffer).

2. [3H]Serotonin Loading:

  • Pre-incubate the synaptosomal suspension at 37°C for 5 minutes.

  • Add [3H]serotonin to a final concentration of 50 nM and incubate for 10 minutes at 37°C to allow for uptake into the synaptosomes.

  • Terminate the loading process by rapid filtration through glass fiber filters (e.g., Whatman GF/B).

  • Wash the filters with ice-cold buffer to remove extracellular [3H]serotonin.

3. Serotonin Release Assay:

  • Transfer the filters with the [3H]serotonin-loaded synaptosomes to a superfusion apparatus.

  • Superfuse the synaptosomes with physiological buffer at a constant flow rate (e.g., 0.5 mL/min) at 37°C.

  • Collect fractions of the superfusate at regular intervals (e.g., every 2 minutes).

  • After a stable baseline of [3H]serotonin release is established, introduce the test compounds (e.g., norfenfluramine, fenfluramine, MDMA) at various concentrations into the superfusion buffer.

  • Continue collecting fractions to measure the drug-induced release of [3H]serotonin.

  • At the end of the experiment, lyse the synaptosomes with a detergent (e.g., 0.1% Triton X-100) to determine the total remaining [3H]serotonin.

4. Data Analysis:

  • Measure the radioactivity in each collected fraction and in the synaptosomal lysate using liquid scintillation counting.

  • Express the amount of [3H]serotonin released in each fraction as a percentage of the total radioactivity present in the synaptosomes at the beginning of that collection period.

  • Construct concentration-response curves and calculate EC50 values for each test compound.

Signaling Pathways and Experimental Workflows

Mechanism of Serotonin Release

Serotonin-releasing agents act as substrates for the serotonin transporter (SERT), leading to a reversal of its normal function.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft SRA Serotonin-Releasing Agent (e.g., Norfenfluramine) SERT_out SERT SRA->SERT_out Binds to SERT_in SERT SERT_out->SERT_in Transported into neuron 5HT_synapse Extracellular Serotonin SERT_out->5HT_synapse SERT_in->SERT_out Reverses transporter (efflux) 5HT_vesicle Serotonin (Vesicles) SERT_in->5HT_vesicle Disrupts vesicular storage 5HT_cyto Cytoplasmic Serotonin 5HT_vesicle->5HT_cyto Increases 5HT_cyto->SERT_out Released into synapse

Caption: Mechanism of action of a serotonin-releasing agent.

5-HT2B Receptor Signaling Pathway

Norfenfluramine is a potent agonist of the 5-HT2B receptor. Activation of this Gq-coupled receptor initiates a signaling cascade that has been implicated in both physiological and pathological processes, including valvular heart disease.

G Norfenfluramine Norfenfluramine 5HT2B_R 5-HT2B Receptor Norfenfluramine->5HT2B_R Binds & Activates Gq_G11 Gq/11 5HT2B_R->Gq_G11 Activates PLC Phospholipase C Gq_G11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG Diacylglycerol PIP2->DAG IP3 Inositol Trisphosphate PIP2->IP3 PKC Protein Kinase C DAG->PKC Activates Ca_release Ca2+ Release (from ER) IP3->Ca_release Induces Downstream Downstream Cellular Effects (e.g., Gene Transcription, Cell Proliferation) PKC->Downstream Ca_release->Downstream

Caption: Simplified 5-HT2B receptor signaling cascade.

Experimental Workflow for In Vitro Serotonin Release Assay

The following diagram illustrates the key steps in the in vitro serotonin release assay described in section 4.1.

G Start Start Tissue Brain Tissue Dissection Start->Tissue Homogenize Homogenization Tissue->Homogenize Centrifuge1 Low-Speed Centrifugation Homogenize->Centrifuge1 Centrifuge2 High-Speed Centrifugation Centrifuge1->Centrifuge2 Resuspend Resuspend Synaptosomes Centrifuge2->Resuspend Load [3H]Serotonin Loading Resuspend->Load Filter Filtration & Washing Load->Filter Superfuse Superfusion with Buffer Filter->Superfuse Add_Drug Addition of Test Compound Superfuse->Add_Drug Collect Fraction Collection Add_Drug->Collect Lyse Synaptosome Lysis Collect->Lyse Count Scintillation Counting Lyse->Count Analyze Data Analysis (EC50) Count->Analyze End End Analyze->End

Caption: Workflow for in vitro serotonin release assay.

Conclusion

Norfenfluramine is a potent serotonin-releasing agent with a complex pharmacological profile that distinguishes it from other SRAs like MDMA. Its activity is characterized by potent serotonin release, particularly by the d-enantiomer, and significant direct agonism at 5-HT2 receptors. This dual mechanism of action contributes to its unique effects but also presents challenges, such as the potential for 5-HT2B receptor-mediated cardiotoxicity. The data and protocols presented in this guide provide a foundation for further research into the therapeutic potential and risks associated with norfenfluramine and other serotonin-releasing agents. A thorough understanding of their comparative pharmacology is essential for the rational design of novel therapeutics with improved efficacy and safety profiles.

References

A Comparative Review of (+)-Norfenfluramine Pharmacokinetics Across Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacokinetic properties of (+)-norfenfluramine, the active metabolite of dexfenfluramine (B1670338), across various preclinical species and humans. Understanding the species-specific differences in absorption, distribution, metabolism, and excretion is crucial for the translation of nonclinical safety and efficacy data to human clinical trials. The information presented herein is intended to support researchers and drug development professionals in designing and interpreting pharmacokinetic and pharmacodynamic studies.

Executive Summary

(+)-Norfenfluramine is the primary active metabolite of dexfenfluramine, a serotonergic agent. The pharmacokinetic profile of (+)-norfenfluramine exhibits considerable variability across different species. This guide summarizes key pharmacokinetic parameters, details the experimental methodologies used to obtain this data, and provides a visual representation of the metabolic pathway from its parent compound.

Data Presentation: Pharmacokinetic Parameters of (+)-Norfenfluramine

The following tables summarize the key pharmacokinetic parameters of (+)-norfenfluramine in humans, non-human primates (baboon, rhesus monkey, cynomolgus monkey), and rats. Data for mice and dogs are limited in the publicly available literature, with most studies focusing on the parent drug, fenfluramine (B1217885).

Table 1: Plasma Pharmacokinetics of (+)-Norfenfluramine in Humans Following Oral Administration of Dexfenfluramine

ParameterValueReference
Dose (Dexfenfluramine HCl) 30 mg[1]
Cmax (ng/mL) 8 - 10[1]
Tmax (hr) 4 - 6[1]
T1/2 (hr) Not Determined[1]

Note: The half-life of the metabolite could not be assessed due to insufficient data on the terminal phase of the concentration-time curve.[1]

Table 2: Plasma Pharmacokinetics of (+)-Norfenfluramine in Non-Human Primates Following Oral Administration of Dexfenfluramine Hydrochloride (2 mg/kg) [2]

SpeciesCmax (ng/mL)T1/2 (hr)AUC (ng·hr/mL)
Baboon 52 - 97~2-3Data Not Available
Rhesus Monkey 52 - 97~11Data Not Available
Cynomolgus Monkey 52 - 97~22Data Not Available

Note: The Cmax values are presented as a range across the three primate species. The half-life of the parent drug, dexfenfluramine, was reported to be between 2 to 3 hours in baboons and rhesus monkeys, and 6 hours in cynomolgus monkeys.[2]

Table 3: Plasma and Brain Pharmacokinetics of d-Norfenfluramine in Rats Following Intraperitoneal Administration (1 mg/kg) [3]

MatrixCmax (ng/mL or ng/g)Tmax (hr)T1/2 (hr)AUC (µg·h/g or µg·h/mL)
Plasma ~100~0.54.950.48
Brain ~1700~0.54.9513.1

Note: Higher doses of d-norfenfluramine were found to be severely toxic in rats.[3] Brain concentrations of norfenfluramine (B1679916) are significantly higher than plasma concentrations, indicating extensive brain penetration.[3]

Table 4: Comparative Plasma Metabolic Ratios of Norfenfluramine to Fenfluramine Following Oral Administration of Racemic Fenfluramine (1 mg/kg) [4]

SpeciesMetabolic Ratio (Norfenfluramine/Fenfluramine)
Rat >>
Dog >
Mouse =
Human =

Note: This table indicates the relative extent of metabolism of fenfluramine to norfenfluramine across species, with rats showing the highest conversion.[4]

Experimental Protocols

The data presented in this guide were generated using various experimental designs and analytical methodologies. Below are generalized protocols based on the available literature.

Animal Studies
  • Species: Male Sprague-Dawley rats, male Beagle dogs, male and female cynomolgus monkeys, rhesus monkeys, and baboons.

  • Administration: For oral administration studies, dexfenfluramine hydrochloride was typically administered via oral gavage.[2] For intraperitoneal administration in rats, d-norfenfluramine was injected directly.[3]

  • Dosing: Doses varied between studies, for example, 2 mg/kg of dexfenfluramine hydrochloride was administered orally to non-human primates.[2] In rats, a 1 mg/kg intraperitoneal dose of d-norfenfluramine was used.[3]

  • Sample Collection: Blood samples were collected at various time points post-dose from a suitable vein (e.g., cephalic or saphenous vein). Plasma was separated by centrifugation and stored frozen until analysis. In some rodent studies, brain tissue was also collected for analysis.

Human Studies
  • Subjects: Healthy adult volunteers.

  • Administration: Dexfenfluramine hydrochloride was administered orally as capsules.

  • Dosing: A single oral dose of 30 mg of dexfenfluramine hydrochloride was administered.[1]

  • Sample Collection: Blood samples were collected at predetermined time points after drug administration. Plasma was harvested and stored frozen prior to analysis.

Bioanalytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

A common method for the quantification of norfenfluramine in biological matrices is LC-MS/MS.

  • Sample Preparation:

    • Protein Precipitation: A common first step is to precipitate proteins in the plasma sample by adding a solvent such as acetonitrile.

    • Liquid-Liquid Extraction or Solid-Phase Extraction (SPE): Further purification can be achieved by liquid-liquid extraction with an appropriate organic solvent or by using a solid-phase extraction cartridge to isolate the analyte of interest and remove interfering substances.

    • Reconstitution: The extracted sample is then typically evaporated to dryness and reconstituted in a mobile phase-compatible solvent.

  • Chromatography:

    • Column: A reverse-phase C18 column is often used for separation.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., methanol (B129727) or acetonitrile) is typically employed.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive mode is commonly used.

    • Detection: Multiple reaction monitoring (MRM) is used for selective and sensitive detection of the parent and product ions of norfenfluramine and an internal standard.

Mandatory Visualization

Metabolic Pathway of Fenfluramine to Norfenfluramine

G cluster_0 Metabolism of Fenfluramine cluster_1 CYP450 Enzymes Fenfluramine Fenfluramine Norfenfluramine (+)-Norfenfluramine (Active Metabolite) Fenfluramine->Norfenfluramine N-deethylation CYP1A2 CYP1A2 CYP1A2->Fenfluramine CYP2B6 CYP2B6 CYP2B6->Fenfluramine CYP2D6 CYP2D6 CYP2D6->Fenfluramine

Caption: Metabolic conversion of Fenfluramine to (+)-Norfenfluramine by Cytochrome P450 enzymes.

References

A Comparative Analysis of (+)-Norfenfluramine's Precursor, Fenfluramine, and Standard Antiepileptic Drugs in the Management of Developmental and Epileptic Encephalopathies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of fenfluramine (B1217885), the parent compound of (+)-norfenfluramine, with standard antiepileptic drugs (AEDs) for the treatment of seizures associated with Dravet syndrome (DS) and Lennox-Gastaut syndrome (LGS), two severe forms of developmental and epileptic encephalopathies. The clinical efficacy of fenfluramine is largely attributed to its active metabolite, norfenfluramine (B1679916). Preclinical studies have begun to dissect the individual contributions of fenfluramine and norfenfluramine enantiomers to seizure reduction.

Overview of Fenfluramine's Efficacy from Clinical Trials

Fenfluramine has demonstrated significant efficacy as an adjunctive therapy in reducing seizure frequency in patients with Dravet syndrome and Lennox-Gastaut syndrome who are often resistant to other treatments.

Efficacy in Dravet Syndrome

Clinical trials have consistently shown that fenfluramine, when added to existing anti-seizure medication regimens, leads to a substantial reduction in convulsive seizure frequency compared to placebo.

Trial Identifier Dosage Metric Fenfluramine Group Placebo Group P-value Citation
Study 1 (NCT02682927)0.7 mg/kg/dayMean Reduction in Monthly Convulsive Seizure Frequency62.3% greater reduction than placebo-<0.0001[1][2]
Study 1 (NCT02682927)0.2 mg/kg/dayMean Reduction in Monthly Convulsive Seizure Frequency32.4% greater reduction than placebo-0.0209[1]
Study 1 (NCT02682927)0.7 mg/kg/day≥50% Reduction in Seizure Frequency (Responder Rate)68%12%<0.0001[1][3]
Study 1 (NCT02682927)0.2 mg/kg/day≥50% Reduction in Seizure Frequency (Responder Rate)38%12%0.0091[1][3]
International Phase 3 Trial0.7 mg/kg/dayMean Reduction in Monthly Convulsive Seizure Frequency64.8% greater reduction than placebo-<0.0001[4][5]
International Phase 3 Trial0.7 mg/kg/day≥50% Reduction in Seizure Frequency (Responder Rate)73%6%<0.0001[5]
International Phase 3 Trial0.7 mg/kg/day≥75% Reduction in Seizure Frequency (Responder Rate)48%4%-[5]
Stiripentol-inclusive Regimen Trial0.4 mg/kg/dMean Reduction in Monthly Convulsive Seizure Frequency54.0% greater reduction than placebo-<0.001[6]
Stiripentol-inclusive Regimen Trial0.4 mg/kg/d≥50% Reduction in Seizure Frequency (Responder Rate)54%5%<0.001[6]
Open-Label Extension (up to 3 years)Titrated up to 0.7 mg/kg/day≥50% Reduction in Monthly Convulsive Seizure Frequency63.4% of patientsN/A-[4]
Open-Label Extension (up to 3 years)Titrated up to 0.7 mg/kg/day≥75% Reduction in Monthly Convulsive Seizure Frequency38.2% of patientsN/A-[4]
Efficacy in Lennox-Gastaut Syndrome

In patients with LGS, fenfluramine has been shown to be effective in reducing the frequency of drop seizures, a hallmark of the syndrome.

Trial Identifier Dosage Metric Fenfluramine Group Placebo Group P-value Citation
Phase 3 Randomized Clinical Trial0.7 mg/kg/dMedian Percentage Reduction in Drop Seizure Frequency26.5%7.6%<0.001[7]
Phase 3 Randomized Clinical Trial0.2 mg/kg/dMedian Percentage Reduction in Drop Seizure Frequency14.2%7.6%-[7]
Phase 3 Randomized Clinical Trial0.7 mg/kg/d≥50% Reduction in Drop Seizure Frequency (Responder Rate)Significantly more patients than placebo--[7]
Open-Label Phase 2 Studyup to 0.8 mg/kg/dMedian Reduction in Convulsive Seizures (20 weeks)53%N/A-[5]
Open-Label Phase 2 Studyup to 0.8 mg/kg/d≥50% Reduction in Seizure Frequency (Responder Rate)62%N/A-[5]

Comparison with Standard Antiepileptic Drugs

Standard of care for Dravet and Lennox-Gastaut syndromes typically involves a combination of AEDs.

Standard Treatments for Dravet Syndrome

First-line treatments for Dravet syndrome often include valproate and clobazam.[8] Stiripentol, cannabidiol (B1668261), and fenfluramine are approved as adjunctive therapies.[8] Other medications used include topiramate, levetiracetam, and the ketogenic diet.[4][8]

Standard Treatments for Lennox-Gastaut Syndrome

Valproic acid is a first-line treatment for LGS.[9] Adjunctive therapies include clobazam, lamotrigine, rufinamide, and topiramate.[9] Cannabidiol has also been approved for the treatment of seizures associated with LGS.[9][10]

While direct head-to-head trials are limited, the significant reduction in seizure frequency observed with adjunctive fenfluramine in treatment-resistant patients suggests it is a potent therapeutic option. For instance, in a study of children and adults with Dravet syndrome and refractory seizures, cannabidiol (20 mg/kg/day) led to a 52% reduction in seizure frequency compared to a 5% reduction with placebo.[9]

Preclinical Efficacy of (+)-Norfenfluramine

Preclinical studies in zebrafish and mouse models of epilepsy have begun to elucidate the specific contributions of fenfluramine and norfenfluramine enantiomers to the observed anticonvulsant effects. In a zebrafish model of Dravet syndrome, (+)-fenfluramine, (-)-fenfluramine, and (+)-norfenfluramine all displayed significant antiepileptic effects. In a mouse model of audiogenic seizures, l-norfenfluramine was found to be significantly more potent than racemic fenfluramine and l-fenfluramine.[11][12] These findings suggest that (+)-norfenfluramine is an active contributor to the clinical efficacy of fenfluramine.

Mechanism of Action

The anticonvulsant mechanism of fenfluramine is distinct from many standard AEDs and is thought to involve multiple pathways. Experimental studies indicate that fenfluramine enhances serotonergic transmission by disrupting the vesicular storage of serotonin (B10506) (5-HT) and inhibiting its reuptake. Additionally, fenfluramine and its metabolite, norfenfluramine, act as agonists at several serotonin receptors and as positive modulators of the sigma-1 receptor.[5][13] This dual action on serotonergic and sigma-1 receptor pathways is believed to help restore the balance between inhibitory (GABAergic) and excitatory (glutamatergic) neurotransmission.[13]

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron VMAT Vesicular Monoamine Transporter (VMAT) SERT Serotonin Transporter (SERT) SynapticCleft Synaptic Cleft (Increased Serotonin) SERT->SynapticCleft Reuptake Vesicle Synaptic Vesicle (Serotonin) Vesicle->SynapticCleft Release FFA Fenfluramine ((+)-Norfenfluramine) FFA->VMAT Inhibits FFA->SERT Inhibits Reuptake FiveHT_R Serotonin Receptors (e.g., 5-HT1D, 5-HT2C) SynapticCleft->FiveHT_R Binds Modulation Modulation of Voltage-gated Ion Channels FiveHT_R->Modulation Sigma1R Sigma-1 Receptor Sigma1R->Modulation Antiseizure Antiseizure Effect Modulation->Antiseizure FFA_Post Fenfluramine/ Norfenfluramine FFA_Post->FiveHT_R Agonist FFA_Post->Sigma1R Positive Modulator

Caption: Proposed mechanism of action for fenfluramine and norfenfluramine.

Experimental Protocols

The clinical trials assessing the efficacy of fenfluramine followed rigorous, multicenter, double-blind, placebo-controlled, parallel-group randomized designs.

Key Inclusion Criteria
  • Dravet Syndrome Trials: Patients aged 2 to 18 years with a confirmed clinical diagnosis of Dravet syndrome and a history of frequent convulsive seizures despite treatment with at least one AED.[6]

  • Lennox-Gastaut Syndrome Trial: Patients aged 2 to 35 years with a confirmed diagnosis of LGS experiencing two or more drop seizures per week.[7]

Study Design
  • Baseline Period: A 4- to 6-week baseline period to establish the frequency of seizures.[6][7]

  • Randomization: Patients were randomized to receive either fenfluramine (at varying doses) or a placebo, in addition to their current AED regimen.

  • Titration Period: A titration period of 2 to 3 weeks where the dose of fenfluramine was gradually increased.[6]

  • Maintenance Period: A maintenance period of 12 weeks at the target dose.[6]

  • Seizure Monitoring: Caregivers recorded seizure frequency and type in a daily electronic diary.

G Screening Screening and Enrollment Baseline Baseline Period (4-6 weeks) Seizure Frequency Established Screening->Baseline Randomization Randomization Baseline->Randomization Titration_FFA Fenfluramine Group Titration Period (2-3 weeks) Randomization->Titration_FFA Titration_PBO Placebo Group Titration Period (2-3 weeks) Randomization->Titration_PBO Maintenance_FFA Fenfluramine Group Maintenance Period (12 weeks) Titration_FFA->Maintenance_FFA Maintenance_PBO Placebo Group Maintenance Period (12 weeks) Titration_PBO->Maintenance_PBO FollowUp Follow-up/ Open-Label Extension Maintenance_FFA->FollowUp Maintenance_PBO->FollowUp

Caption: Generalized clinical trial workflow for fenfluramine studies.

Primary Efficacy Endpoint

The primary outcome measure in these trials was the change in the mean monthly frequency of convulsive seizures (for Dravet syndrome) or drop seizures (for Lennox-Gastaut syndrome) from baseline compared between the fenfluramine and placebo groups.[6][7]

Safety Monitoring

Given the history of fenfluramine at higher doses for weight loss, cardiac safety was a critical component of these trials. Regular echocardiograms were conducted to monitor for any signs of valvular heart disease or pulmonary arterial hypertension.[1][7] The most common adverse events reported were decreased appetite, diarrhea, fatigue, lethargy, and somnolence.[1][6]

Conclusion

The available evidence from large, well-controlled clinical trials demonstrates that fenfluramine is a highly effective adjunctive treatment for reducing seizure frequency in patients with Dravet syndrome and Lennox-Gastaut syndrome, who are often refractory to standard AEDs. While the clinical data is for the racemic mixture of fenfluramine, preclinical studies indicate that (+)-norfenfluramine is a key active metabolite contributing to the anticonvulsant effect. The unique mechanism of action of fenfluramine, targeting serotonergic and sigma-1 receptor pathways, distinguishes it from many existing AEDs and provides a valuable therapeutic option for these challenging patient populations. Further research into the specific actions of the enantiomers of fenfluramine and norfenfluramine will be crucial for the development of even more targeted and potentially safer antiepileptic therapies in the future.

References

A Comparative Analysis of the Protective Indices of Norfenfluramine Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the protective indices of the d- and l-enantiomers of norfenfluramine (B1679916), the primary active metabolite of fenfluramine (B1217885). The data presented herein is collated from preclinical studies and focuses on the anticonvulsant properties and associated neurotoxicity of these compounds. This analysis is intended to inform research and development efforts in the field of antiseizure medications.

Executive Summary

Preclinical evidence strongly indicates a significant divergence in the therapeutic and toxicological profiles of the norfenfluramine enantiomers. While d-norfenfluramine demonstrates high potency as an anticonvulsant, this is overshadowed by its substantial neurotoxicity, resulting in a low protective index.[1][2][3] Conversely, l-norfenfluramine, although sometimes less potent than its d-counterpart, exhibits a markedly better safety profile, leading to a more favorable protective index.[4] The primary mechanism of cardiotoxicity associated with the racemic mixture of fenfluramine has been attributed to d-norfenfluramine's agonist activity at the 5-HT2B receptor.[4][5] The l-enantiomer (B50610) does not share this liability, making it a more attractive candidate for therapeutic development. The anticonvulsant effects of these compounds are believed to be mediated through interactions with multiple serotonin (B10506) receptors and the sigma-1 receptor.[5]

Quantitative Data Comparison

The following tables summarize the quantitative data from key preclinical studies comparing the anticonvulsant efficacy and neurotoxicity of d- and l-norfenfluramine. The Protective Index (PI) is calculated as the ratio of the median toxic dose (TD50) to the median effective dose (ED50). A higher PI indicates a wider therapeutic window.

Table 1: Anticonvulsant Potency and Neurotoxicity in the Maximal Electroshock (MES) Seizure Model in Mice

CompoundED50 (mg/kg)TD50 (mg/kg)Protective Index (PI)Reference
d-norfenfluramine 5.112.12.4[2]
l-norfenfluramine 14.832.52.2[2]

Table 2: Anticonvulsant Potency in the Audiogenic Seizure Model in DBA/2 Mice

CompoundED50 (mg/kg)Reference
d,l-norfenfluramine 1.3[6][7]
l-norfenfluramine 1.2[6][7]

Note: In several studies, a definitive ED50 for d-norfenfluramine in certain models could not be determined due to dose-limiting neurotoxicity.[7][8]

Experimental Protocols

Maximal Electroshock (MES) Seizure Test

The MES test is a widely used preclinical model to screen for anticonvulsant activity against generalized tonic-clonic seizures.

  • Animal Model: Male CF-1 mice or Sprague-Dawley rats are commonly used.[1][8]

  • Drug Administration: The test compounds (d- and l-norfenfluramine) are administered intraperitoneally (i.p.) at various doses.[4]

  • Induction of Seizures: At the time of peak effect of the drug, a supramaximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, at 60 Hz for 0.2 seconds) is delivered via corneal or ear clip electrodes.[9]

  • Endpoint Assessment: The primary endpoint is the presence or absence of a tonic hindlimb extension seizure. Protection is defined as the absence of this tonic phase.[9]

  • Data Analysis: The ED50, the dose at which 50% of the animals are protected from the tonic hindlimb extension, is calculated from the dose-response data.

Rotarod Test for Neurotoxicity

The rotarod test is employed to assess motor coordination and identify potential neurological deficits or neurotoxicity.

  • Apparatus: A rotating rod apparatus with a non-slip surface is used. The speed of rotation can be constant or accelerating.[10][11]

  • Animal Model: The same animals used in the efficacy studies (mice or rats) are typically used.

  • Procedure: Animals are placed on the rotating rod. The latency to fall off the rod is recorded.[12] A training or acclimatization period is often included before the test.[13]

  • Endpoint Assessment: Neurotoxicity is indicated by a decreased ability to remain on the rod compared to vehicle-treated control animals.

  • Data Analysis: The TD50, the dose at which 50% of the animals exhibit motor impairment (i.e., fall off the rod), is determined.[5]

Audiogenic Seizure Model in DBA/2 Mice

DBA/2 mice are genetically susceptible to sound-induced (audiogenic) seizures and serve as a model for reflex epilepsy.

  • Animal Model: DBA/2 mice, typically at an age of high seizure susceptibility (21-28 days), are used.[14]

  • Drug Administration: Test compounds are administered i.p. prior to seizure induction.[4]

  • Seizure Induction: Mice are placed in a sound-attenuating chamber and exposed to a high-intensity acoustic stimulus (e.g., 100-120 dB).[14]

  • Endpoint Assessment: The seizure response is observed and scored, typically including phases of wild running, clonic seizures, and tonic seizures, which can be followed by respiratory arrest and death.[14] Protection is defined as the absence of tonic seizures.

  • Data Analysis: The ED50 for protection against the tonic phase of the seizure is calculated.[6]

Visualizations

Experimental Workflow for Anticonvulsant and Neurotoxicity Screening

G cluster_0 Efficacy Testing cluster_1 Toxicity Testing cluster_2 Protective Index Calculation efficacy_start Administer Norfenfluramine Enantiomer to Mice/Rats mes_test Maximal Electroshock (MES) Test efficacy_start->mes_test audio_test Audiogenic Seizure Test (DBA/2 Mice) efficacy_start->audio_test efficacy_end Calculate ED50 (Anticonvulsant Potency) mes_test->efficacy_end audio_test->efficacy_end pi_calc Protective Index (PI) = TD50 / ED50 efficacy_end->pi_calc toxicity_start Administer Norfenfluramine Enantiomer to Mice/Rats rotarod Rotarod Test toxicity_start->rotarod toxicity_end Calculate TD50 (Neurotoxicity) rotarod->toxicity_end toxicity_end->pi_calc

Caption: Workflow for determining the protective index of norfenfluramine enantiomers.

Signaling Pathways in Norfenfluramine's Protective and Toxic Effects

G cluster_protective Protective (Anticonvulsant) Pathways cluster_toxic Toxic (Cardiovascular) Pathway l-Norfenfluramine l-Norfenfluramine Serotonin_Receptors 5-HT1D, 5-HT2A, 5-HT2C Receptors l-Norfenfluramine->Serotonin_Receptors Sigma1_Receptor Sigma-1 Receptor l-Norfenfluramine->Sigma1_Receptor Anticonvulsant_Effect Anticonvulsant Effect Serotonin_Receptors->Anticonvulsant_Effect Sigma1_Receptor->Anticonvulsant_Effect d-Norfenfluramine d-Norfenfluramine 5HT2B_Receptor 5-HT2B Receptor (Heart Valves) d-Norfenfluramine->5HT2B_Receptor Cardiotoxicity Cardiotoxicity (Valvulopathy) 5HT2B_Receptor->Cardiotoxicity

Caption: Differential signaling pathways of norfenfluramine enantiomers.

Concluding Remarks

The available preclinical data consistently point to l-norfenfluramine as having a superior protective index compared to d-norfenfluramine, primarily due to the latter's significant toxicity. The separation of the desired anticonvulsant effects from the severe cardiotoxic effects at the enantiomeric level is a critical finding for drug development. While the protective effects of l-norfenfluramine against seizures are well-documented in preclinical models, further research is warranted to explore its potential neuroprotective effects in other contexts, such as excitotoxicity and oxidative stress. The favorable safety profile of l-norfenfluramine, particularly its lack of significant 5-HT2B receptor agonism, makes it a promising candidate for further investigation as a stereoselectively pure antiseizure medication.

References

A Comparative Analysis of the Neurotoxic Potential of d-Norfenfluramine and l-Norfenfluramine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neurotoxic potential of the stereoisomers of norfenfluramine (B1679916), d-norfenfluramine and l-norfenfluramine. Norfenfluramine is the primary active metabolite of fenfluramine (B1217885), a once-popular anorectic agent. Understanding the differential neurotoxicity of its enantiomers is critical for the development of safer pharmaceuticals targeting the serotonergic system. This document summarizes key experimental findings, details the methodologies used in these pivotal studies, and visualizes the underlying mechanisms and experimental procedures.

Executive Summary

Experimental evidence consistently demonstrates a significant disparity in the neurotoxic potential between the two stereoisomers of norfenfluramine. d-Norfenfluramine exhibits potent and long-lasting neurotoxicity directed at serotonin (B10506) (5-HT) neurons , while l-norfenfluramine shows little to no evidence of neurotoxicity at comparable doses . The neurotoxic effects of d-fenfluramine are largely attributed to its metabolic conversion to d-norfenfluramine.

The primary mechanism of d-norfenfluramine-induced neurotoxicity involves its interaction with the serotonin transporter (SERT), leading to a cascade of events that result in the depletion of serotonergic markers and potential neuronal damage. In contrast, l-norfenfluramine does not appear to initiate this destructive cascade.

Data Presentation: Quantitative Comparison of Neurotoxic Effects

The following tables summarize the effects of d-norfenfluramine and l-norfenfluramine on key markers of serotonergic integrity in the rat brain, one week after a single subcutaneous injection of 10 mg/kg.

Table 1: Effect on Serotonin (5-HT) and 5-Hydroxyindoleacetic Acid (5-HIAA) Levels

CompoundBrain RegionChange in 5-HT LevelsChange in 5-HIAA Levels
d-Norfenfluramine Frontal CortexSignificant Decrease[1]Significant Decrease[1]
HippocampusSignificant Decrease[1]Significant Decrease[1]
l-Norfenfluramine Frontal CortexNo Significant Change[1]No Significant Change[1]
HippocampusNo Significant Change[1]No Significant Change[1]

Table 2: Effect on Serotonin Transporter (SERT) Density

CompoundBrain RegionMethodChange in SERT Density
d-Norfenfluramine Frontal Cortex[³H]-Paroxetine BindingSignificant Decrease[1]
Hippocampus[³H]-Paroxetine BindingSignificant Decrease[1]
l-Norfenfluramine Frontal Cortex[³H]-Paroxetine BindingNo Significant Change[1]
Hippocampus[³H]-Paroxetine BindingNo Significant Change[1]

Note: The cited study provides qualitative descriptions of significant decreases versus no significant changes. Specific percentage decreases were not detailed in the abstract.

Experimental Protocols

The data presented above are primarily based on a key comparative study. The methodologies employed are detailed below to allow for replication and further investigation.

In Vivo Neurotoxicity Assessment
  • Animal Model: Male Sprague-Dawley rats.[2]

  • Drug Administration: A single subcutaneous (SC) injection of d-norfenfluramine, l-norfenfluramine, d-fenfluramine, or l-fenfluramine at a dose of 10 mg/kg. A control group receives a saline injection.[1]

  • Post-dosing Period: Animals are housed for one week following the injection to allow for the development of long-term neurotoxic effects.[1]

  • Tissue Collection: After one week, rats are euthanized, and the brains are rapidly dissected to isolate specific regions, such as the frontal cortex and hippocampus.[1]

Quantification of Serotonergic Markers

1. High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-EC) for 5-HT and 5-HIAA

  • Tissue Preparation: Brain tissue samples are homogenized in a suitable buffer (e.g., 0.1 M perchloric acid) and centrifuged to precipitate proteins. The supernatant is then filtered prior to injection.

  • Chromatographic Separation: The separation of 5-HT, 5-HIAA, and other monoamines is typically achieved using a C18 reverse-phase column with an isocratic mobile phase. A common mobile phase composition includes a citrate-phosphate buffer, a pairing agent like octyl sodium sulfate, and an organic modifier such as methanol (B129727) or acetonitrile.

  • Electrochemical Detection: An electrochemical detector is used to quantify the analytes. A specific potential is applied to a working electrode, and the current generated by the oxidation of the monoamines and their metabolites is measured.

  • Data Analysis: The concentration of each compound is determined by comparing the peak area in the sample chromatogram to a standard curve generated from known concentrations of 5-HT and 5-HIAA.

2. [³H]-Paroxetine Radioligand Binding Assay for SERT Density

  • Membrane Preparation: Brain tissue is homogenized in a cold buffer (e.g., 50 mM Tris-HCl) and centrifuged to pellet the cell membranes. The pellet is washed and resuspended in the assay buffer.

  • Binding Assay: The membrane homogenates are incubated with a saturating concentration of [³H]-paroxetine, a high-affinity radioligand for SERT. The incubation is carried out at a specific temperature and for a set duration to reach equilibrium.

  • Separation of Bound and Free Radioligand: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand. The filters are then washed with cold buffer to remove any unbound [³H]-paroxetine.

  • Quantification: The amount of radioactivity on the filters is measured using a scintillation counter. Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled SERT inhibitor (e.g., fluoxetine), and this value is subtracted from the total binding to yield the specific binding, which is indicative of the density of SERT sites.

Mandatory Visualization

Experimental_Workflow Experimental Workflow for Assessing Norfenfluramine Neurotoxicity cluster_animal_phase In Vivo Phase cluster_analysis_phase Ex Vivo Analysis animal_model Animal Model (Sprague-Dawley Rats) drug_admin Drug Administration (10 mg/kg SC) animal_model->drug_admin post_dosing Post-dosing Period (1 Week) drug_admin->post_dosing euthanasia Euthanasia & Brain Dissection post_dosing->euthanasia hplc HPLC-EC Analysis (5-HT & 5-HIAA Levels) euthanasia->hplc Frontal Cortex & Hippocampus Homogenates binding_assay [³H]-Paroxetine Binding (SERT Density) euthanasia->binding_assay Frontal Cortex & Hippocampus Membranes data_analysis Data Analysis & Comparison hplc->data_analysis binding_assay->data_analysis

Caption: Workflow for evaluating the neurotoxic effects of norfenfluramine isomers.

Signaling_Pathway Proposed Signaling Pathway for d-Norfenfluramine Neurotoxicity d_norfen d-Norfenfluramine sert Serotonin Transporter (SERT) d_norfen->sert High Affinity Interaction l_norfen l-Norfenfluramine l_norfen->sert Lower Affinity/Different Interaction no_effect No Significant Neurotoxic Effect l_norfen->no_effect release Excessive 5-HT Release sert->release current SERT-Mediated Inward Current sert->current depletion Depletion of Vesicular 5-HT release->depletion stress Oxidative Stress & Mitochondrial Dysfunction current->stress depletion->stress damage Neuronal Damage & Loss of Serotonergic Markers stress->damage

Caption: Proposed mechanism of d-norfenfluramine-induced serotonergic neurotoxicity.

References

Unraveling the Blood-Brain Barrier: A Comparative Analysis of Norfenfluramine Enantiomer Concentrations in Brain and Plasma

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the stereoselective pharmacokinetics of (+)- and (-)-norfenfluramine reveals significant disparities in their distribution between the central nervous system and systemic circulation. This guide synthesizes key experimental findings, offering researchers and drug development professionals a comprehensive overview of the differential brain penetration and plasma concentrations of these enantiomers.

Norfenfluramine (B1679916), the primary active metabolite of the anorectic agent fenfluramine (B1217885), exists as two stereoisomers, (+)-norfenfluramine and (-)-norfenfluramine. These enantiomers exhibit distinct pharmacological and toxicological profiles. Understanding their relative concentrations in the brain versus the plasma is crucial for elucidating their mechanisms of action and potential neurotoxicity. Experimental data from rodent models consistently demonstrate that both enantiomers extensively penetrate the brain, albeit with notable differences in their concentration ratios.

Quantitative Comparison of Brain and Plasma Concentrations

Studies in rats and mice have quantified the distribution of norfenfluramine enantiomers, revealing a marked preference for brain tissue over plasma. This accumulation in the central nervous system is a critical factor in their therapeutic and adverse effects.

EnantiomerAnimal ModelDoseBrain-to-Plasma Concentration RatioKey Findings
d-Norfenfluramine Rat1 mg/kg, i.p.~27.6[1]Higher brain penetration compared to d-fenfluramine.[1] Caused dose-limiting neurotoxicity at higher doses.[2][3]
l-Norfenfluramine Rat1 mg/kg & 20 mg/kg, i.p.>15[2][3]Extensive brain penetration.[1] Considered a potentially safer candidate for development.[2][3]
General (All Enantiomers) MouseN/A~20-30 times higher in brain[4]Brain concentrations were consistently much greater than plasma concentrations for all enantiomers.[4]

Experimental Protocols

The data presented above were primarily derived from pharmacokinetic studies in rodents. Below are the generalized methodologies employed in these key experiments.

Animal Models and Administration
  • Species: Sprague-Dawley rats and various mouse strains were the predominant animal models used.[1][2]

  • Administration: Norfenfluramine enantiomers were typically administered as individual isomers via intraperitoneal (i.p.) injection.[1][2] Dosages varied depending on the enantiomer and the study's objective, with d-norfenfluramine being administered at lower doses due to its higher toxicity.[1][2]

Sample Collection and Analysis
  • Time Points: Plasma and brain tissue samples were collected at multiple time points following administration to characterize the pharmacokinetic profile, including absorption, distribution, and elimination phases.[1]

  • Analytical Method: The concentrations of d- and l-norfenfluramine in both plasma and brain homogenates were quantified using liquid chromatography/mass spectrometry (LC/MS).[1][4] This highly sensitive and specific method allows for the accurate measurement of individual enantiomers.

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for determining and comparing the brain and plasma concentrations of norfenfluramine enantiomers.

G cluster_administration Drug Administration cluster_sampling Sample Collection cluster_processing Sample Processing cluster_analysis Analysis cluster_data Data Interpretation A Animal Model (e.g., Sprague-Dawley Rat) B Intraperitoneal Injection of Norfenfluramine Enantiomers (d- or l-) A->B C Time-course Collection of Blood (for Plasma) B->C D Time-course Collection of Brain Tissue B->D E Plasma Separation C->E F Brain Homogenization D->F G LC/MS Quantification of Enantiomer Concentrations E->G F->G H Plasma Concentration Data G->H I Brain Concentration Data G->I J Calculation of Brain-to-Plasma Ratio H->J I->J

Figure 1. Experimental workflow for determining brain vs. plasma concentrations.

Signaling Pathways and Logical Relationships

The differential distribution of norfenfluramine enantiomers has significant implications for their interaction with neuronal signaling pathways. While the direct signaling cascade of each enantiomer is complex and multifaceted, a simplified logical diagram can illustrate the consequence of their differential brain accumulation.

G cluster_input Systemic Circulation cluster_bbb Blood-Brain Barrier cluster_cns Central Nervous System cluster_effects Pharmacological/Toxicological Effects plasma_d d-Norfenfluramine (Plasma) bbb Differential Transport plasma_d->bbb Higher Ratio plasma_l l-Norfenfluramine (Plasma) plasma_l->bbb High Ratio brain_d High Brain Concentration (d-Norfenfluramine) bbb->brain_d brain_l High Brain Concentration (l-Norfenfluramine) bbb->brain_l effects_d Pronounced Neurotoxicity & Serotonergic Effects brain_d->effects_d effects_l Therapeutic Effects & Reduced Neurotoxicity brain_l->effects_l

Figure 2. Consequence of differential brain accumulation of norfenfluramine enantiomers.

References

In Vitro Drug Interaction Potential of Norfenfluramine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the in vitro drug interaction potential of norfenfluramine (B1679916), the primary active metabolite of fenfluramine. The data presented herein is intended for researchers, scientists, and drug development professionals to objectively assess its performance in comparison to other relevant compounds.

Executive Summary

Norfenfluramine demonstrates a low potential for clinically significant drug-drug interactions in vitro. It is a direct inhibitor of CYP2D6, shows weak induction of CYP2B6 and CYP3A4, and inhibits the drug transporters OCT2 and MATE1 at concentrations higher than those typically achieved in clinical settings.[1] No substantial inhibition of other major cytochrome P450 enzymes (CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, or CYP3A4/5) was observed, nor was there evidence of time- or metabolism-dependent CYP450 inhibition.[1] Furthermore, norfenfluramine did not induce CYP1A2 or inhibit a range of other key drug transporters, including P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[1][2]

Cytochrome P450 (CYP) Inhibition

Norfenfluramine was evaluated for its potential to directly inhibit the activity of major CYP enzymes. The results indicate that norfenfluramine is an inhibitor of CYP2D6.[1]

Comparative Data for CYP2D6 Inhibition

CompoundIC50 (µM)Classification
Norfenfluramine 16 [1]Weak Inhibitor
Quinidine0.008[3]Strong Inhibitor

IC50: The half maximal inhibitory concentration. A lower IC50 value indicates a more potent inhibitor.

Experimental Protocol: CYP450 Inhibition Assay

The potential for direct CYP450 inhibition is assessed using human liver microsomes.[4]

  • Incubation: Human liver microsomes are incubated with a specific probe substrate for each CYP isoform and varying concentrations of the test compound (e.g., norfenfluramine).[4]

  • Metabolite Formation: The reaction is initiated by the addition of an NADPH-regenerating system and incubated at 37°C.

  • Analysis: Following incubation, the formation of the specific metabolite is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4]

  • IC50 Determination: The reduction in metabolite formation compared to a vehicle control is used to calculate the IC50 value, which is the concentration of the test compound that causes 50% inhibition of enzyme activity.[4][5]

Workflow for CYP450 Inhibition Assay

CYP_Inhibition_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis HLM Human Liver Microsomes Incubate Incubate at 37°C with NADPH-regenerating system HLM->Incubate Substrate CYP-Specific Probe Substrate Substrate->Incubate TestCompound Test Compound (e.g., Norfenfluramine) TestCompound->Incubate LCMS LC-MS/MS Analysis of Metabolite Formation Incubate->LCMS IC50 Calculate IC50 Value LCMS->IC50

Workflow for determining the in vitro CYP450 inhibition potential.

Cytochrome P450 (CYP) Induction

Norfenfluramine was assessed for its ability to induce the expression of CYP enzymes, which can lead to increased metabolism of co-administered drugs. Norfenfluramine demonstrated weak induction of CYP2B6 and CYP3A4.[1]

Comparative Data for CYP Induction

CYP IsoformCompoundFold InductionClassification
CYP2B6 Norfenfluramine up to 2.0 [1]Weak Inducer
Phenobarbital (750 µM)8.2 - 9.8[6]Strong Inducer
CYP3A4 Norfenfluramine 3.6 - 4.8 [1]Weak Inducer
Rifampicin (B610482) (10 µM)up to 150[7]Strong Inducer

Fold Induction: The ratio of enzyme activity or mRNA expression in the presence of the test compound compared to a vehicle control.

Experimental Protocol: CYP450 Induction Assay

The potential for CYP induction is typically evaluated in cultured human hepatocytes.[8]

  • Cell Culture: Cryopreserved primary human hepatocytes are thawed and seeded in multi-well plates.[9]

  • Treatment: The hepatocytes are treated with the test compound (e.g., norfenfluramine), a vehicle control, and positive control inducers (e.g., rifampicin for CYP3A4) for a period of 48-72 hours.[8]

  • Endpoint Measurement: Following treatment, CYP induction is quantified by measuring either the catalytic activity of the specific CYP isoform using a probe substrate or the corresponding mRNA levels via qRT-PCR.[4][5]

  • Data Analysis: The fold induction over the vehicle control is calculated to determine the induction potential.[4]

Signaling Pathway for PXR-Mediated CYP3A4 Induction

CYP_Induction_Pathway Inducer Inducer (e.g., Rifampicin) PXR Pregnane X Receptor (PXR) Inducer->PXR Activation Heterodimer PXR/RXR Heterodimer PXR->Heterodimer RXR Retinoid X Receptor (RXR) RXR->Heterodimer Nucleus Nucleus Heterodimer->Nucleus DNA CYP3A4 Gene (Promoter Region) Heterodimer->DNA Binds to Promoter mRNA CYP3A4 mRNA (Transcription) DNA->mRNA Protein CYP3A4 Protein (Translation) mRNA->Protein Metabolism Increased Drug Metabolism Protein->Metabolism

Simplified signaling pathway for PXR-mediated CYP3A4 induction.

Drug Transporter Interaction

Norfenfluramine's potential to inhibit key drug transporters was evaluated. It was found to inhibit the renal transporters OCT2 and MATE1, although at concentrations likely higher than those achieved clinically.[1]

Comparative Data for Transporter Inhibition

TransporterCompoundIC50 (µM)Classification
OCT2 Norfenfluramine 5.2 [1]Weak Inhibitor
Cimetidine24.5[10]Known Inhibitor
MATE1 Norfenfluramine 4.6 [1]Weak Inhibitor
Cimetidine0.23[10]Potent Inhibitor

IC50: The half maximal inhibitory concentration. A lower IC50 value indicates a more potent inhibitor.

Experimental Protocol: Drug Transporter Inhibition Assay

Transporter inhibition is typically assessed using cell lines overexpressing a specific transporter.[11]

  • Cell System: Cells overexpressing the transporter of interest (e.g., HEK293-OCT2 or HEK293-MATE1) are used.[11]

  • Incubation: The cells are incubated with a known probe substrate for the transporter in the presence of varying concentrations of the test compound (e.g., norfenfluramine).[11]

  • Uptake Measurement: The uptake of the probe substrate into the cells is measured, often using LC-MS/MS or a fluorescent substrate.[11]

  • IC50 Calculation: The concentration of the test compound that inhibits 50% of the probe substrate uptake, compared to a control without the inhibitor, is determined as the IC50 value.[10]

Workflow for Transporter Inhibition Assay

Transporter_Inhibition_Workflow cluster_setup Setup cluster_assay Assay cluster_outcome Outcome Cells Transporter-Overexpressing Cells (e.g., HEK293) Incubate Incubate Cells with Probe and Test Compound Cells->Incubate Probe Probe Substrate Probe->Incubate TestCmpd Test Compound (e.g., Norfenfluramine) TestCmpd->Incubate MeasureUptake Measure Probe Substrate Uptake Incubate->MeasureUptake CalcIC50 Calculate IC50 Value MeasureUptake->CalcIC50

General workflow for an in vitro drug transporter inhibition assay.

Disclaimer: This guide is for informational purposes only and is intended for a scientific audience. The in vitro data presented may not be directly predictive of clinical outcomes. Further clinical investigation is necessary to fully characterize the drug interaction profile of norfenfluramine.

References

A Comparative Analysis of the Metabolic Stability of Fenfluramine and Norfenfluramine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic stability of the anti-seizure medication fenfluramine (B1217885) and its primary active metabolite, norfenfluramine (B1679916). The information presented is supported by experimental data from in vitro studies to assist researchers in understanding the pharmacokinetic profiles of these two compounds.

Executive Summary

Fenfluramine undergoes metabolism to form norfenfluramine, and evidence suggests that norfenfluramine is metabolically more stable than its parent compound. In vitro studies using human liver fractions indicate that fenfluramine has a low clearance, while norfenfluramine shows even more limited metabolism when exposed to key drug-metabolizing enzymes. This difference in metabolic stability has implications for the pharmacokinetic profiles and potential for drug-drug interactions of both compounds.

Quantitative Data on Metabolic Stability

CompoundSystemParameterValueReference
FenfluramineHuman Liver S9 FractionsHalf-life (t1/2)> 120 min[1]
NorfenfluramineRecombinant Human CYPs (rCYP1A2, rCYP2B6, rCYP2C19, rCYP2D6)Metabolism10-20%[1]

Note: The data for fenfluramine indicates low clearance, with a half-life exceeding 120 minutes. For norfenfluramine, the data shows the percentage of the compound metabolized after incubation with individual cytochrome P450 enzymes, suggesting a low turnover rate.

Metabolic Pathway and Experimental Workflow

The metabolic conversion of fenfluramine to norfenfluramine is a key determinant of the in vivo exposure to both active moieties. The following diagrams illustrate this metabolic pathway and a typical experimental workflow for assessing metabolic stability.

G Fenfluramine Fenfluramine Norfenfluramine Norfenfluramine Fenfluramine->Norfenfluramine N-de-ethylation CYPs CYP2D6, CYP2B6, CYP1A2, CYP2C9, CYP2C19, CYP3A4/5 CYPs->Fenfluramine

Metabolic pathway of fenfluramine to norfenfluramine.

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis Test_Compound Prepare Test Compound (Fenfluramine or Norfenfluramine) Stock Solution Incubate Incubate Compound with Microsomes and Cofactor at 37°C Test_Compound->Incubate Microsomes Thaw and Prepare Liver Microsomes Microsomes->Incubate Cofactor Prepare NADPH Cofactor Solution Cofactor->Incubate Time_Points Collect Aliquots at Specific Time Points (e.g., 0, 15, 30, 60, 120 min) Incubate->Time_Points Quench Stop Reaction with Organic Solvent (e.g., Acetonitrile) Time_Points->Quench LC_MS Analyze Samples by LC-MS/MS Quench->LC_MS Data_Analysis Determine Percent Remaining, t1/2, and Intrinsic Clearance LC_MS->Data_Analysis

Experimental workflow for a microsomal stability assay.

Detailed Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes

This protocol provides a general methodology for assessing the metabolic stability of a compound, such as fenfluramine or norfenfluramine, using human liver microsomes.

1. Materials and Reagents:

  • Test compound (Fenfluramine or Norfenfluramine)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., solutions of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile (B52724) (ACN) or other suitable organic solvent for quenching

  • Internal standard (for analytical quantification)

  • Control compounds (a high clearance compound and a low clearance compound)

  • 96-well plates

  • Incubator (37°C)

  • Centrifuge

  • LC-MS/MS system

2. Preparation of Solutions:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Prepare working solutions of the test compound by diluting the stock solution in buffer.

  • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Thaw the human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.

3. Incubation Procedure:

  • In a 96-well plate, add the human liver microsome suspension.

  • Pre-incubate the plate at 37°C for approximately 5-10 minutes.

  • Initiate the metabolic reaction by adding the test compound working solution to the wells.

  • For the positive control (metabolism occurs), add the NADPH regenerating system.

  • For the negative control (no metabolism), add buffer instead of the NADPH regenerating system.

  • Incubate the plate at 37°C with shaking.

4. Sampling and Reaction Quenching:

  • At designated time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), collect aliquots from the incubation mixture.

  • Immediately stop the reaction by adding a quenching solution (e.g., cold acetonitrile containing an internal standard) to each aliquot.

5. Sample Processing and Analysis:

  • Centrifuge the quenched samples to precipitate the proteins.

  • Transfer the supernatant to a new plate for analysis.

  • Analyze the concentration of the remaining parent compound in the supernatant using a validated LC-MS/MS method.

6. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • Determine the elimination rate constant (k) from the slope of the linear portion of the curve.

  • Calculate the in vitro half-life (t1/2) using the equation: t1/2 = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / microsomal protein concentration)

Discussion

The available data indicates that fenfluramine is metabolized by a range of cytochrome P450 enzymes, with CYP2D6, CYP2B6, and CYP1A2 playing significant roles in its N-de-ethylation to norfenfluramine.[1] The finding that fenfluramine exhibits low in vitro clearance with a half-life greater than 120 minutes in human liver S9 fractions suggests it is not rapidly metabolized.[1]

In contrast, norfenfluramine appears to be even more resistant to metabolism. Studies with individual recombinant CYP enzymes showed only a 10-20% reduction of norfenfluramine, and no single CYP inhibitor markedly blocked its metabolism.[1] This suggests that norfenfluramine is not a major substrate for these key drug-metabolizing enzymes and is likely to have a longer half-life and lower systemic clearance than fenfluramine. The higher metabolic stability of norfenfluramine could contribute to its sustained therapeutic effects and should be considered in the overall assessment of the clinical pharmacology of fenfluramine. Further studies with a direct comparison of both compounds in a complete in vitro metabolic system like human liver microsomes or hepatocytes would be beneficial to provide more precise quantitative values for their intrinsic clearance.

References

Safety Operating Guide

Proper Disposal of (+)-Norfenfluramine Hydrochloride: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers and laboratory personnel are advised to follow specific safety and logistical procedures for the proper disposal of (+)-Norfenfluramine hydrochloride. This guide provides essential, step-by-step instructions to ensure the safe handling and disposal of this chemical compound in a laboratory setting, in accordance with standard chemical waste management practices.

While its parent compound, Fenfluramine, was removed from the U.S. Drug Enforcement Administration's (DEA) list of controlled substances in December 2022, this compound must still be treated as a hazardous chemical waste.[1][2] Adherence to appropriate disposal protocols is crucial for personnel safety and environmental protection.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Based on the Safety Data Sheet (SDS), this compound is a skin, eye, and respiratory irritant.

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or a face shieldProtects against splashes of the chemical solution.
Hand Protection Nitrile or other chemically resistant glovesPrevents skin contact and potential irritation or absorption.
Body Protection Laboratory coatProtects against contamination of clothing.
Respiratory Protection Use in a well-ventilated area or a chemical fume hoodMinimizes inhalation of dust or aerosols.

Disposal Protocol: A Step-by-Step Approach

The primary method for the safe disposal of this compound from a research laboratory involves its conversion to the free amine form through neutralization, followed by collection and disposal by a licensed chemical waste management company.

Experimental Protocol: Neutralization of this compound

Objective: To convert the water-soluble and acidic this compound into its less water-soluble free amine form for safe disposal.

Materials:

  • This compound waste

  • Deionized water

  • Sodium bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)

  • pH indicator strips

  • Appropriate glass beakers

  • Stirring rod or magnetic stirrer

  • Waste container labeled for "Neutralized (+)-Norfenfluramine waste for incineration"

Procedure:

  • Preparation (in a chemical fume hood):

    • Carefully weigh the this compound waste.

    • In a suitably sized beaker, dissolve the this compound in deionized water. A starting point of approximately 10-20 mL of water per gram of the hydrochloride salt can be used.

  • Neutralization:

    • Slowly add a weak base, such as sodium bicarbonate or sodium carbonate, to the dissolved hydrochloride solution while stirring. This should be done in small increments to control the effervescence (fizzing) that will occur as carbon dioxide is released.

    • After each addition, check the pH of the solution using a pH indicator strip.

    • Continue adding the base until the pH of the solution is between 6.0 and 8.0. This indicates that the hydrochloride salt has been neutralized to the free amine.

  • Waste Collection:

    • Carefully transfer the entire neutralized mixture (including any precipitate that may have formed) into the designated and clearly labeled waste container.

    • Rinse the beaker with a small amount of water and add the rinsing to the waste container to ensure all residual amine is collected.

  • Final Disposal:

    • The sealed and labeled waste container should be handed over to your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company for incineration.[3]

    • Do not dispose of this chemical down the drain or in regular trash.[3]

Below is a diagram illustrating the logical workflow for the proper disposal of this compound.

Disposal Workflow for this compound cluster_0 In-Lab Preparation cluster_1 Final Disposal A 1. Don PPE (Goggles, Gloves, Lab Coat) B 2. Dissolve (+)-Norfenfluramine HCl in Water A->B Safety First C 3. Neutralize with Weak Base (e.g., Sodium Bicarbonate) to pH 6-8 B->C Prepare for Neutralization D 4. Collect Neutralized Waste in Labeled Container C->D Render Less Hazardous E 5. Contact EHS or Licensed Waste Disposal Company D->E Ready for Pickup F 6. Transfer Labeled Waste Container for Incineration E->F Final Disposition

Caption: Logical workflow for the safe disposal of this compound.

Regulatory Compliance

Although Fenfluramine is no longer a DEA-scheduled controlled substance, laboratories must adhere to all federal, state, and local regulations for hazardous waste disposal.[1][2] This includes proper labeling, storage, and transfer of chemical waste to an authorized disposal facility. Maintaining accurate records of all disposed chemical waste is also a standard requirement.

By following these procedures, research professionals can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment.

References

Essential Safety and Operational Guide for Handling (+)-Norfenfluramine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of (+)-Norfenfluramine hydrochloride. The following procedures are designed to ensure a safe laboratory environment and proper disposal of waste materials.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as toxic if swallowed and can cause skin and serious eye irritation[1]. Adherence to the following personal protective equipment (PPE) guidelines is mandatory to minimize exposure and ensure personal safety.

Protection Type Specific Recommendations Rationale
Eye/Face Protection Wear safety glasses with side shields or goggles. If splashes are likely, use safety glasses with side-shields[1][2].To prevent eye contact which can cause serious irritation[1][2].
Hand Protection Wear suitable impervious gloves, specifically protective nitrile rubber gloves that comply with EC Directive 89/686/EEC and the related standard EN374[1][2].To avoid skin contact which can cause irritation[1][2].
Skin and Body Protection Wear suitable protective clothing, including long-sleeved clothing[1][2].To prevent skin contact with the chemical[1][2].
Respiratory Protection Under normal use conditions with adequate ventilation, no protective equipment is needed. If exposure limits are exceeded or irritation is experienced, ventilation and evacuation may be required[2].To prevent inhalation of dust or aerosols.

Operational Plan for Safe Handling

Follow these step-by-step procedures for the safe handling of this compound in a laboratory setting.

1. Preparation and Engineering Controls:

  • Ensure adequate ventilation in the handling area. Showers, eyewash stations, and ventilation systems should be readily available[1].

  • Handle the substance in a designated area, away from ignition sources[3].

  • Keep the container tightly closed in a dry, cool, and well-ventilated place[1].

2. Handling Procedures:

  • Avoid contact with skin, eyes, or clothing[1][2].

  • Wash hands thoroughly before breaks and after handling the substance[1][2].

  • Do not eat, drink, or smoke in the area where the chemical is handled or stored[1][2].

  • Avoid the formation of dust and aerosols[3].

3. In Case of Accidental Release:

  • Personal Precautions: Evacuate personnel to a safe area. Avoid contact with the spilled material. Ensure adequate ventilation. Use personal protective equipment as required[2][3].

  • Containment and Cleaning: Prevent further leakage or spillage if it is safe to do so. Take up the spilled material mechanically and place it in appropriate containers for disposal. Clean the contaminated area and objects thoroughly, observing environmental regulations[2].

First Aid Measures

Immediate medical attention is crucial in case of exposure.

Exposure Route First Aid Procedure
If Swallowed Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting[1].
If in Eyes Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention[1][2].
If on Skin Take off contaminated clothing and wash it before reuse. Wash with plenty of water and soap. If skin irritation occurs, get medical advice/attention[1].
If Inhaled Remove to fresh air. Get medical attention immediately if symptoms occur[1].

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Disposal: Dispose of contents and container in accordance with all local, regional, national, and international regulations[2]. The material may be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing[3].

  • Contaminated Packaging: Containers can be triple rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, puncture the packaging to make it unusable for other purposes and then dispose of it in a sanitary landfill. Combustible packaging materials may be disposed of through controlled incineration with flue gas scrubbing[3].

  • Environmental Precautions: Do not allow the chemical to enter any sewer, on the ground, or into any body of water[2][3].

Workflow for Safe Handling of this compound

prep Preparation ppe Don PPE prep->ppe handling Chemical Handling ppe->handling decontamination Decontamination handling->decontamination Post-Experiment emergency Emergency (Spill/Exposure) handling->emergency If Incident Occurs disposal Waste Disposal decontamination->disposal first_aid First Aid emergency->first_aid Exposure cleanup Spill Cleanup emergency->cleanup Spill cleanup->disposal

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.